molecular formula C54H45Cl2P3Ru B103028 Tris(triphenylphosphine)ruthenium(II) chloride CAS No. 15529-49-4

Tris(triphenylphosphine)ruthenium(II) chloride

货号: B103028
CAS 编号: 15529-49-4
分子量: 958.8 g/mol
InChI 键: WIWBLJMBLGWSIN-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(triphenylphosphine)ruthenium(II) chloride is a useful research compound. Its molecular formula is C54H45Cl2P3Ru and its molecular weight is 958.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

dichlororuthenium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBLJMBLGWSIN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45Cl2P3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15529-49-4
Record name Dichlorotris(triphenylphosphine)ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15529-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorotris(triphenylphosphine)ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(triphenylphosphine)ruthenium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(triphenylphosphine)ruthenium(II) chloride, with the chemical formula RuCl₂(PPh₃)₃, is a key coordination complex of ruthenium.[1][2] This chocolate-brown solid is soluble in many organic solvents, such as benzene, and serves as a vital precursor for a wide array of other complexes, including homogeneous catalysts used in organic synthesis.[1] Its versatility as a precatalyst extends to numerous transformations, including oxidations, reductions, cross-couplings, cyclizations, and isomerizations.[1][2]

Physicochemical Properties

This compound is a crystalline solid with a monoclinic crystal structure.[1] Key physical and structural properties are summarized below.

PropertyValue
Chemical Formula C₅₄H₄₅Cl₂P₃Ru
Molar Mass 958.83 g/mol
Appearance Black or Red-Brown Crystals
Density 1.43 g/cm³
Melting Point 133 °C
Crystal Structure Monoclinic
Space Group P2₁/c
Coordination Geometry Distorted Square-Pyramidal / Octahedral

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a ruthenium(III) precursor with an excess of triphenylphosphine. The general workflow for the synthesis and subsequent characterization is outlined below.

G Workflow for Synthesis and Characterization of RuCl₂(PPh₃)₃ A Reactants (Ruthenium trichloride trihydrate, Triphenylphosphine) C Reaction (Reflux under inert atmosphere) A->C B Solvent (Methanol or Ethanol) B->C D Precipitation (Cooling of reaction mixture) C->D E Isolation (Filtration and washing) D->E F Drying (Under vacuum) E->F G Product (this compound) F->G H Characterization G->H I NMR Spectroscopy (¹H, ³¹P) H->I J IR Spectroscopy H->J K UV-Vis Spectroscopy H->K L X-ray Crystallography H->L

Caption: General workflow for the synthesis and characterization of RuCl₂(PPh₃)₃.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[2][3]

Materials:

  • Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Methanol or Ethanol (anhydrous and deoxygenated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ruthenium(III) chloride trihydrate in methanol or ethanol.

  • Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for approximately 15 minutes.

  • While maintaining the inert atmosphere, add a stoichiometric excess of triphenylphosphine to the solution.

  • Heat the reaction mixture to reflux with continuous stirring. A color change to a dark brown solution should be observed.

  • Continue refluxing for 1-2 hours. The product will begin to precipitate as a dark brown solid.

  • After the reflux period, allow the mixture to cool to room temperature. Further precipitation of the product should occur.

  • Collect the solid product by filtration through a Büchner funnel.

  • Wash the collected solid with several portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum to yield this compound as a crystalline solid.

Structural Characterization

The molecular structure of this compound has been extensively studied. It exhibits a five-coordinate, distorted square-pyramidal geometry in the solid state, though it can also be viewed as octahedral with a weak agostic interaction between the ruthenium center and a hydrogen atom of one of the phenyl groups.[1][4][5] This interaction leads to a slight distortion of the coordination sphere.

X-ray Crystallography

Single-crystal X-ray diffraction studies have provided precise data on the bond lengths and angles within the complex.

ParameterValue (Å)
Ru-P Bond Lengths 2.230 - 2.412
Ru-Cl Bond Lengths ~2.387
Ru---H Agostic Interaction ~2.59

Data sourced from multiple crystallographic studies.[1]

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are crucial for characterizing the complex in solution.

NucleusChemical Shift (δ)MultiplicitySolvent
³¹P ~28.94 ppmsingletCDCl₃

The single peak in the ³¹P NMR spectrum indicates that the three phosphine ligands are chemically equivalent on the NMR timescale in solution.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the ligands.

Wavenumber (cm⁻¹)Assignment
~3058C-H aromatic stretch
~1480C=C aromatic stretch
~1432C=C aromatic stretch
742, 693C-H bending vibrations

The absence of a strong absorption band in the 1900-2100 cm⁻¹ region confirms the absence of carbonyl ligands.[7][8]

UV-Visible Spectroscopy

The electronic spectrum of this compound in solution shows characteristic absorption bands. In solution, an equilibrium exists where one of the triphenylphosphine ligands can dissociate. The addition of excess triphenylphosphine can shift this equilibrium, leading to changes in the UV-Vis spectrum.[9]

Catalytic Applications

This compound is a versatile precatalyst for a variety of organic transformations. A representative example is the hydrogenation of alkenes. The proposed catalytic cycle involves the formation of a ruthenium hydride species.

G Simplified Catalytic Cycle for Alkene Hydrogenation A RuCl₂(PPh₃)₃ (Precatalyst) B [RuCl₂(H)₂(PPh₃)₃] (Active Catalyst) A->B + H₂ C Alkene Coordination B->C + Alkene - PPh₃ D [RuCl₂(H)(Alkyl)(PPh₃)₃] C->D Migratory Insertion E Reductive Elimination D->E E->B + PPh₃ F Alkane (Product) E->F

Caption: Simplified catalytic cycle for alkene hydrogenation using RuCl₂(PPh₃)₃.

This complex serves as a precatalyst for the hydrogenation of a wide range of substrates, including alkenes, nitro compounds, ketones, and imines.[1][10] It also facilitates oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones.[1] Furthermore, it is employed in carbon-carbon bond-forming reactions through cross-coupling and C-H activation.[1]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is sensitive to air and moisture and should be stored under an inert atmosphere.[2]

References

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl2(PPh3)3]: A Comprehensive Technical Guide for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotris(triphenylphosphine)ruthenium(II), commonly abbreviated as RuCl2(PPh3)3, is a versatile coordination complex that has garnered significant attention as a homogeneous catalyst in a myriad of organic transformations. Its efficacy in promoting reactions such as hydrogenations, transfer hydrogenations, oxidations, isomerizations, and carbon-carbon bond formations makes it an invaluable tool in synthetic chemistry, including in the synthesis of pharmaceutical intermediates. This technical guide provides an in-depth overview of the physical and chemical properties of RuCl2(PPh3)3, detailed experimental protocols for its synthesis and catalytic use, and quantitative data on its performance.

Physical and Chemical Properties

RuCl2(PPh3)3 is a chocolate-brown, air-sensitive solid soluble in many organic solvents like benzene.[1] Key physical and structural properties are summarized in the table below.

Table 1: Physical and Structural Properties of RuCl2(PPh3)3
PropertyValue
Chemical Formula C54H45Cl2P3Ru[1]
Molar Mass 958.83 g/mol [1]
Appearance Black or Red-Brown Crystals[1]
Density 1.43 g/cm³[1]
Melting Point 133 °C[1]
Crystal Structure Monoclinic[1]
Space Group C2h5-P21/c[1]
Coordination Geometry Distorted octahedral/Square pyramidal[1]
Ru-P Bond Lengths 2.230 Å, 2.374 Å, 2.412 Å[1]
Ru-Cl Bond Lengths 2.387 Å (both)[1]
Ru---H Agostic Interaction 2.59 Å[1]

The coordination sphere of RuCl2(PPh3)3 is often described as five-coordinate or distorted octahedral, with one coordination site potentially occupied by a hydrogen atom from a phenyl group of a triphenylphosphine ligand in a weak agostic interaction.[1]

Chemical Reactivity:

  • Ligand Substitution: The triphenylphosphine ligands in RuCl2(PPh3)3 can be readily substituted by other ligands. In the presence of excess triphenylphosphine, it forms the black-colored RuCl2(PPh3)4.[1] This reactivity is fundamental to its role as a pre-catalyst, where ligand dissociation is often the initial step in the catalytic cycle.

  • Reaction with Hydrogen: In the presence of a base, RuCl2(PPh3)3 reacts with hydrogen to form the monohydride complex, HRuCl(PPh3)3.[1]

  • Reaction with Carbon Monoxide: It reacts with carbon monoxide to yield trans,trans,trans-RuCl2(CO)2(PPh3)2.[1]

Catalytic Applications and Performance

RuCl2(PPh3)3 is a pre-catalyst for a wide range of organic reactions.[1] Its catalytic versatility is a hallmark of its utility in organic synthesis.

Transfer Hydrogenation of Ketones

RuCl2(PPh3)3 is a highly effective catalyst for the transfer hydrogenation of ketones to secondary alcohols, typically using isopropanol as the hydrogen source in the presence of a base.[2]

Table 2: Performance of RuCl2(PPh3)3 Derivatives in Transfer Hydrogenation of Ketones
CatalystSubstrateBaseTOF (h⁻¹)Reference
trans-[RuCl2(PPh3)(PNN')] (amino)Acetophenone(CH3)2CHONa190,000[2]
trans-[RuCl2(PPh3)(PNN')] (imino)Acetophenone(CH3)2CHONa185,000[2]
Various Ru(II) complexes derived from RuCl2(PPh3)3AcetophenoneiPrOKup to 768[3]
Various Ru(II) complexes derived from RuCl2(PPh3)3CyclohexanoneiPrOKup to 576[3]

PNN' refers to tridentate ligands containing phosphine, amine/imine, and pyridyl donor groups.

Oxidation of Alcohols

In combination with a suitable co-catalyst or oxidant, RuCl2(PPh3)3 catalyzes the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Table 3: Performance of RuCl2(PPh3)3 in the Oxidation of Alcohols
Co-catalyst/OxidantSubstrateProductSelectivityReference
TEMPO/O2Primary and Secondary AlcoholsAldehydes and Ketones>99%[1]
K2CO3/AcetoneSecondary AlcoholsKetonesHigh[4]
N-methylmorpholine N-oxideSecondary AlcoholsKetones-
Hydrogenation of Alkenes

Dichlorotris(triphenylphosphine)ruthenium(II) serves as a precatalyst for the hydrogenation of alkenes.[1] The active catalytic species is often a ruthenium hydride formed in situ.

Isomerization of Alkenes

RuCl2(PPh3)3 can catalyze the isomerization of alkenes, for example, the conversion of terminal alkenes to internal alkenes.[5]

Carbon-Carbon Bond Formation

RuCl2(PPh3)3 facilitates C-C bond formation through reactions like the Kharasch addition of chlorocarbons to alkenes and cross-coupling reactions.[1][6]

Experimental Protocols

Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II)

This procedure is adapted from literature methods and should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air sensitivity of the product.[7]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl3·xH2O)

  • Triphenylphosphine (PPh3)

  • Anhydrous, deoxygenated methanol

  • Anhydrous, deoxygenated diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (6-7 equivalents) in anhydrous, deoxygenated methanol.

  • Add ruthenium(III) chloride hydrate (1 equivalent) to the solution.

  • Heat the mixture to reflux with stirring. A dark brown precipitate of RuCl2(PPh3)3 will form. The reflux is typically continued for 1-2 hours.[7]

  • Cool the reaction mixture to room temperature.

  • Filter the dark brown solid under an inert atmosphere.

  • Wash the collected solid with several portions of anhydrous, deoxygenated diethyl ether to remove any unreacted triphenylphosphine and other impurities.

  • Dry the product under vacuum. The typical yield is around 42%.[8]

Catalytic Transfer Hydrogenation of Acetophenone

This is a general procedure for the transfer hydrogenation of a ketone using RuCl2(PPh3)3 as the pre-catalyst. All manipulations should be carried out under an inert atmosphere.

Materials:

  • RuCl2(PPh3)3

  • Acetophenone

  • Anhydrous isopropanol (hydrogen donor and solvent)

  • Potassium isopropoxide (iPrOK) or another suitable base

Procedure:

  • In a Schlenk flask, add RuCl2(PPh3)3 (e.g., 0.01 mmol, 1 mol%).

  • Add the base, potassium isopropoxide (e.g., 0.1 mmol, 10 mol%).

  • Add anhydrous isopropanol (e.g., 5 mL).

  • Add acetophenone (e.g., 1.0 mmol).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Catalytic Oxidation of 1-Phenylethanol

This procedure for the oxidation of a secondary alcohol is adapted from a published laboratory experiment and should be performed in an inert atmosphere glovebox.[8]

Materials:

  • RuCl2(PPh3)3 (1.2 x 10⁻⁴ moles)

  • Potassium carbonate (K2CO3) (1.0 x 10⁻³ moles)

  • 1-Phenylethanol (1.0 x 10⁻³ moles)

  • Dry acetone (15 mL)

  • Mesitylene (internal standard, 1.0 x 10⁻³ moles)

Procedure:

  • In a triple-neck round-bottom flask inside a glovebox, add RuCl2(PPh3)3, K2CO3, and a stir bar.

  • In a separate vial, dissolve 1-phenylethanol and mesitylene in dry acetone.

  • Add the acetone solution to the flask. The solution should turn a yellow/brown color.

  • Remove the flask from the glovebox and attach it to a reflux condenser under a positive pressure of nitrogen.

  • Heat the mixture to reflux.

  • Monitor the reaction by taking aliquots at specific time intervals (e.g., 1 and 2 hours) and analyzing them by ¹H NMR to determine the yield of acetophenone relative to the internal standard.[8]

Catalytic Cycle Visualization

The following diagram illustrates a plausible catalytic cycle for the transfer hydrogenation of a ketone with isopropanol, catalyzed by a ruthenium complex derived from RuCl2(PPh3)3.

Catalytic_Cycle Ru_precatalyst RuCl2(PPh3)3 (Pre-catalyst) Ru_active [Ru-H] Active Catalyst Ru_precatalyst->Ru_active + i-PrOH, Base - PPh3, - HCl Ru_substrate Ru-ketone Complex Ru_active->Ru_substrate + Ketone - PPh3 Ru_alkoxide Ru-alkoxide Intermediate Ru_alkoxide->Ru_active β-Hydride Elimination - Acetone H_acceptor Acetone Ru_alkoxide->H_acceptor Ru_substrate->Ru_alkoxide + i-PrOH Product Alcohol (R2CHOH) Ru_substrate->Product Hydride Transfer Ru_substrate->Product Substrate Ketone (R2C=O) Substrate->Ru_active H_donor Isopropanol (i-PrOH) H_donor->Ru_precatalyst

Caption: Catalytic cycle for transfer hydrogenation.

Conclusion

Dichlorotris(triphenylphosphine)ruthenium(II) is a cornerstone pre-catalyst in homogeneous catalysis. Its utility in a broad spectrum of organic transformations, coupled with its relatively straightforward synthesis, ensures its continued relevance in both academic research and industrial applications, including the development of novel synthetic routes for pharmaceuticals. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers leveraging the catalytic prowess of RuCl2(PPh3)3.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Tris(triphenylphosphine)ruthenium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, bonding, and characterization of Tris(triphenylphosphine)ruthenium(II) chloride, a pivotal coordination complex in catalysis and precursor chemistry.

Molecular Structure and Coordination Geometry

This compound, with the chemical formula RuCl₂(PPh₃)₃, is a coordination complex featuring a central ruthenium atom. Its coordination sphere can be described as either a five-coordinate, distorted square pyramidal geometry or as a six-coordinate octahedral geometry if a weak agostic interaction is considered.[1] This agostic interaction involves one of the ortho-hydrogen atoms of a phenyl group on a triphenylphosphine ligand interacting with the ruthenium center.[1] The complex typically appears as a chocolate brown solid and is soluble in organic solvents like benzene.

The solid-state structure has been extensively studied by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c.[1] The asymmetry of the complex is evident in the differing Ru-P bond lengths.[1]

Quantitative Structural Data

The following tables summarize the key crystallographic and bond parameter data for this compound.

Table 1: Crystallographic Data [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.01
b (Å)20.22
c (Å)12.36
α (°)90
β (°)90.5
γ (°)90

Table 2: Selected Bond Lengths [1]

BondLength (Å)
Ru-P(1)2.374
Ru-P(2)2.412
Ru-P(3)2.230
Ru-Cl(1)2.387
Ru-Cl(2)2.387
Ru---H (agostic)2.59

Bonding and Electronic Structure

The bonding in this compound involves coordinate covalent bonds between the ruthenium(II) center and the phosphorus atoms of the triphenylphosphine ligands, as well as the chloride ligands. The triphenylphosphine ligands are notable for their ability to act as both σ-donors and π-acceptors, which influences the electronic properties of the complex. The non-equivalence of the Ru-P bond lengths suggests varying degrees of σ-donation and π-backbonding for each phosphine ligand, contributing to the distorted geometry of the complex. The agostic Ru---H interaction, though weak, further illustrates the coordinative flexibility of the ruthenium center.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A solution of ruthenium(III) chloride trihydrate in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • The solution is thoroughly deoxygenated by bubbling with an inert gas.

  • A methanolic solution of triphenylphosphine is added to the ruthenium chloride solution.

  • The reaction mixture is heated to reflux under an inert atmosphere for several hours.

  • Upon cooling, a brown precipitate of this compound forms.

  • The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

Characterization Methods

Objective: To determine the precise three-dimensional molecular structure and crystal packing.

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil due to the air-sensitivity of many organometallic complexes.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.

Objective: To probe the solution-state structure and dynamics of the complex.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.

  • Data Acquisition: ¹H and ³¹P{¹H} NMR spectra are acquired on a high-field NMR spectrometer. For ³¹P NMR, proton decoupling is typically used to simplify the spectra.

  • Spectral Analysis: The chemical shifts and coupling constants in the ¹H and ³¹P NMR spectra provide information about the electronic environment of the hydrogen and phosphorus nuclei, respectively. The presence of multiple signals in the ³¹P spectrum can indicate the non-equivalence of the phosphine ligands in solution.

Objective: To identify characteristic vibrational modes of the ligands.

Methodology:

  • Sample Preparation: A solid sample of the complex is prepared as a KBr pellet or as a mull in Nujol.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Spectral Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of the triphenylphosphine and Ru-Cl bonds.

Visualizations

Synthesis and Characterization Workflow

Synthesis_Characterization cluster_synthesis Synthesis cluster_characterization Characterization RuCl3 RuCl3·3H2O Reaction Reaction in Methanol (Reflux, Inert Atmosphere) RuCl3->Reaction PPh3 Triphenylphosphine PPh3->Reaction CrudeProduct Crude Product (Brown Precipitate) Reaction->CrudeProduct Filtration Filtration & Washing CrudeProduct->Filtration PureProduct Pure RuCl2(PPh3)3 Filtration->PureProduct Xray Single-Crystal X-ray Diffraction PureProduct->Xray NMR NMR Spectroscopy (1H, 31P) PureProduct->NMR IR Infrared Spectroscopy PureProduct->IR Structure Molecular Structure & Bonding Data Xray->Structure SolutionStructure Solution Structure & Dynamics NMR->SolutionStructure VibrationalModes Functional Groups IR->VibrationalModes

Caption: Workflow for the synthesis and characterization of this compound.

Ligand Substitution Reactions

Ligand_Substitution RuCl2_PPh3_3 RuCl2(PPh3)3 RuCl2_PPh3_4 RuCl2(PPh3)4 RuCl2_PPh3_3->RuCl2_PPh3_4 + PPh3 HRuCl_PPh3_3 HRuCl(PPh3)3 RuCl2_PPh3_3->HRuCl_PPh3_3 + H2, base SubstitutedComplex RuCl2(PPh3)2(L) (L = other ligand) RuCl2_PPh3_3->SubstitutedComplex + L - PPh3

Caption: Key ligand substitution reactions of this compound.

References

The Evolution of a Catalyst: A Technical Guide to Wilkinson's Catalyst and Its Progeny

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic chemistry, few catalysts have achieved the iconic status of chlorotris(triphenylphosphine)rhodium(I), colloquially known as Wilkinson's catalyst. Discovered in the 1960s by Sir Geoffrey Wilkinson, this coordination complex revolutionized homogeneous catalysis, particularly in the hydrogenation of alkenes and alkynes. Its remarkable efficiency under mild conditions, coupled with its high selectivity, paved the way for significant advancements in organic synthesis, impacting fields from pharmaceuticals to materials science. This technical guide provides an in-depth exploration of the historical development of Wilkinson's catalyst and the subsequent evolution of its analogues, offering researchers, scientists, and drug development professionals a comprehensive resource on this pivotal catalytic system.

The Dawn of a New Era: The Discovery of Wilkinson's Catalyst

The journey of Wilkinson's catalyst began in the mid-1960s, a period of burgeoning interest in organometallic chemistry. Sir Geoffrey Wilkinson and his research group at Imperial College London were investigating the chemistry of rhodium complexes. In 1965, they reported the synthesis of a novel rhodium(I) complex, [RhCl(PPh₃)₃], by reacting rhodium(III) chloride with an excess of triphenylphosphine in refluxing ethanol.[1] Initially, the focus was on the fundamental properties of this new compound. However, its true potential was unveiled when its exceptional catalytic activity for the homogeneous hydrogenation of unsaturated hydrocarbons at ambient temperature and pressure was discovered.[1] This was a groundbreaking development, as it offered a soluble, and therefore more selective, alternative to the heterogeneous catalysts predominantly used at the time. Wilkinson was awarded the Nobel Prize in Chemistry in 1973, in part for his pioneering work in organometallic chemistry, including the development of this catalyst.

Structural and Mechanistic Hallmarks

Wilkinson's catalyst, with the chemical formula [RhCl(PPh₃)₃], possesses a square planar geometry around the central rhodium atom.[2] This 16-electron complex is coordinatively unsaturated, a key feature that allows it to readily coordinate with substrates. The three bulky triphenylphosphine (PPh₃) ligands play a crucial role in both stabilizing the complex and influencing its reactivity and selectivity through their steric and electronic properties.

The catalytic cycle for alkene hydrogenation by Wilkinson's catalyst is a well-established sequence of steps involving oxidative addition, ligand dissociation, substrate coordination, migratory insertion, and reductive elimination.[2][3][4]

The Quest for Superiority: The Development of Analogues

While Wilkinson's catalyst proved to be a powerful tool, its application was not without limitations. These included its insolubility in polar and aqueous solvents, the challenge of separating the catalyst from the reaction products, and its sometimes-limited activity towards more sterically hindered alkenes. These challenges spurred the development of a vast array of analogues, each designed to address specific shortcomings of the parent catalyst. These analogues can be broadly categorized based on the modifications made to the original structure.

Analogues with Modified Phosphine Ligands

The steric and electronic properties of the phosphine ligands are paramount to the catalyst's performance. By systematically altering these ligands, researchers have been able to fine-tune the catalyst's activity, selectivity, and stability.

  • Electron-Donating and Electron-Withdrawing Ligands: The electronic nature of the phosphine ligand influences the electron density at the rhodium center, which in turn affects the rates of oxidative addition and reductive elimination. Ligands with electron-donating groups (e.g., alkylphosphines) tend to increase the electron density on the rhodium, which can enhance the rate of oxidative addition of H₂. Conversely, ligands with electron-withdrawing groups can influence the stability of intermediates in the catalytic cycle.

  • Sterically Demanding Ligands: The size of the phosphine ligands dictates the steric environment around the rhodium center. Increasing the steric bulk can enhance selectivity for less hindered alkenes and, in some cases, improve catalyst stability by preventing dimerization or other deactivation pathways.

Water-Soluble Analogues

The insolubility of Wilkinson's catalyst in water limits its use in biphasic catalysis and for the hydrogenation of water-soluble substrates. To overcome this, water-soluble analogues have been developed by introducing hydrophilic functionalities into the phosphine ligands, most commonly by sulfonation. A prominent example is the tris(3-sulfonatophenyl)phosphine (TPPTS) ligand, which, when coordinated to rhodium, forms a highly water-soluble catalyst. This allows for the hydrogenation to occur in a two-phase system, simplifying catalyst recovery and recycling.

Polymer- and Solid-Supported Analogues

To facilitate catalyst separation and reuse, a significant area of research has focused on immobilizing Wilkinson's catalyst or its analogues onto solid supports.[5][6] This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). Common supports include polymers, silica, and other inorganic materials.[5][6] The catalyst can be attached to the support through covalent bonding to a modified phosphine ligand or through non-covalent interactions. While this strategy offers practical advantages, challenges such as leaching of the metal into the product and potential mass transfer limitations need to be carefully managed.

Fluorous Analogues

Fluorous catalysis represents another strategy for efficient catalyst separation. By attaching long-chain perfluoroalkyl groups to the phosphine ligands, fluorous analogues of Wilkinson's catalyst can be synthesized.[7] These catalysts are preferentially soluble in fluorous solvents. After the reaction, the fluorous catalyst phase can be easily separated from the organic product phase by simple phase separation, allowing for catalyst recycling.

Quantitative Performance Comparison

The efficacy of Wilkinson's catalyst and its analogues is best understood through a quantitative comparison of their catalytic performance. The following table summarizes key performance metrics for the hydrogenation of various substrates under different conditions.

CatalystLigandSubstrateSolvent(s)Temp (°C)Pressure (atm H₂)Conversion (%)TONTOF (h⁻¹)Reference
Wilkinson's Catalyst PPh₃CyclohexeneBenzene/Ethanol251>99--[8]
1-HexeneToluene251>99--[9]
Fluorous Analogue (3a) P{C₆H₄-p-SiMe₂(CH₂)₂C₆F₁₃}₃1-DodeceneC₈F₁₈60110010002000[7]
Fluorous Analogue (3b) P{C₆H₄-p-SiMe₂(CH₂)₂C₈F₁₇}₃1-DodeceneC₈F₁₈60110010001000[7]
p-TMS Analogue (3c) P(C₆H₄-p-SiMe₃)₃1-DodeceneToluene6011001000>2000[7]
Water-Soluble Analogue TPPTS1-HexeneWater/Toluene805099>100002000
Polymer-Supported Analogue Polystyrene-divinylbenzene-PPh₂CyclohexeneBenzene251100--

Note: TON (Turnover Number) = moles of product / moles of catalyst; TOF (Turnover Frequency) = TON / time. Data for water-soluble and polymer-supported analogues are representative values from the literature and may vary based on specific synthesis and reaction conditions.

Experimental Protocols

Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an excess of triphenylphosphine (e.g., 6 molar equivalents) in hot absolute ethanol.

  • To this stirring solution, add a solution of rhodium(III) chloride trihydrate (1 molar equivalent) in a small amount of hot absolute ethanol.

  • Heat the reaction mixture to reflux with continuous stirring. The color of the solution will change, and a crystalline precipitate will form. The reflux is typically maintained for about 30 minutes to 2 hours.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Collect the reddish-brown crystals by vacuum filtration through a Hirsch funnel.

  • Wash the crystals with several small portions of cold ethanol, followed by diethyl ether, to remove any unreacted triphenylphosphine and other impurities.

  • Dry the product under vacuum. A typical yield is in the range of 85-95%.[8]

General Procedure for Alkene Hydrogenation using Wilkinson's Catalyst

Materials:

  • Wilkinson's catalyst ([RhCl(PPh₃)₃])

  • Alkene substrate (e.g., cyclohexene)

  • Solvent (e.g., toluene or a benzene/ethanol mixture)

  • Hydrogen gas (high purity)

Procedure:

  • In a Schlenk flask or a similar apparatus equipped with a magnetic stirrer and a gas inlet, dissolve the alkene substrate in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add Wilkinson's catalyst to the solution. The amount of catalyst is typically 0.1 to 1 mol% relative to the substrate.

  • Purge the system with hydrogen gas several times to replace the inert atmosphere.

  • Maintain a positive pressure of hydrogen (e.g., by using a balloon filled with hydrogen) and stir the reaction mixture vigorously at the desired temperature (typically room temperature).

  • Monitor the progress of the reaction by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, the solvent can be removed under reduced pressure to yield the hydrogenated product. If necessary, the product can be purified by chromatography to remove the catalyst residue.

Visualizing the Core Concepts

To further elucidate the key aspects of Wilkinson's catalyst, the following diagrams, generated using the DOT language, provide visual representations of its structure, catalytic cycle, and a typical experimental workflow.

Wilkinson_Catalyst_Structure Rh Rh Cl Cl Rh->Cl P1 PPh₃ Rh->P1 P2 PPh₃ Rh->P2 P3 PPh₃ Rh->P3 Catalytic_Cycle A [RhCl(PPh₃)₃] (16e⁻) B [RhCl(PPh₃)₂] (14e⁻) A->B -PPh₃ C [RhCl(H)₂(PPh₃)₂] (16e⁻) B->C +H₂ (Oxidative Addition) D [RhCl(H)₂(alkene)(PPh₃)₂] (18e⁻) C->D +Alkene E [RhCl(H)(alkyl)(PPh₃)₂] (16e⁻) D->E Migratory Insertion E->B Reductive Elimination +Alkane

References

A Technical Guide to the Spectroscopic Characterization of Tris(triphenylphosphine)ruthenium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the organometallic complex Tris(triphenylphosphine)ruthenium(II) chloride, RuCl₂(PPh₃)₃. This compound is a cornerstone catalyst and precursor in organic and inorganic synthesis, making its thorough characterization essential for researchers. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic properties of RuCl₂(PPh₃)₃ are highly dependent on its physical state (solid vs. solution) and the solvent used, due to the lability of the triphenylphosphine (PPh₃) ligands in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of RuCl₂(PPh₃)₃ in solution. The data often reflects the dynamic equilibrium involving the dissociation of PPh₃ ligands.

Table 1: NMR Spectroscopic Data for RuCl₂(PPh₃)₃

NucleusSolventChemical Shift (δ) [ppm]Multiplicity & Notes
¹H NMR CDCl₃7.28 - 7.00Multiplet
³¹P NMR CDCl₃~28.9Singlet
CD₂Cl₂~30.6Broad Singlet (major species)
CD₂Cl₂~ -4.2Singlet (free PPh₃ from dissociation)
Solid State~42.1Broad peak (CP/MAS)

Note: ¹H NMR signals correspond to the 45 aromatic protons of the three triphenylphosphine ligands. The broadness of the signals is characteristic of the complex fluxional behavior in solution. ³¹P NMR data can vary significantly based on solvent, concentration, and temperature, reflecting the equilibrium between the tris- and bis-phosphine species in solution.

Infrared (IR) Spectroscopy

IR spectroscopy provides information on the vibrational modes of the molecule, primarily highlighting the characteristics of the PPh₃ ligands.

Table 2: Key IR Absorption Bands for RuCl₂(PPh₃)₃

Wavenumber (cm⁻¹)IntensityAssignment
~3055MediumAromatic C-H Stretch
1550 - 1600Medium-StrongAromatic C=C Ring Stretch
~1480, ~1435StrongPhenyl Ring Vibrations
1000 - 1100StrongIn-plane Phenyl C-H Bending
~740, ~690StrongOut-of-plane Phenyl C-H Bending
~520MediumRu-P Stretch

Note: The spectrum is dominated by the strong absorptions of the triphenylphosphine ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of RuCl₂(PPh₃)₃ in solution is characterized by charge-transfer bands. The position and intensity of these bands can be sensitive to the solvent environment.

Table 3: UV-Vis Spectroscopic Data for RuCl₂(PPh₃)₃

Solventλ_max (nm)Molar Absorptivity (ε) [M⁻¹cm⁻¹]Assignment
CH₂Cl₂~480Not ReportedMetal-to-Ligand Charge Transfer (MLCT)
1:1 H₂O/Dioxane430Not ReportedMLCT (likely of a solvent-adduct species)[1]

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above. Given that RuCl₂(PPh₃)₃ is air-sensitive, all sample preparations should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]

NMR Spectroscopy Protocol
  • Sample Preparation (Inert Atmosphere):

    • Accurately weigh approximately 5-10 mg of RuCl₂(PPh₃)₃ into a clean, dry vial.

    • Transfer the solid into a clean, dry NMR tube equipped with a J. Young valve or a septum-sealed cap.

    • Using a gas-tight syringe, add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). Ensure the solvent has been passed through a column of activated alumina or freeze-pump-thawed to remove oxygen and water.

    • Gently agitate the tube to dissolve the complex, which should form a brown solution.

  • Instrument Setup & Data Acquisition:

    • The NMR spectra can be recorded on a spectrometer operating at a field strength of 300 MHz or higher.[2]

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[3]

    • ³¹P NMR: Acquire a proton-decoupled ³¹P{¹H} spectrum. Use an external reference of 85% H₃PO₄ (δ 0.0 ppm).[3]

IR Spectroscopy (FTIR-ATR) Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid, air-sensitive samples with minimal preparation.[4]

  • Sample Preparation (Inert Atmosphere):

    • Take the FTIR-ATR instrument's crystal accessory into a glovebox.

    • Place a small amount (a few milligrams) of the solid RuCl₂(PPh₃)₃ powder directly onto the surface of the ATR crystal.[5][6]

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[5]

  • Instrument Setup & Data Acquisition:

    • Seal the ATR accessory if possible, or quickly transfer it to the FTIR spectrometer to minimize air exposure.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.[4]

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • After analysis, carefully remove the sample and clean the ATR crystal with an appropriate solvent (e.g., dichloromethane followed by isopropanol) and a soft, non-abrasive wipe.[7]

UV-Vis Spectroscopy Protocol
  • Sample Preparation (Inert Atmosphere):

    • Prepare a stock solution of RuCl₂(PPh₃)₃ in a suitable, dry, and deoxygenated UV-grade solvent (e.g., CH₂Cl₂ or toluene) inside a glovebox. The concentration should be accurately known (typically in the range of 10⁻⁴ to 10⁻⁵ M).

    • Prepare a series of dilutions from the stock solution to determine molar absorptivity accurately.

    • Fill a 1 cm path length quartz cuvette with the sample solution. The cuvette should have a screw cap with a septum or a Teflon stopper to ensure an airtight seal.

  • Instrument Setup & Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a reference cuvette with the pure solvent used for the sample preparation.

    • Place both the reference and sample cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

    • The baseline should be corrected using the reference cuvette.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of an air-sensitive compound like RuCl₂(PPh₃)₃.

Spectroscopic_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Compound: RuCl₂(PPh₃)₃ weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated/UV-Grade Solvent weigh->dissolve transfer Transfer to NMR Tube / Cuvette dissolve->transfer nmr NMR Spectrometer transfer->nmr ir FTIR-ATR Spectrometer transfer->ir uv UV-Vis Spectrophotometer transfer->uv process Process Raw Data (Referencing, Baseline Correction) nmr->process ir->process uv->process interpret Structural Elucidation & Data Interpretation process->interpret report Final Report interpret->report

Caption: General workflow for the spectroscopic analysis of RuCl₂(PPh₃)₃.

References

A Technical Guide to the Solubility and Stability of Tris(triphenylphosphine)ruthenium(II) Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(triphenylphosphine)ruthenium(II) chloride, [RuCl₂(PPh₃)₃], is a pivotal coordination complex and catalyst precursor in a multitude of organic syntheses. Its efficacy in reactions such as hydrogenation, isomerization, and cross-coupling is critically dependent on its behavior in solution. This technical guide provides a comprehensive overview of the solubility and stability of [RuCl₂(PPh₃)₃] in common organic solvents, offering both a summary of existing knowledge and detailed protocols for empirical determination.

Core Concepts: Solubility and Stability

The solubility of [RuCl₂(PPh₃)₃] dictates its availability for catalytic reactions, influencing reaction rates and overall yield. Its stability, on the other hand, determines the lifetime of the active catalytic species and the potential for side reactions or catalyst deactivation. Both properties are highly solvent-dependent and are influenced by factors such as temperature, atmosphere, and the presence of co-reagents.

Solubility Profile

Precise quantitative solubility data for [RuCl₂(PPh₃)₃] is not extensively reported in the literature. The available information is largely qualitative. The following table summarizes the known solubility characteristics of the complex in various organic solvents.

SolventIUPAC NameSolubility DescriptionNotes
BenzeneBenzeneSoluble[1]Solutions are air-sensitive.
TolueneTolueneSparingly Soluble-
Dichloromethane (DCM)DichloromethaneSolubleA dichloromethane hemisolvate has been reported, implying solubility.[2]
ChloroformTrichloromethaneLow SolubilityMay form adducts.
Tetrahydrofuran (THF)OxolaneSolubleSolutions can be unstable over time.
AcetonePropan-2-oneVery Slightly Soluble (with dissociation)Dissociation suggests ligand exchange or decomposition.
MethanolMethanolLow Solubility[3]Reacts with the solvent, especially upon heating.
EthanolEthanolVery Slightly Soluble (with dissociation)Used as a solvent for synthesis, but the product precipitates upon cooling.
AcetonitrileAcetonitrileSoluble[3]-
Dimethylformamide (DMF)N,N-DimethylformamideSoluble[3]-
Dimethyl Sulfoxide (DMSO)(Sulfinylbis)methaneSoluble[3]-
PyridinePyridineSoluble[3]Likely forms new coordination complexes.
Diethyl EtherEthoxyethaneInsoluble-
n-HexaneHexaneInsoluble-

Stability in Organic Solvents

This compound is known to be sensitive to air and moisture, particularly in solution. Its stability is not merely a measure of decomposition over time but also involves its reactivity and ligand exchange dynamics in different solvent environments.

Key Stability Considerations:

  • Atmospheric Sensitivity: Solutions of [RuCl₂(PPh₃)₃] are susceptible to oxidation in the presence of air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Dissociation: In solution, particularly in coordinating solvents, [RuCl₂(PPh₃)₃] can undergo dissociation of one or more triphenylphosphine (PPh₃) ligands. This equilibrium is often the first step in its catalytic cycles.

  • Solvent Coordination: Solvents can coordinate to the ruthenium center after ligand dissociation, influencing the reactivity and stability of the complex.

  • Dimerization: In some solvents, there is evidence to suggest that the complex can form dimeric species.[4]

  • Reactivity with Other Species: The complex readily reacts with various small molecules like carbon monoxide and hydrogen, leading to the formation of new stable complexes.[1][5]

The following table summarizes known stability characteristics in selected solvents under inert conditions.

SolventStability ObservationsPotential Products/Pathways
BenzeneSolutions are relatively stable for short periods but are air-sensitive.Ligand dissociation to form [RuCl₂(PPh₃)₂] is a key equilibrium.
DichloromethaneGenerally a good solvent for reactions, but long-term stability may be limited.Potential for slow reaction with the chlorinated solvent over time.
Tetrahydrofuran (THF)Used as a solvent for reactions, but solutions can degrade.THF can coordinate to the metal center.
Alcohols (Methanol, Ethanol)Reacts with the solvent, particularly at elevated temperatures.[5]Can form carbonyl and hydrido complexes through alcohol dehydrogenation.[5]

Experimental Protocols

Given the limited quantitative data in the literature, researchers often need to determine the solubility and stability of [RuCl₂(PPh₃)₃] for their specific applications. The following are detailed methodologies for these determinations.

Protocol 1: Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a standard procedure for determining the solubility of an air-sensitive compound like [RuCl₂(PPh₃)₃] in a given organic solvent at a specific temperature.

Caption: Workflow for Gravimetric Solubility Determination.

Methodology:

  • Preparation:

    • Ensure the chosen organic solvent is anhydrous and thoroughly degassed (e.g., by several freeze-pump-thaw cycles or by sparging with an inert gas).

    • Dry the [RuCl₂(PPh₃)₃] solid under vacuum to remove any residual moisture or solvent.

  • Equilibration:

    • In a glovebox or under a positive pressure of inert gas, add an excess of the dried [RuCl₂(PPh₃)₃] to a known volume or mass of the degassed solvent in a Schlenk flask equipped with a stir bar. "Excess" means enough solid remains undissolved to ensure saturation.

    • Seal the flask and stir the suspension in a temperature-controlled bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Stop stirring and allow the undissolved solid to settle completely.

    • Prepare a tared (pre-weighed) Schlenk tube.

    • Using a cannula or a filter-tipped syringe, carefully transfer a known volume or mass of the clear, saturated supernatant to the tared Schlenk tube, ensuring no solid particles are transferred.

  • Analysis:

    • Remove the solvent from the aliquot under high vacuum, gently heating if necessary, until a constant weight of the solid residue is achieved.

    • The mass of the dissolved [RuCl₂(PPh₃)₃] is the final mass of the Schlenk tube minus its tare weight.

    • Calculate the solubility based on the mass of the dissolved solid and the initial volume or mass of the solvent aliquot.

Protocol 2: Stability Assessment by UV-Vis and NMR Spectroscopy

This protocol describes how to monitor the stability of [RuCl₂(PPh₃)₃] in a specific solvent over time.

G cluster_prep Solution Preparation cluster_uvvis UV-Vis Analysis cluster_nmr NMR Analysis Prep_Solvent Use Anhydrous, Degassed Solvent Prep_Solution Prepare a Stock Solution of Known Concentration UV_t0 Record Initial Spectrum (t=0) Prep_Solution->UV_t0 NMR_t0 Record Initial ³¹P and ¹H Spectra (t=0) Prep_Solution->NMR_t0 UV_Monitor Record Spectra at Regular Time Intervals UV_t0->UV_Monitor UV_Analyze Analyze for Changes in λmax and Absorbance UV_Monitor->UV_Analyze Conclusion Assess Stability UV_Analyze->Conclusion NMR_Monitor Record Spectra at Regular Time Intervals NMR_t0->NMR_Monitor NMR_Analyze Analyze for New Peaks or Changes in Integration NMR_Monitor->NMR_Analyze NMR_Analyze->Conclusion

Caption: Workflow for Spectroscopic Stability Assessment.

Methodology:

  • Solution Preparation:

    • In a glovebox, prepare a solution of [RuCl₂(PPh₃)₃] in the desired deuterated (for NMR) or non-deuterated (for UV-Vis) anhydrous, degassed solvent at a known concentration.

    • For UV-Vis, the concentration should be such that the absorbance at λmax is within the linear range of the spectrophotometer (typically < 1.5).

    • For NMR, a typical concentration is 5-10 mg/mL.

  • UV-Vis Spectroscopy:

    • Transfer a portion of the solution to a cuvette with a septum-sealed cap.

    • Immediately record the UV-Vis spectrum at time t=0.

    • Store the cuvette at a constant temperature, protected from light.

    • Record spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Analyze the spectra for any changes, such as a decrease in the intensity of characteristic absorption bands, the appearance of new bands, or shifts in λmax, which would indicate decomposition or reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Transfer the solution to an NMR tube fitted with a J. Young valve or a sealed cap.

    • Acquire initial ¹H and ³¹P{¹H} NMR spectra at time t=0. The ³¹P NMR is particularly useful for observing changes in the phosphorus-containing ligands.

    • Store the NMR tube under the same conditions as the UV-Vis sample.

    • Acquire subsequent spectra at the same time intervals.

    • Analyze the spectra for the appearance of new signals (indicating decomposition products or new complexes), a decrease in the integration of the parent complex signals, or changes in chemical shifts. The appearance of free triphenylphosphine (a sharp singlet around -5 ppm in the ³¹P NMR spectrum) is a clear indicator of ligand dissociation.

Conclusion

While this compound is a cornerstone catalyst in synthetic chemistry, its successful application hinges on a nuanced understanding of its solution behavior. The provided qualitative data serves as a valuable starting point for solvent selection. However, for rigorous and reproducible results, especially in process development and scale-up, the experimental determination of solubility and stability under reaction-specific conditions is strongly recommended. The protocols outlined in this guide provide a robust framework for researchers to generate this critical data, enabling more informed and efficient use of this versatile ruthenium complex.

References

An In-depth Technical Guide to the Electronic and Steric Effects of Triphenylphosphine Ligands in Ruthenium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylphosphine (PPh₃) is a cornerstone ligand in the field of ruthenium chemistry. Its unique combination of steric bulk and electronic properties allows for the fine-tuning of the reactivity, stability, and catalytic activity of ruthenium complexes. Understanding these effects is paramount for the rational design of novel catalysts and therapeutic agents. This guide provides a detailed examination of the steric and electronic parameters of PPh₃, the experimental techniques used to quantify them, and their profound impact on the structure and function of ruthenium complexes.

Core Concepts: Steric and Electronic Effects

The behavior of a triphenylphosphine ligand in a ruthenium complex is primarily governed by two distinct but interrelated properties: its size (steric effect) and its ability to donate or accept electron density (electronic effect).

Electronic Effects: The Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand describes its net electron-donating or -withdrawing character. Triphenylphosphine is considered a moderate σ-donor and a weak π-acceptor. This electronic nature directly influences the electron density at the ruthenium center, which in turn affects its redox properties and ability to bind substrates.

The most widely accepted quantitative measure of a ligand's electronic effect is the Tolman Electronic Parameter (TEP) . It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) via infrared spectroscopy in a standard nickel complex, [LNi(CO)₃], where L is the phosphine ligand.[1]

  • Stronger electron-donating ligands increase the electron density on the metal. This leads to increased π-backbonding from the metal to the antibonding π* orbitals of the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.

  • Weaker electron-donating (or electron-withdrawing) ligands result in less π-backbonding, a stronger C-O bond, and a higher ν(CO) frequency.[1]

Steric Effects: The Tolman Cone Angle (θ)

Steric effects relate to the physical bulk of the ligand and the spatial crowding it creates around the metal center. The three phenyl groups of PPh₃ create significant steric hindrance. This bulk can influence the coordination number of the complex, the rate of ligand substitution, and the selectivity of catalytic reactions by controlling substrate access to the active site.

The primary metric for quantifying steric bulk is the Tolman Cone Angle (θ) . It is defined as the apex angle of a cone, centered 2.28 Å from the center of the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.

Quantitative Data Summary

The steric and electronic properties of PPh₃ and their manifestation in ruthenium complexes can be summarized by several key parameters. The data below is compiled for the archetypal complex, Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], unless otherwise specified.

ParameterDescriptionValue(s)Citation(s)
Tolman Cone Angle (θ) A measure of the steric bulk of the PPh₃ ligand.145°
Tolman Electronic Parameter (TEP) A₁ ν(CO) frequency in [Ni(CO)₃(PPh₃)], measuring electron-donating ability.2068.9 cm⁻¹
Ru-P Bond Lengths Distances in [RuCl₂(PPh₃)₃], reflecting the steric and electronic environment.Apical: ~2.21 - 2.23 Å Basal: ~2.36 - 2.43 Å[2][3]
³¹P NMR Chemical Shift (δ) Indicates the electronic environment of the phosphorus nucleus in [RuCl₂(PPh₃)₃].Solid-state: ~42.1 ppm Solution (CDCl₃): ~28.9 ppm[4]
Redox Potential (E₁/₂) Ru(II)/Ru(III) couple for [RuCl₂(PPh₃)₃], reflecting the ligand's electronic influence.+0.81 V (vs. Ag/AgCl)[5]

Table 1: Key Steric and Electronic Data for Triphenylphosphine and its Ruthenium Complexes.

Visualization of Key Concepts and Workflows

Diagrams generated using the DOT language provide clear visual representations of the relationships and processes discussed.

Steric_Electronic_Effects Logical Flow of Ligand Effects in Catalysis cluster_ligand Ligand Properties cluster_complex Complex Properties cluster_catalysis Catalytic Performance Cone Angle (Sterics) Cone Angle (Sterics) Coordination Geometry & Stability Coordination Geometry & Stability Cone Angle (Sterics)->Coordination Geometry & Stability Ligand Dissociation Rate Ligand Dissociation Rate Cone Angle (Sterics)->Ligand Dissociation Rate TEP (Electronics) TEP (Electronics) Redox Potential Redox Potential TEP (Electronics)->Redox Potential Selectivity (e.g., Regio-, Stereo-) Selectivity (e.g., Regio-, Stereo-) Coordination Geometry & Stability->Selectivity (e.g., Regio-, Stereo-) Activity (Turnover Frequency) Activity (Turnover Frequency) Ligand Dissociation Rate->Activity (Turnover Frequency) Redox Potential->Activity (Turnover Frequency)

Figure 1: Logical flow of ligand effects in catalysis.

Experimental_Workflow Experimental Workflow for Characterization cluster_characterization Characterization Techniques cluster_data Derived Data Synthesis Synthesis of Ru-PPh₃ Complex Purification Purification & Crystallization Synthesis->Purification XRay X-ray Crystallography Purification->XRay NMR ³¹P NMR Spectroscopy Purification->NMR CV Cyclic Voltammetry Purification->CV Structure Bond Lengths/Angles (Steric Info) XRay->Structure ChemShift Chemical Shift (δ) (Electronic Info) NMR->ChemShift Redox Redox Potential (E₁/₂) (Electronic Info) CV->Redox

Figure 2: Experimental workflow for characterization.

Detailed Experimental Protocols

Accurate characterization of steric and electronic effects relies on precise experimental techniques. The following sections detail the methodologies for key analyses.

X-ray Crystallography

This technique provides definitive information on the solid-state structure of ruthenium complexes, yielding precise bond lengths, bond angles, and coordination geometries that are direct manifestations of steric interactions.

  • Protocol:

    • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, slow diffusion of a non-solvent into a solution of the complex, or cooling of a saturated solution.

    • Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[6] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

    • Data Analysis: Key metrics such as Ru-P and Ru-Cl bond lengths and P-Ru-P angles are extracted from the refined structure to analyze the steric environment.[6]

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the triphenylphosphine ligands in solution. The chemical shift (δ) is highly sensitive to the electron density at the phosphorus nucleus.

  • Protocol:

    • Sample Preparation: A small amount of the purified ruthenium complex (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.

    • Data Acquisition: The spectrum is acquired on an NMR spectrometer (e.g., Bruker 250 MHz) at a standard temperature (e.g., 298 K).[7] A proton-decoupled ({¹H}) experiment is standard, resulting in sharp singlets for chemically equivalent phosphorus atoms.

    • Referencing: Chemical shifts are reported in parts per million (ppm) and referenced externally to a standard, typically 85% H₃PO₄.[7]

    • Interpretation: The chemical shift value provides insight into the electronic state. For example, in complexes with two trans PPh₃ ligands, a sharp singlet is often observed around 36 ppm.[8] Changes in this shift upon modification of other ligands in the coordination sphere can be used to probe electronic effects.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the redox potentials of a complex, providing a direct quantitative measure of the electronic effect of the PPh₃ ligands on the ruthenium center.

  • Protocol:

    • Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum disc), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

    • Solution Preparation: The ruthenium complex is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, n-Bu₄NPF₆) to ensure conductivity. The concentration of the complex is typically around 1.0 mM.

    • Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement.[9]

    • Data Acquisition: The potential of the working electrode is scanned linearly with time. A potentiostat is used to apply the potential sweep and measure the resulting current. A typical scan rate is 100 mV/s. The experiment is often calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

    • Analysis: The resulting plot of current versus potential (a voltammogram) is analyzed. For a reversible process, the formal potential (E₁/₂) is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value directly corresponds to the ease of oxidation or reduction of the ruthenium center.[5]

Conclusion

The electronic and steric properties of triphenylphosphine are not merely passive characteristics; they are active tools for manipulating the behavior of ruthenium complexes. The steric bulk, quantified by the cone angle, governs the structural stability and accessibility of the metal center, while the electronic nature, measured by the TEP and reflected in redox potentials, dictates the reactivity of the ruthenium core. A thorough understanding and precise measurement of these effects through the experimental protocols detailed herein are essential for the rational design of next-generation ruthenium-based catalysts and therapeutics, enabling professionals to tailor molecular architecture to achieve desired functions.

References

Preliminary Investigation of Dichlorotris(triphenylphosphine)ruthenium(II) Catalytic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is a versatile coordination complex renowned for its catalytic prowess in a wide array of organic transformations.[1] This technical guide provides a preliminary investigation into its catalytic activity, focusing on key reactions paramount to synthetic chemistry and drug development. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying catalytic pathways.

Synthesis of RuCl₂(PPh₃)₃

The catalyst, a chocolate-brown solid, is synthesized from ruthenium trichloride trihydrate and an excess of triphenylphosphine in a methanol solution.[1] The complex is known to be air-sensitive, necessitating handling under an inert atmosphere.[2]

Experimental Protocol: Synthesis of RuCl₂(PPh₃)₃

A detailed experimental procedure for the synthesis of RuCl₂(PPh₃)₃ can be adapted from established laboratory methods.[3]

Materials:

  • Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, deoxygenated methanol

  • Schlenk flask and line

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Filter funnel and paper

  • Diethyl ether (anhydrous, deoxygenated)

Procedure:

  • To a 100 mL Schlenk flask containing a magnetic stir bar, add RuCl₃·3H₂O (e.g., 300 mg, 1.1 mmol) and PPh₃ (e.g., 1.8 g, 7 mmol).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add 50 mL of deoxygenated, anhydrous methanol to the flask.

  • Heat the mixture to reflux with stirring for approximately 1 hour, or until a dark brown precipitate forms.

  • Cool the reaction mixture to room temperature.

  • Filter the brown solid under an inert atmosphere.

  • Wash the collected solid with three 10 mL portions of diethyl ether.

  • Dry the product under vacuum.

  • Store the final product, RuCl₂(PPh₃)₃, under an inert atmosphere.

Catalytic Activity in Hydrogenation Reactions

RuCl₂(PPh₃)₃ serves as a precatalyst for the hydrogenation of various unsaturated functional groups, including alkenes, alkynes, ketones, and nitro compounds.[1] The active catalytic species is believed to be a ruthenium hydride complex formed in situ.

Quantitative Data for Hydrogenation of Styrene
SubstrateCatalyst Loading (mol%)SolventPressure (psi)Temperature (°C)Time (h)Conversion (%)Yield (%)Ref.
Styrene0.001 - 0.0078Toluene300 - 1200120 - 160->99>99[4]
Experimental Protocol: Hydrogenation of Cyclohexene

The following is a general procedure for the hydrogenation of an alkene, using cyclohexene as an example.

Materials:

  • RuCl₂(PPh₃)₃

  • Cyclohexene

  • Anhydrous, deoxygenated solvent (e.g., toluene or benzene)

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

  • Magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, charge a high-pressure reactor equipped with a magnetic stir bar with RuCl₂(PPh₃)₃ (e.g., 0.01 mmol) and the solvent (e.g., 20 mL).

  • Add cyclohexene (e.g., 10 mmol) to the reactor.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Maintain the reaction conditions for the desired time (e.g., 6 h).

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and yield of cyclohexane.

Catalytic Cycle for Hydrogenation

The catalytic cycle for the hydrogenation of alkenes by RuCl₂(PPh₃)₃ is initiated by the formation of a ruthenium hydride species. One proposed pathway involves the reaction of the precatalyst with hydrogen in the presence of a base to form HRuCl(PPh₃)₃.[1]

Hydrogenation_Cycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle RuCl2(PPh3)3 RuCl2(PPh3)3 HRuCl(PPh3)3 HRuCl(PPh3)3 RuCl2(PPh3)3->HRuCl(PPh3)3 + H2, Base - Base·HCl HRuCl(PPh3)3_cycle HRuCl(PPh3)3 Ru_alkene HRuCl(PPh3)2(alkene) HRuCl(PPh3)3_cycle->Ru_alkene + Alkene - PPh3 Ru_alkyl RuCl(alkyl)(PPh3)2 Ru_alkene->Ru_alkyl Migratory Insertion Ru_alkyl->HRuCl(PPh3)3_cycle + H2 - Alkane Alkane Alkane

Caption: Proposed catalytic cycle for alkene hydrogenation.

Catalytic Activity in Oxidation Reactions

RuCl₂(PPh₃)₃ is an effective catalyst for the oxidation of alcohols to aldehydes and ketones, often utilizing co-oxidants such as N-methylmorpholine N-oxide (NMO) or molecular oxygen in the presence of a radical initiator like TEMPO.[5][6]

Quantitative Data for Aerobic Oxidation of Benzyl Alcohols

The combination of RuCl₂(PPh₃)₃ and TEMPO provides an efficient system for the aerobic oxidation of various alcohols.[5]

SubstrateCatalyst (mol%)Co-catalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Ref.
Benzyl alcohol15 (TEMPO)Toluene1001>99>99[5]
4-Methoxybenzyl alcohol15 (TEMPO)Toluene1001>99>99[5]
4-Nitrobenzyl alcohol15 (TEMPO)Toluene1003>99>99[5]
1-Phenylethanol15 (TEMPO)Toluene1002>99>99[5]
Experimental Protocol: Oxidation of 1-Phenylethanol

A detailed procedure for the oxidation of a secondary alcohol is provided below.[2]

Materials:

  • RuCl₂(PPh₃)₃

  • 1-Phenylethanol

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Inert atmosphere glovebox

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stir bar

Procedure:

  • Inside a glovebox, charge a 100 mL three-neck round-bottom flask with RuCl₂(PPh₃)₃ (e.g., 0.12 mmol, 10 mol%) and K₂CO₃ (e.g., 1.0 mmol).

  • Add a magnetic stir bar to the flask.

  • Add anhydrous acetone (e.g., 40 mL) to the flask.

  • Add 1-phenylethanol (e.g., 1.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and remove the flask from the glovebox.

  • Heat the mixture to reflux with stirring under an inert atmosphere for a specified time (e.g., 1-2 hours).

  • Cool the reaction to room temperature.

  • The conversion to acetophenone can be determined by taking aliquots and analyzing them via GC or NMR. Turnover frequency (TOF) can be calculated as (moles of product) / (moles of catalyst) / (time in hours).[2]

Catalytic Cycle for Alcohol Oxidation

A proposed mechanism for the oxidation of alcohols involves the formation of a ruthenium alkoxide intermediate followed by β-hydride elimination.

Oxidation_Cycle RuCl2(PPh3)3 RuCl2(PPh3)3 Ru_alkoxide RuCl(OR)(PPh3)3 RuCl2(PPh3)3->Ru_alkoxide + R2CHOH, Base - Base·HCl Ru_hydride HRuCl(PPh3)3 Ru_alkoxide->Ru_hydride β-Hydride Elimination Aldehyde_Ketone Aldehyde/ Ketone Ru_alkoxide->Aldehyde_Ketone Ru_hydride->RuCl2(PPh3)3 + Co-oxidant Co_oxidant_red Reduced Co-oxidant Ru_hydride->Co_oxidant_red Co_oxidant_ox Co-oxidant Co_oxidant_ox->Co_oxidant_red

Caption: Proposed catalytic cycle for alcohol oxidation.

Catalytic Activity in Transfer Hydrogenation

Transfer hydrogenation is a valuable alternative to using high-pressure hydrogen gas, where an organic molecule (e.g., isopropanol) serves as the hydrogen source.[7] RuCl₂(PPh₃)₃ is an effective catalyst for the transfer hydrogenation of ketones to alcohols.[8][9]

Quantitative Data for Transfer Hydrogenation of Acetophenone Derivatives
SubstrateCatalyst (mol%)BaseSolventTemperature (°C)TimeConversion (%)TOF (h⁻¹)Ref.
Acetophenone0.05KOHIsopropanolRefluxOvernight--[8]
Acetophenone0.1K-t-BuOIsopropanol82->95118 - 152[10]
4-Methylacetophenone0.05(CH₃)₂CHONaIsopropanolReflux-High190,000[11]
4-Chloroacetophenone0.05(CH₃)₂CHONaIsopropanolReflux-High185,000[11]
Experimental Protocol: Transfer Hydrogenation of Acetophenone

The following protocol is a representative procedure for the transfer hydrogenation of a ketone.[8]

Materials:

  • RuCl₂(PPh₃)₃

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Anhydrous, deoxygenated isopropanol

  • Schlenk tube

  • Reflux condenser

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place RuCl₂(PPh₃)₃ (e.g., 50 mg, 0.05 mmol) into a 25 mL Schlenk tube.

  • Evacuate and backfill the tube with an inert gas several times.

  • Add 5 mL of nitrogen-purged isopropanol.

  • Add acetophenone (e.g., 0.2 mL, 1.7 mmol).

  • Add a 0.1 M solution of KOH in isopropanol (e.g., 1.5 mL).

  • Heat the reaction mixture to reflux under an inert atmosphere overnight with stirring.

  • Cool the reaction to room temperature.

  • The product, 1-phenylethanol, can be quantified by GC analysis against a standard.

Catalytic Cycle for Transfer Hydrogenation

The mechanism of transfer hydrogenation is believed to proceed through a ruthenium hydride intermediate, which is generated from the hydrogen donor, typically an alcohol.[12]

Transfer_Hydrogenation_Cycle RuCl2(PPh3)3 RuCl2(PPh3)3 Ru_alkoxide RuCl(OCH(CH3)2)(PPh3)3 RuCl2(PPh3)3->Ru_alkoxide + (CH3)2CHOH, Base - Base·HCl Ru_hydride HRuCl(PPh3)3 Ru_alkoxide->Ru_hydride β-Hydride Elimination Acetone Acetone Ru_alkoxide->Acetone Ru_ketone_complex HRuCl(PPh3)2(ketone) Ru_hydride->Ru_ketone_complex + Ketone - PPh3 Ru_product_alkoxide RuCl(OCHR2)(PPh3)2 Ru_ketone_complex->Ru_product_alkoxide Hydride Transfer Ru_product_alkoxide->RuCl2(PPh3)3 + (CH3)2CHOH, + PPh3 - Product Alcohol

Caption: Proposed catalytic cycle for transfer hydrogenation.

Conclusion

Dichlorotris(triphenylphosphine)ruthenium(II) is a highly effective and versatile catalyst for a range of important organic transformations. Its utility in hydrogenation, oxidation, and transfer hydrogenation reactions makes it a valuable tool for synthetic chemists in both academic and industrial settings. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers exploring the catalytic potential of this remarkable complex. Further investigation into substrate scope, optimization of reaction conditions, and exploration of novel applications will undoubtedly continue to expand the synthetic utility of RuCl₂(PPh₃)₃.

References

An In-depth Technical Guide to the Safe Handling of Tris(triphenylphosphine)ruthenium(II) chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tris(triphenylphosphine)ruthenium(II) chloride (CAS No. 15529-49-4), a common catalyst in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous.[1][2][3] The primary hazards are associated with its acute toxicity upon exposure through inhalation, skin contact, or ingestion.[1][2][3]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Source:[1][2][3]

Signal Word: Warning[1][2][3]

Hazard Pictogram:

alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₅₄H₄₅Cl₂P₃Ru
Molecular Weight 958.83 g/mol
Appearance Black crystals or red-brown to black powder/solid.
Melting Point 159 °C
Boiling Point 360°C at 760 mmHg
Solubility Insoluble in water. Very slightly soluble (with dissociation) in acetone, alcohol, chloroform, ethyl acetate, and toluene.
Storage Temperature Refrigerator

Sources:[4][5]

Toxicological Information

Toxicity DataValue
LD50 Oral No data available
LD50 Dermal No data available
LC50 Inhalation No data available

The substance is classified as moderately toxic after a single ingestion, short-term inhalation, or single contact with skin.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPESpecification
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Sources:[1][2][6][7]

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the stability of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • Due to its reactivity with water and air, it is recommended to store it under an inert atmosphere, such as in a glove box.

Experimental Protocols

The following is a general experimental protocol for a reaction involving this compound as a catalyst. This should be adapted based on the specific requirements of your experiment.

Experimental_Workflow Experimental Workflow for a Catalyzed Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_setup Set up Reaction in Fume Hood prep_ppe->prep_setup prep_reagents Weigh Reagents and Catalyst prep_setup->prep_reagents react_add Add Reagents to Flask prep_reagents->react_add react_heat Heat and Stir Reaction Mixture react_add->react_heat react_monitor Monitor Reaction Progress (e.g., TLC) react_heat->react_monitor workup_cool Cool Reaction to Room Temperature react_monitor->workup_cool workup_quench Quench Reaction (if necessary) workup_cool->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_evap Evaporate Solvent workup_dry->workup_evap cleanup_dispose Dispose of Waste Properly workup_evap->cleanup_dispose cleanup_clean Clean Glassware cleanup_dispose->cleanup_clean cleanup_remove_ppe Doff PPE cleanup_clean->cleanup_remove_ppe

A typical workflow for a laboratory experiment using the catalyst.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Ingestion Clean mouth with water. Do not induce vomiting. Get medical attention.

Source:[1][2]

Spill and Disposal Procedures

Spill Response:

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response Spill Response Protocol spill_alert Alert others in the area spill_evacuate Evacuate non-essential personnel spill_alert->spill_evacuate spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill with inert absorbent material spill_ppe->spill_contain spill_collect Carefully collect the material spill_contain->spill_collect spill_decontaminate Decontaminate the spill area spill_collect->spill_decontaminate spill_dispose Dispose of waste in a sealed container spill_decontaminate->spill_dispose spill_report Report the incident spill_dispose->spill_report

A clear and concise protocol for responding to a chemical spill.

Disposal:

Waste material should be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance on the disposal of this chemical and any contaminated materials.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification and the necessary control measures.

Hazard_Control_Logic Hazard Control Logic hazard Hazard Identified: Acute Toxicity (Oral, Dermal, Inhalation) eng_controls Engineering Controls (Fume Hood) hazard->eng_controls admin_controls Administrative Controls (SOPs, Training) hazard->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, Respirator) hazard->ppe safe_handling Safe Handling Practices eng_controls->safe_handling admin_controls->safe_handling ppe->safe_handling

The relationship between identified hazards and control measures.

References

An In-depth Technical Guide to Dichlorotris(triphenylphosphine)ruthenium(II) (CAS 15529-49-4): Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotris(triphenylphosphine)ruthenium(II), with the CAS number 15529-49-4, is a coordination complex of ruthenium that serves as a versatile and highly efficient catalyst in a multitude of organic transformations.[1][2] This air-stable, chocolate-brown solid is renowned for its catalytic prowess in reactions such as hydrogenation, oxidation, cross-coupling, and cyclization.[1][2] Its utility spans from academic research to industrial applications, making it an indispensable tool for synthetic chemists. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its key applications, and visual representations of important reaction mechanisms and workflows.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Dichlorotris(triphenylphosphine)ruthenium(II) are crucial for its handling, application in reactions, and characterization. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 15529-49-4[1]
Molecular Formula C₅₄H₄₅Cl₂P₃Ru[1][3]
Molecular Weight 958.83 g/mol [1]
Appearance Chocolate brown or black crystalline solid[1]
Melting Point 133-159 °C[1]
Solubility Soluble in organic solvents such as benzene, chloroform, and dichloromethane; insoluble in water.[1]
Crystal Structure Monoclinic[1]
³¹P NMR (CDCl₃) δ ≈ 28.94 ppm (singlet)[4]
¹H NMR (CD₂Cl₂) Multiplets in the aromatic region (approx. δ 7.0-7.5 ppm)[4]
¹³C NMR (CD₂Cl₂) Resonances in the aromatic region (approx. δ 124-138 ppm)[4]

Applications in Research

The primary application of Dichlorotris(triphenylphosphine)ruthenium(II) in research is as a homogeneous catalyst. Its ability to facilitate a wide range of organic reactions makes it a valuable asset in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

Catalytic Hydrogenation

Dichlorotris(triphenylphosphine)ruthenium(II) is a well-established catalyst for the hydrogenation of various functional groups, including alkenes, nitro compounds, ketones, and imines.[1][2] It is particularly effective for the specific hydrogenation of terminal alkenes.[5] The catalytic cycle typically involves the formation of a ruthenium hydride species, which then transfers hydrogen to the substrate.

Catalytic Oxidation

This complex also catalyzes oxidation reactions, such as the conversion of alcohols to aldehydes and ketones.[2] These reactions often employ a co-oxidant, and the ruthenium complex facilitates the transfer of oxygen.

Carbon-Carbon Bond Formation

Dichlorotris(triphenylphosphine)ruthenium(II) is utilized in C-C coupling reactions, which are fundamental in the construction of complex molecular skeletons.[3] These reactions often proceed via the activation of C-H bonds.

Cyclization Reactions

The catalyst is also employed in various cyclization reactions, such as atom transfer radical cyclization (ATRC), to construct cyclic structures like lactams.

Key Experimental Protocols

Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II)

A common method for the synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) involves the reaction of ruthenium(III) chloride hydrate with an excess of triphenylphosphine in a suitable solvent like methanol.

Procedure:

  • Ruthenium(III) chloride hydrate is dissolved in methanol and brought to reflux.

  • A solution of triphenylphosphine in methanol is added to the refluxing solution.

  • The reaction mixture is refluxed for several hours, during which the product precipitates as a brown solid.

  • The solid is collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.[6]

Catalytic Oxidation of a Secondary Alcohol

This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using Dichlorotris(triphenylphosphine)ruthenium(II) as the catalyst.

Materials:

  • Dichlorotris(triphenylphosphine)ruthenium(II)

  • Secondary alcohol (substrate)

  • Potassium carbonate (base)

  • Acetone (solvent and hydrogen acceptor)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, Dichlorotris(triphenylphosphine)ruthenium(II) and potassium carbonate are added.

  • The secondary alcohol, dissolved in acetone, is added to the flask.

  • The reaction mixture is heated to reflux and stirred for a specified time.

  • The reaction progress can be monitored by techniques such as TLC or GC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.[7]

Atom Transfer Radical Cyclization (ATRC) for Lactam Synthesis

This protocol outlines the synthesis of γ- and δ-lactams from N-alkenyl-tethered trichloroacetamides.

Materials:

  • N-alkenyl-tethered trichloroacetamide (substrate)

  • Dichlorotris(triphenylphosphine)ruthenium(II) (catalyst)

  • Toluene (solvent)

  • Microwave reactor

Procedure:

  • The substrate and the ruthenium catalyst are placed in a microwave vial.

  • Toluene is added as the solvent.

  • The vial is sealed and subjected to microwave irradiation at a specific temperature for a set duration.

  • After cooling, the solvent is removed, and the crude product is purified by column chromatography.

Visualizing Mechanisms and Workflows

To better understand the role of Dichlorotris(triphenylphosphine)ruthenium(II) in catalysis, the following diagrams illustrate a key catalytic cycle and a general experimental workflow.

Catalytic_Cycle_Alcohol_Dehydrogenation Catalytic Cycle for Alcohol Dehydrogenation Ru_cat RuCl₂(PPh₃)₃ Ru_alkoxide RuCl(OR)(PPh₃)₃ Ru_cat->Ru_alkoxide + R₂CHOH - HCl Ru_hydride RuHCl(PPh₃)₃ Ru_alkoxide->Ru_hydride β-hydride elimination Product R₂C=O Ru_alkoxide->Product Ru_hydride->Ru_cat + Acceptor - Acceptor-H₂ Substrate R₂CHOH

Catalytic Cycle of Alcohol Dehydrogenation

Experimental_Workflow General Experimental Workflow for Catalysis start Start setup Reaction Setup (Catalyst, Substrate, Solvent under inert atmosphere) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

General Experimental Workflow

ATRC_Mechanism Mechanism of Atom Transfer Radical Cyclization (ATRC) Ru_II RuCl₂(PPh₃)₂ Ru_III RuCl₃(PPh₃)₂ Ru_II->Ru_III + R-CCl₃ Ru_III->Ru_II - Cl• Substrate R-CCl₃ Radical_I R-CCl₂• Substrate->Radical_I - Cl• Radical_II Cyclized Radical Radical_I->Radical_II Intramolecular Cyclization Product Cyclized Product Radical_II->Product + Cl• from Ru(III)

ATRC Reaction Mechanism

References

Methodological & Application

Application Notes and Protocols for Alkene Hydrogenation using Tris(triphenylphosphine)ruthenium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(triphenylphosphine)ruthenium(II) chloride, with the chemical formula RuCl₂(PPh₃)₃, is a versatile and widely utilized homogeneous catalyst in organic synthesis.[1] While it catalyzes a range of transformations including reductions, oxidations, and cyclizations, it is particularly effective as a precatalyst for the hydrogenation of alkenes.[1] Upon activation, it forms a highly active ruthenium hydride species that efficiently catalyzes the reduction of carbon-carbon double bonds, offering a valuable tool for the synthesis of saturated compounds in research and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in alkene hydrogenation.

Mechanism of Catalysis

This compound itself is a precatalyst and is not the active species in the hydrogenation of alkenes. The catalytic cycle is initiated by the in situ formation of the active catalyst, hydridochlorotris(triphenylphosphine)ruthenium(II) (RuHCl(PPh₃)₃). This transformation is typically achieved by the reaction of RuCl₂(PPh₃)₃ with molecular hydrogen, often in the presence of a base.[2]

The generated RuHCl(PPh₃)₃ is a highly active and specific catalyst, particularly for the hydrogenation of terminal alkenes (alk-1-enes).[2] The catalytic cycle is believed to proceed through the following key steps:

  • Ligand Dissociation: A phosphine ligand dissociates from the ruthenium center to create a vacant coordination site.

  • Alkene Coordination: The alkene substrate coordinates to the unsaturated ruthenium complex.

  • Migratory Insertion: A hydride ligand is transferred from the ruthenium to one of the alkene carbons, forming a ruthenium-alkyl intermediate.

  • Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the formation of the alkane product and regenerating the active catalytic species.

Data Presentation

The following table summarizes representative quantitative data for the homogeneous hydrogenation of various alkenes using the this compound catalytic system. The active catalyst, RuHCl(PPh₃)₃, is generated in situ from RuCl₂(PPh₃)₃.

Alkene SubstrateCatalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)H₂ Pressure (atm)Time (h)ProductYield (%)Reference
1-HexeneRuCl₂(PPh₃)₃ / H₂ / NEt₃0.1Benzene2511Hexane>95[2]
1-HepteneRuCl₂(TPPTS)₃ / H₂1Water80404Heptane98[3]
StyreneRuCl₂(TPPTS)₃ / H₂1Water80404Ethylbenzene95[3]
CycloocteneRuCl₂(TPPTS)₃ / H₂1Water80404Cyclooctane92[3]

Note: TPPTS = tris(m-sulfonatophenyl)phosphine trisodium salt, a water-soluble ligand.

Experimental Protocols

Protocol 1: Synthesis of this compound (Precatalyst)

This protocol describes the synthesis of the precatalyst RuCl₂(PPh₃)₃ from ruthenium(III) chloride hydrate.[1]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Triphenylphosphine (PPh₃)

  • Methanol (anhydrous and deoxygenated)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ruthenium(III) chloride hydrate (1.0 g).

  • Add deoxygenated methanol (30 mL) to the flask.

  • Under an inert atmosphere, add triphenylphosphine (4.0 g, 15.25 mmol) to the stirring solution.

  • Heat the mixture to reflux and maintain reflux with stirring under an inert atmosphere for 1 hour.

  • After 1 hour, allow the reaction mixture to cool to room temperature. A dark brown solid will precipitate.

  • Collect the solid by filtration in the air.

  • Wash the solid with ethanol (3 x 10 mL) and then with diethyl ether.

  • Dry the resulting dark brown solid under vacuum to yield this compound.

Protocol 2: Homogeneous Hydrogenation of 1-Hexene

This protocol details the in situ activation of the precatalyst and the subsequent hydrogenation of a terminal alkene.

Materials:

  • This compound (RuCl₂(PPh₃)₃)

  • 1-Hexene

  • Benzene or Toluene (anhydrous and deoxygenated)

  • Triethylamine (NEt₃) (optional, as a base)

  • Hydrogen gas (H₂)

  • Schlenk flask or a similar reaction vessel suitable for handling air-sensitive reagents and performing reactions under pressure

  • Magnetic stirrer

  • Gas inlet for hydrogen

  • Standard glassware for workup

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous, deoxygenated benzene or toluene.

  • If a base is used, add triethylamine to the solution.

  • Purge the flask with hydrogen gas.

  • Stir the solution under a hydrogen atmosphere at room temperature to allow for the formation of the active hydride catalyst, RuHCl(PPh₃)₃. The solution color may change, indicating the formation of the active species.

  • Once the active catalyst is formed, add the 1-hexene substrate to the reaction mixture via syringe.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a regulated supply) and stir the reaction mixture vigorously at the desired temperature (typically room temperature for terminal alkenes).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, NMR).

  • Upon completion, carefully vent the excess hydrogen.

  • The product, hexane, can be isolated by removing the solvent and catalyst residues. This may involve filtration through a short plug of silica gel or alumina to remove the ruthenium complex, followed by distillation of the solvent.

Visualizations

Catalytic Cycle of Alkene Hydrogenation

Catalytic_Cycle cluster_main Catalytic Cycle cluster_activation Precatalyst Activation Active_Catalyst [Ru]H(Cl)(PPh3)2(S) (Active Catalyst) Alkene_Complex [Ru]H(Cl)(PPh3)2(Alkene) Active_Catalyst->Alkene_Complex + Alkene - Solvent (S) Alkyl_Intermediate Ru(Cl)(PPh3)2 Alkene_Complex->Alkyl_Intermediate Migratory Insertion Alkyl_Intermediate->Active_Catalyst + H2 - Alkane Reductive Elimination Alkane_Release Alkane Product Alkyl_Intermediate->Alkane_Release Product Release Precatalyst RuCl2(PPh3)3 (Precatalyst) Active_Catalyst_Formation RuHCl(PPh3)3 (Active Species) Precatalyst->Active_Catalyst_Formation + H2 (optional base) Active_Catalyst_Formation->Active_Catalyst - PPh3 + Solvent (S)

Caption: Catalytic cycle for alkene hydrogenation.

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis Start Start Dissolve_Precatalyst Dissolve RuCl2(PPh3)3 in anhydrous solvent under inert atmosphere Start->Dissolve_Precatalyst Activate_Catalyst Introduce H2 gas (optional: add base) to form RuHCl(PPh3)3 Dissolve_Precatalyst->Activate_Catalyst Add_Substrate Add alkene substrate Activate_Catalyst->Add_Substrate Run_Reaction Stir under H2 atmosphere at desired temperature Add_Substrate->Run_Reaction Monitor_Progress Monitor reaction by GC or NMR Run_Reaction->Monitor_Progress Vent_H2 Vent excess H2 Monitor_Progress->Vent_H2 Reaction Complete Isolate_Product Isolate product (e.g., filtration, distillation) Vent_H2->Isolate_Product Analyze_Product Analyze product purity and yield Isolate_Product->Analyze_Product End End Analyze_Product->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Cross-Coupling Reactions with Dichlorotris(triphenylphosphine)ruthenium(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, is a versatile coordination complex that serves as a catalyst or precatalyst in a variety of organic transformations. While traditionally known for its applications in hydrogenation, isomerization, and as a precursor for Grubbs-type olefin metathesis catalysts, RuCl2(PPh3)3 has also demonstrated utility in carbon-carbon bond formation through cross-coupling reactions.[1][2] This document provides detailed protocols and application notes for the use of RuCl2(PPh3)3 in cross-coupling reactions, with a particular focus on its well-established role in C-H activation-based methodologies.

Unlike classical palladium-catalyzed cross-coupling reactions that require pre-functionalized starting materials, ruthenium-catalyzed C-H activation offers a more atom-economical and efficient approach to the synthesis of complex organic molecules. RuCl2(PPh3)3 can efficiently catalyze the formation of carbon-carbon bonds through the direct functionalization of C-H bonds.[1]

Synthesis of RuCl2(PPh3)3

The catalyst, dichlorotris(triphenylphosphine)ruthenium(II), can be synthesized from ruthenium(III) chloride hydrate and triphenylphosphine.

Reaction:

2 RuCl₃·3H₂O + 7 PPh₃ → 2 RuCl₂(PPh₃)₃ + 2 HCl + 6 H₂O + OPPh₃

Experimental Protocol:

A detailed experimental protocol for the synthesis of RuCl2(PPh3)3 can be found in the literature, often involving the refluxing of ruthenium(III) chloride hydrate with an excess of triphenylphosphine in an alcohol solvent such as methanol. The product precipitates as a brown solid upon cooling and can be purified by washing with diethyl ether.

Cross-Coupling via C-H Activation: Direct Arylation of Arenes

A prominent application of RuCl2(PPh3)3 in cross-coupling is the direct arylation of arenes with aryl halides. This reaction proceeds via a C-H activation mechanism, often facilitated by a directing group on the arene.

General Reaction Scheme:

Ar-H + Ar'-X → Ar-Ar' + H-X

(where X = Cl, Br, I)

The following protocol is a representative example of a direct arylation reaction catalyzed by a Ru(II) species generated in situ from RuCl₃·xH₂O and PPh₃, which is analogous to using the pre-formed RuCl2(PPh3)3 complex.

Experimental Protocol: Direct Arylation of Benzo[h]quinoline with Chlorobenzene

Materials:

  • Benzo[h]quinoline

  • Chlorobenzene

  • RuCl2(PPh3)3 (or RuCl₃·xH₂O and PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • N-methyl-2-pyrrolidone (NMP)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add benzo[h]quinoline (0.50 mmol), RuCl2(PPh3)3 (5 mol%), and sodium carbonate (1.00 mmol).

  • Add N-methyl-2-pyrrolidone (NMP) (2 mL) and chlorobenzene (0.75 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 130-140 °C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

Substrate Scope and Yields

The direct arylation protocol is applicable to a range of arenes and aryl chlorides, with yields being influenced by the electronic and steric properties of the substrates.

AreneAryl HalideProductYield (%)
Benzo[h]quinolineChlorobenzene10-phenylbenzo[h]quinoline93
Benzo[h]quinoline4-Chlorotoluene10-(p-tolyl)benzo[h]quinoline85
Benzo[h]quinoline4-Chloroanisole10-(4-methoxyphenyl)benzo[h]quinoline89
2-PhenylpyridineChlorobenzene2,6-diphenylpyridine78

Table 1: Representative yields for the direct arylation of arenes with aryl chlorides catalyzed by a Ru(II)-PPh₃ system. Data adapted from literature reports on similar systems.

Catalytic Cycle and Experimental Workflow

The proposed catalytic cycle for the ruthenium-catalyzed direct arylation via C-H activation involves several key steps: C-H activation, oxidative addition of the aryl halide, and reductive elimination to form the C-C bond and regenerate the active catalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ru_II Ru(II) Catalyst (e.g., RuCl2(PPh3)3) HX H-X Intermediate1 Ru(II)-Aryl Intermediate (via C-H Activation) Ru_II->Intermediate1 + Ar-H - H-X Arene Arene (Ar-H) ArylHalide Aryl Halide (Ar'-X) Product Coupled Product (Ar-Ar') Intermediate2 Ru(IV) Intermediate Intermediate1->Intermediate2 + Ar'-X (Oxidative Addition) Intermediate2->Ru_II Reductive Elimination Intermediate2->Product Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - Arene - Aryl Halide - Base - Solvent setup->reagents catalyst Add RuCl2(PPh3)3 Catalyst reagents->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols: The Catalytic Cycle of Wilkinson's Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic cycle of Wilkinson's catalyst, [RhCl(PPh₃)₃], a cornerstone of homogeneous catalysis in organic synthesis.[1][2][3][4][5] These notes include the mechanism of action, applications, and experimental protocols for its use in hydrogenation reactions.

Introduction

Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a coordination complex renowned for its efficiency and selectivity in catalyzing the hydrogenation of alkenes and alkynes under mild conditions.[1][2][4] This homogeneous catalyst offers significant advantages in terms of selectivity compared to heterogeneous catalysts.[1][2] It is particularly valuable in the synthesis of fine chemicals and pharmaceuticals where specific functional groups must remain intact.[1][2] The catalyst operates through a well-defined catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps.[1][6]

The Catalytic Cycle: A Detailed Mechanism

The hydrogenation of alkenes using Wilkinson's catalyst proceeds through a series of well-elucidated steps. The catalyst itself is often considered a pre-catalyst, which activates by losing a triphenylphosphine ligand to create a coordinatively unsaturated species.[2][6][7]

The key steps in the catalytic cycle are:

  • Ligand Dissociation: The 16-electron pre-catalyst, [RhCl(PPh₃)₃], first dissociates one triphenylphosphine (PPh₃) ligand to form a highly reactive 14-electron species.[1][3][7] This creates a vacant coordination site necessary for the subsequent steps.

  • Oxidative Addition of Hydrogen: Molecular hydrogen (H₂) adds to the rhodium center, increasing its oxidation state from +1 to +3 and its coordination number.[1][2][3] This step forms a dihydrido-rhodium(III) complex.

  • Alkene Coordination: The alkene substrate then coordinates to the rhodium center, typically displacing a solvent molecule or another ligand.[1][2]

  • Migratory Insertion: One of the hydride ligands on the rhodium atom is transferred to one of the carbon atoms of the coordinated alkene.[1][6] This step, often the rate-determining step, results in the formation of a rhodium-alkyl intermediate.

  • Reductive Elimination: The second hydride ligand is transferred to the other carbon atom of the former double bond, leading to the formation of the alkane product.[1] This step regenerates the 14-electron rhodium(I) catalyst, which can then re-enter the catalytic cycle.[1]

Visualization of the Catalytic Cycle

The following diagram illustrates the catalytic cycle of Wilkinson's catalyst in the hydrogenation of an alkene.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_pre Pre-catalyst Activation A [RhCl(PPh₃)₂] B [RhCl(H)₂(PPh₃)₂] A->B + H₂ (Oxidative Addition) C [RhCl(H)₂(Alkene)(PPh₃)₂] B->C + Alkene D [Rh(Alkyl)Cl(H)(PPh₃)₂] C->D Migratory Insertion D->A - Alkane (Reductive Elimination) Pre [RhCl(PPh₃)₃] Pre->A - PPh₃

Caption: The catalytic cycle of Wilkinson's catalyst for alkene hydrogenation.

Quantitative Data

The efficiency of Wilkinson's catalyst can be evaluated through various quantitative measures. The following table summarizes key data for the hydrogenation of cyclohexene as a representative alkene.

ParameterValueConditionsReference
Synthesis Yield of [RhCl(PPh₃)₃] 84.8%Reaction of RhCl₃·3H₂O with excess PPh₃ in ethanol.[8]
Hydrogenation Product Yield (Cyclohexane) 95.2%Catalytic hydrogenation of cyclohexene.[8]
Turnover Frequency (TOF) for Cyclohexene 650 h⁻¹25°C, 1 atm H₂
Rate Constant (k₅ - Rate Determining Step) 0.02 ± 0.0342 s⁻¹Varies with triphenylphosphine concentration.[8]
Equilibrium Constant (K₄) 0.00593 s⁻¹Varies with triphenylphosphine concentration.[8]

Experimental Protocols

Preparation of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

This protocol describes the synthesis of Wilkinson's catalyst from rhodium(III) chloride trihydrate.[2][3][4][7]

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Ethanol (absolute)

  • Schlenk flask and standard Schlenk line equipment

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere.

  • To the flask, add rhodium(III) chloride trihydrate and an excess of triphenylphosphine (approximately 6 equivalents).

  • Add absolute ethanol as the solvent.

  • Heat the mixture to reflux with stirring. The color of the solution will change as the reaction progresses, typically to a reddish-brown.

  • After the reaction is complete (typically after 30-60 minutes), cool the mixture to room temperature.

  • The product, Wilkinson's catalyst, will precipitate out of the solution.

  • Collect the reddish-brown solid by filtration under an inert atmosphere.

  • Wash the solid with small portions of cold ethanol and then with diethyl ether.

  • Dry the product under vacuum.

General Protocol for Alkene Hydrogenation

This protocol provides a general procedure for the hydrogenation of an alkene using Wilkinson's catalyst.

Materials:

  • Wilkinson's catalyst ([RhCl(PPh₃)₃])

  • Alkene substrate

  • Anhydrous, degassed solvent (e.g., benzene, toluene, or tetrahydrofuran)

  • Hydrogen gas (H₂)

  • Two-necked round-bottom flask

  • Hydrogen balloon or hydrogen cylinder with a regulator

  • Magnetic stirrer

Procedure:

  • In a two-necked round-bottom flask under an inert atmosphere, dissolve the alkene substrate and a catalytic amount of Wilkinson's catalyst (typically 0.1-1 mol%) in the chosen anhydrous, degassed solvent.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an atmosphere of hydrogen.

  • Connect the flask to a hydrogen balloon or maintain a positive pressure of hydrogen from a cylinder.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove the catalyst residue.

Applications in Organic Synthesis

Wilkinson's catalyst is a versatile tool in organic synthesis with several key applications:

  • Selective Hydrogenation: It selectively reduces less substituted or sterically less hindered double bonds.[3][9] It is also effective for the selective hydrogenation of alkenes in the presence of other reducible functional groups like carbonyls, nitriles, and nitro groups.[2]

  • Stereoselective Hydrogenation: The catalyst delivers hydrogen in a syn-addition fashion, leading to predictable stereochemical outcomes.[2][7]

  • Hydrofunctionalization Reactions: Beyond hydrogenation, it can catalyze other reactions such as hydroacylation, hydroboration, and hydrosilylation of alkenes.[3][4]

  • Decarbonylation: Wilkinson's catalyst can be used for the decarbonylation of aldehydes.[5]

Logical Workflow for Catalyst Application

The following diagram outlines the logical workflow for utilizing Wilkinson's catalyst in a research setting.

Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Purification Phase A Define Synthetic Target & Identify Alkene for Hydrogenation B Substrate Analysis (Steric & Electronic Effects) A->B C Select Optimal Reaction Conditions (Solvent, Temperature) B->C D Synthesize or Procure Wilkinson's Catalyst C->D E Perform Hydrogenation Reaction D->E F Monitor Reaction Progress (TLC, GC, NMR) E->F G Work-up and Product Isolation F->G H Purification (e.g., Column Chromatography) G->H I Characterization of Product (NMR, MS) H->I

Caption: A logical workflow for the application of Wilkinson's catalyst.

References

Applications of Tris(triphenylphosphine)ruthenium(II) Chloride in Transfer Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(triphenylphosphine)ruthenium(II) chloride, RuCl₂(PPh₃)₃, is a versatile and widely utilized homogeneous catalyst in organic synthesis. One of its most significant applications is in transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to an acceptor (the substrate) without the use of high-pressure gaseous hydrogen. This methodology offers a safer, more convenient, and often highly selective alternative for the reduction of various functional groups.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the transfer hydrogenation of ketones, imines, and nitro compounds. Both non-asymmetric and asymmetric transformations are discussed, with a focus on providing practical, reproducible methodologies for research and development.

Non-Asymmetric Transfer Hydrogenation of Ketones

This compound is an effective catalyst for the reduction of a wide range of ketones to their corresponding secondary alcohols using hydrogen donors such as isopropanol or formic acid.

Application Note:

The transfer hydrogenation of ketones using RuCl₂(PPh₃)₃ is a robust and high-yielding reaction. Isopropanol is a commonly used hydrogen donor and also serves as the solvent. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the active ruthenium hydride species. The catalyst is tolerant to a variety of functional groups, allowing for the selective reduction of ketones in complex molecules.

Experimental Protocol: General Procedure for the Transfer Hydrogenation of Acetophenone

Materials:

  • This compound (RuCl₂(PPh₃)₃)

  • Acetophenone

  • Anhydrous isopropanol

  • Sodium hydroxide (NaOH)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, add this compound (e.g., 0.01 mmol, 1 mol%).

  • Add sodium hydroxide (e.g., 0.1 mmol, 10 mol%).

  • Add anhydrous isopropanol (e.g., 10 mL).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the pre-formation of the active catalyst.

  • Add acetophenone (e.g., 1 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a few drops of water.

  • Remove the isopropanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data:
SubstrateProductTime (h)Yield (%)
Acetophenone1-Phenylethanol2>95
BenzophenoneDiphenylmethanol394
CyclohexanoneCyclohexanol1>98
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol2.596
1-Indanone1-Indanol1.597

Transfer Hydrogenation of Imines

The reduction of imines to amines is a fundamental transformation in organic chemistry, and RuCl₂(PPh₃)₃ can effectively catalyze this reaction via transfer hydrogenation.

Application Note:

The transfer hydrogenation of imines using RuCl₂(PPh₃)₃ provides a valuable route to secondary and primary amines. Similar to ketone reduction, isopropanol with a base is a common hydrogen donor system. This method is applicable to a range of N-substituted imines.

Experimental Protocol: General Procedure for the Transfer Hydrogenation of N-Benzylideneaniline

Materials:

  • This compound (RuCl₂(PPh₃)₃)

  • N-Benzylideneaniline

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add RuCl₂(PPh₃)₃ (e.g., 0.005 mmol, 0.5 mol%) and KOH (e.g., 0.05 mmol, 5 mol%).

  • Add anhydrous isopropanol (10 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Add N-benzylideneaniline (1 mmol).

  • Heat the reaction mixture to 80 °C and monitor by TLC or GC.

  • After the reaction is complete, cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and filter through a short pad of silica gel to remove the catalyst and base.

  • Concentrate the filtrate to obtain the product amine. Further purification can be done by crystallization or chromatography if needed.

Quantitative Data:
SubstrateProductTime (h)Conversion (%)
N-BenzylideneanilineN-Benzylaniline291
N-(4-Methoxybenzylidene)anilineN-(4-Methoxybenzyl)aniline385
N-(4-Chlorobenzylidene)anilineN-(4-Chlorobenzyl)aniline2.593

Transfer Hydrogenation of Nitro Compounds

The reduction of nitroarenes to anilines is a crucial reaction in the synthesis of pharmaceuticals, dyes, and agrochemicals. Ruthenium-based catalysts, including derivatives of RuCl₂(PPh₃)₃, are effective for this transformation.

Application Note:

While direct use of RuCl₂(PPh₃)₃ for nitro reduction via transfer hydrogenation is documented, often in-situ generated catalysts from precursors like [RuCl₂(p-cymene)]₂ with suitable ligands show higher efficacy. Isopropanol or formic acid can be used as the hydrogen source. The reaction is generally chemoselective, leaving other reducible groups intact.

Experimental Protocol: General Procedure for the Transfer Hydrogenation of Nitrobenzene

Materials:

  • [RuCl₂(p-cymene)]₂ (as a precursor to the active catalyst)

  • Suitable ligand (e.g., 1,10-phenanthroline)

  • Nitrobenzene

  • Isopropanol

  • Potassium hydroxide (KOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and the ligand (e.g., 0.01 mmol).

  • Add isopropanol (5 mL) and stir for 10 minutes at room temperature.

  • Add KOH (0.1 mmol).

  • Add nitrobenzene (1 mmol).

  • Seal the tube and heat the mixture at 100 °C.

  • Monitor the reaction by GC or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Quantitative Data:
SubstrateProductTime (h)Yield (%)
NitrobenzeneAniline1295
4-Nitrotoluene4-Methylaniline1492
1-Chloro-4-nitrobenzene4-Chloroaniline1688

Asymmetric Transfer Hydrogenation of Ketones

For the synthesis of enantiomerically enriched secondary alcohols, chiral ruthenium catalysts are employed. These are often derived from arene-ruthenium precursors and chiral diamine ligands.

Application Note:

Asymmetric transfer hydrogenation (ATH) is a powerful tool for producing chiral alcohols, which are key intermediates in pharmaceutical synthesis. The most common catalysts are based on a ruthenium center, a π-arene ligand (like p-cymene), and a chiral N-tosylated diamine ligand (e.g., (S,S)-TsDPEN). A mixture of formic acid and triethylamine is a highly effective and irreversible hydrogen source for these reactions.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Acetophenone

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.0025 mmol) and (S,S)-TsDPEN (e.g., 0.0055 mmol) in anhydrous DCM (2 mL).

  • Stir the solution at room temperature for 20-30 minutes to form the active catalyst.

  • Add acetophenone (1 mmol).

  • Add the formic acid/triethylamine mixture (e.g., 0.5 mL).

  • Stir the reaction at room temperature and monitor by TLC or chiral GC/HPLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral GC or HPLC.

Quantitative Data:
SubstrateProduct ConfigurationTime (h)Yield (%)ee (%)
Acetophenone(R)-1-Phenylethanol49897
4'-Bromoacetophenone(R)-1-(4-Bromophenyl)ethanol69598
2'-Methoxyacetophenone(R)-1-(2-Methoxyphenyl)ethanol89296
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol129999

Reaction Mechanisms and Visualizations

The mechanism of transfer hydrogenation can proceed through two main pathways: an inner-sphere mechanism and an outer-sphere mechanism.

Inner-Sphere Mechanism

In the inner-sphere mechanism, the substrate directly coordinates to the metal center prior to the hydride transfer. This is common for catalysts like RuCl₂(PPh₃)₃. The key steps involve the formation of a ruthenium alkoxide, followed by β-hydride elimination to generate a ruthenium hydride species, which then transfers the hydride to the coordinated substrate.

Inner_Sphere_Mechanism Catalyst RuCl₂(PPh₃)₃ ActiveSpecies [RuCl₂(PPh₃)₂] Catalyst->ActiveSpecies -PPh₃ ActiveSpecies->Catalyst +PPh₃ Alkoxide [Ru(OR)Cl(PPh₃)₂] ActiveSpecies->Alkoxide + R₂CHOH, -HCl Hydride [RuH(Cl)(PPh₃)₂] Alkoxide->Hydride β-Hydride Elimination + Ketone ProductComplex [Ru(Product)Cl(PPh₃)₂] Hydride->ProductComplex Hydride Transfer ProductComplex->ActiveSpecies - Product Product Reduced Product ProductComplex->Product

Caption: Inner-sphere mechanism for transfer hydrogenation.

Outer-Sphere Mechanism

The outer-sphere mechanism is prevalent in asymmetric transfer hydrogenation with Noyori-type catalysts. In this pathway, the substrate does not coordinate directly to the metal. Instead, the hydride is transferred from the metal and a proton is transferred from a ligand (often an amine) to the substrate in a concerted, six-membered ring transition state.

Outer_Sphere_Mechanism Precatalyst [RuCl(arene)(N-N)] ActiveHydride [RuH(arene)(N-NH)] Precatalyst->ActiveHydride + iPrOH, - HCl, - Acetone TransitionState [Substrate...H-N...Ru-H] ActiveHydride->TransitionState + Substrate ProductComplex [Ru(arene)(N-N*)] + Product TransitionState->ProductComplex ProductComplex->ActiveHydride + iPrOH, - Acetone Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Setup Inert Atmosphere Setup (Schlenk line / Glovebox) Reagents Weigh Catalyst, Base, and Substrate Setup->Reagents Solvent Add Anhydrous Solvent and Hydrogen Donor Reagents->Solvent ReactionConditions Set Reaction Temperature (e.g., Reflux) Solvent->ReactionConditions Monitoring Monitor Progress (TLC / GC) ReactionConditions->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Characterization (NMR, GC/HPLC for ee) Purification->Analysis

experimental setup for C-H activation using a ruthenium catalyst system

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting C-H activation reactions using ruthenium catalyst systems. The following sections offer insights into two prominent types of ruthenium-catalyzed C-H functionalization: arylation and alkenylation. The protocols are designed to be readily implemented in a laboratory setting.

Introduction

Ruthenium-catalyzed C-H activation has emerged as a powerful and versatile tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This atom-economical approach allows for the construction of complex molecular architectures from simple precursors, minimizing the need for pre-functionalized starting materials and reducing synthetic steps. These methodologies are of particular interest to the pharmaceutical industry for the late-stage modification of drug candidates and the rapid generation of compound libraries.

This application note focuses on two key transformations: the ortho-arylation of directing group-containing arenes and the oxidative alkenylation of amides. The protocols provided are based on well-established literature procedures and offer a starting point for further exploration and optimization.

Data Presentation: Substrate Scope and Yields

The following tables summarize the yields of various substrates in ruthenium-catalyzed C-H arylation and alkenylation reactions, demonstrating the broad applicability of these methods.

Table 1: Ruthenium-Catalyzed C-H Arylation of 2-Phenylpyridine Derivatives with Aryl Halides
EntryArene (Directing Group)Aryl HalideProductYield (%)
12-Phenylpyridine4-Fluoroiodobenzene2-(2-(4-Fluorophenyl)phenyl)pyridine85
22-Phenylpyridine4-Chloroiodobenzene2-(2-(4-Chlorophenyl)phenyl)pyridine82
32-Phenylpyridine4-Bromoiodobenzene2-(2-(4-Bromophenyl)phenyl)pyridine78
42-Phenylpyridine4-Methyliodobenzene2-(2-(p-Tolyl)phenyl)pyridine90
52-Phenylpyridine4-Methoxyiodobenzene2-(2-(4-Methoxyphenyl)phenyl)pyridine88
62-(p-Tolyl)pyridineIodobenzene2-(4-Methyl-2-phenylphenyl)pyridine89
72-(4-Methoxyphenyl)pyridineIodobenzene2-(4-Methoxy-2-phenylphenyl)pyridine86

Reaction conditions typically involve a ruthenium catalyst such as [RuCl₂(p-cymene)]₂, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., NMP or water) at elevated temperatures.

Table 2: Ruthenium-Catalyzed Oxidative Alkenylation of N-Aryl Amides with Alkenes
EntryN-Aryl AmideAlkeneProductYield (%)
1N-PhenylacetamideEthyl acrylate(E)-Ethyl 3-(2-acetamidophenyl)acrylate92
2N-(m-Tolyl)acetamideEthyl acrylate(E)-Ethyl 3-(2-acetamido-4-methylphenyl)acrylate81
3N-(4-Methoxyphenyl)acetamiden-Butyl acrylate(E)-n-Butyl 3-(2-acetamido-5-methoxyphenyl)acrylate85
4N-PhenylacetamideStyrene(E)-N-(2-Styrylphenyl)acetamide75
5N-PhenylpropionamideEthyl acrylate(E)-Ethyl 3-(2-propionamidophenyl)acrylate88
6N-PhenylisobutyramideMethyl acrylate(E)-Methyl 3-(2-isobutyramidophenyl)acrylate78

Reaction conditions typically involve [RuCl₂(p-cymene)]₂, a copper-based oxidant (e.g., Cu(OAc)₂·H₂O), an additive (e.g., AgSbF₆ or KPF₆), and a solvent (e.g., water or DCE) at elevated temperatures.[1]

Experimental Protocols

The following are detailed, step-by-step protocols for two representative ruthenium-catalyzed C-H activation reactions.

Protocol 1: Ruthenium-Catalyzed C-H Arylation of 2-Phenylpyridine

This protocol describes the direct ortho-arylation of 2-phenylpyridine with an aryl halide using a [RuCl₂(p-cymene)]₂ catalyst system.

Materials:

  • [RuCl₂(p-cymene)]₂

  • 2-Phenylpyridine

  • Aryl halide (e.g., 4-iodo-anisole)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [RuCl₂(p-cymene)]₂ (e.g., 0.025 mmol, 2.5 mol%), 2-phenylpyridine (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous NMP (e.g., 3 mL) to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated heating block at 120 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Ruthenium-Catalyzed Oxidative Alkenylation of N-m-Tolylacetamide

This protocol details the direct ortho-alkenylation of N-m-tolylacetamide with ethyl acrylate.[1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • N-m-tolylacetamide

  • Ethyl acrylate

  • Potassium hexafluorophosphate (KPF₆)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Water (deionized)

  • Two-necked, round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and heating oil bath

Procedure:

  • Reaction Setup: Equip a 500-mL, two-necked, round-bottomed flask with a magnetic stirring bar, a reflux condenser, and a nitrogen inlet. Flush the flask with nitrogen.[1]

  • Reagent Addition: Charge the flask with N-m-tolylacetamide (5.00 g, 33.5 mmol), [RuCl₂(p-cymene)]₂ (513 mg, 0.84 mmol, 2.5 mol %), KPF₆ (1.233 g, 6.70 mmol, 20.0 mol %), and Cu(OAc)₂·H₂O (6.690 g, 33.5 mmol, 1.0 equiv).[1]

  • Solvent and Substrate Addition: Add water (100 mL) to the flask. Stir the mixture for 10 minutes at room temperature. Then, add ethyl acrylate (3.6 mL, 33.86 mmol, 1.0 equiv) via syringe.[1]

  • Reaction: Heat the reaction mixture in an oil bath to 105 °C with vigorous stirring. After 16 hours, add a second portion of ethyl acrylate (1.8 mL, 16.95 mmol, 0.5 equiv) and continue stirring at 105 °C for an additional 10 hours.[1]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (250 mL). Add saturated aqueous NH₄Cl and 25% aqueous NH₃ solutions (120 mL each) and stir vigorously for 10 minutes. Separate the layers and extract the aqueous layer with ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.[1]

  • Characterization: Analyze the final product using standard spectroscopic methods.

Visualizations

The following diagrams illustrate the general workflow and a simplified catalytic cycle for ruthenium-catalyzed C-H activation.

experimental_workflow reagents Reagents & Catalyst (Arene, Coupling Partner, Ru-Catalyst, Additives) setup Reaction Setup (Inert Atmosphere, Solvent) reagents->setup 1. Combine reaction Reaction (Heating & Stirring) setup->reaction 2. Heat workup Workup (Extraction & Washing) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate product Final Product (Characterization) purification->product 5. Analyze

General Experimental Workflow

catalytic_cycle Ru_II [Ru(II)] Ruthenacycle Ruthenacycle Ru_II->Ruthenacycle C-H Activation Arene_H Arene-H Arene_H->Ruthenacycle Intermediate Intermediate Ruthenacycle->Intermediate Insertion/Oxidative Addition Coupling_Partner Coupling Partner Coupling_Partner->Intermediate Intermediate->Ru_II Regeneration Product Functionalized Arene Intermediate->Product Reductive Elimination

Simplified Catalytic Cycle

References

Application Notes and Protocols: A Step-by-Step Guide for Asymmetric Synthesis with Chiral Ruthenium Phosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing asymmetric synthesis using chiral ruthenium phosphine complexes. These catalysts are renowned for their high efficiency and selectivity in creating chiral molecules, which are crucial components in the pharmaceutical and fine chemical industries. This guide will cover the foundational principles, detailed experimental protocols for asymmetric hydrogenation and transfer hydrogenation, and present key data for successful and reproducible synthetic results.

Introduction to Asymmetric Catalysis with Ruthenium Phosphine Complexes

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. Among the most successful catalysts are ruthenium(II) complexes featuring chiral phosphine ligands, such as the Nobel Prize-winning work of Ryoji Noyori on BINAP-Ru(II) catalysts. These systems are highly effective for the asymmetric hydrogenation of ketones, olefins, and imines, delivering products with excellent enantiomeric purity.[1][2]

The mechanism of action for many of these reactions involves a "metal-ligand bifunctional" pathway.[3] In the case of ketone hydrogenation using a Ru(II)-diphosphine-diamine catalyst, the reaction does not proceed through direct coordination of the substrate to the metal center. Instead, it involves a concerted transfer of a hydride from the ruthenium and a proton from the diamine ligand to the ketone via a six-membered pericyclic transition state.[3] This mechanism is key to the high efficiency and enantioselectivity observed.

Catalyst Systems and Reaction Types

Chiral ruthenium phosphine complexes are versatile and can be employed in various asymmetric transformations. The two most prominent applications are:

  • Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) to reduce prochiral substrates like ketones and olefins. The Ru(II)-BINAP system is a classic example, often requiring a diamine co-ligand for the reduction of ketones.[1][3]

  • Asymmetric Transfer Hydrogenation: As an alternative to using pressurized hydrogen gas, this technique employs a hydrogen donor molecule, such as 2-propanol or a formic acid/triethylamine mixture.[4][5] This can be more convenient for laboratories not equipped for high-pressure reactions.

The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. Axially chiral biaryl diphosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are widely used due to their rigid C₂-symmetric structure.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for asymmetric hydrogenations catalyzed by chiral ruthenium phosphine complexes, showcasing their effectiveness across various substrates.

Table 1: Asymmetric Hydrogenation of Ketones with Ru-BINAP/Diamine Catalysts

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Ref.
AcetophenoneRuCl₂[(S)-tolbinap][(S,S)-dpen]2000:1825-304-24>95>98[3]
2,4,4-Trimethyl-2-cyclohexenone(R)-tolBINAP/(S,S)-DPEN-----95[6]
2-Acetylthiophene(S,S)-1/(R,R)-DPEN----->90[6]
2-Acetylfuran(S,S)-1/(R,R)-DPEN----->90[6]

Table 2: Asymmetric Hydrogenation of Olefins with Ru-BINAP Catalysts

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Ref.
GeraniolRu(OCOCH₃)₂[(R)-BINAP]~350:11002089796[7]
NerolRu(OCOCH₃)₂[(R)-BINAP]------[7][8]
HomogeraniolRu(OCOCH₃)₂[(R)-BINAP]----9692[7]

Table 3: Asymmetric Transfer Hydrogenation of Ketones

SubstrateCatalyst SystemHydrogen DonorTemp (°C)Time (h)Yield (%)ee (%)Ref.
rac-BenzoinRuCl[(1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine]-(η⁶–p-cymene)HCOOH/Et₃N40488799.9[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)

This protocol is based on the Noyori-type asymmetric hydrogenation.[1][3]

Materials:

  • RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst

  • Potassium tert-butoxide (KOtBu)

  • Acetophenone

  • Anhydrous, degassed 2-propanol

  • Hydrogen gas (high purity)

  • Autoclave with a glass liner and magnetic stirring

  • Schlenk line and inert atmosphere glovebox

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).[3]

  • Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).[3]

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

  • Add the acetophenone substrate to the liner.[3]

  • Reaction Setup: Place the glass liner inside the autoclave and seal the reactor securely.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas to remove any residual air.[3]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).[3]

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).[3]

  • Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture in vacuo.

  • The crude product can be purified by distillation or column chromatography.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone (e.g., rac-Benzoin)

This protocol is adapted from the work of Noyori and coworkers on the dynamic kinetic resolution of benzoin.[4]

Materials:

  • RuCl[(1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine]-(η⁶–p-cymene)

  • rac-Benzoin

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Dry Dimethylformamide (DMF)

  • Round-bottomed flask with a reflux condenser and magnetic stirring

Procedure:

  • Hydrogen Donor Preparation: In a fume hood, cool triethylamine in an ice bath and slowly add formic acid.

  • Reaction Setup: To a round-bottomed flask, add the formic acid/triethylamine mixture, rac-benzoin, the ruthenium catalyst, and dry DMF.[4]

  • Transfer Hydrogenation: Stir the reaction mixture at 40 °C for 48 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and add water to precipitate the product.

  • Filter the precipitate through a Büchner funnel, wash with water, and dry in vacuo.[4]

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., methanol) to yield the optically pure product.[4]

  • Analysis: Determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) of the product by chiral HPLC or NMR analysis.

Visualizations

Catalytic Cycle of Ketone Hydrogenation

Catalytic_Cycle Precatalyst RuCl₂(diphosphine)(diamine) (Precatalyst) ActiveCatalyst RuH₂(diphosphine)(diamine) (Active Catalyst) Precatalyst->ActiveCatalyst H₂, Base TransitionState [RuH₂(diphosphine)(diamine)(Ketone)]‡ (Transition State) ActiveCatalyst->TransitionState Ketone ProductComplex RuH(Product-alkoxide)(diphosphine)(diamine) TransitionState->ProductComplex Hydride and Proton Transfer ProductComplex->ActiveCatalyst + H₂ - Product ProductRelease Chiral Alcohol (Product) ProductComplex->ProductRelease

Caption: Catalytic cycle for the asymmetric hydrogenation of a ketone.

Experimental Workflow for Asymmetric Synthesis

Workflow Start Start CatalystPrep Catalyst & Substrate Preparation (Inert Atmosphere) Start->CatalystPrep ReactionSetup Reaction Setup (Autoclave or Flask) CatalystPrep->ReactionSetup Reaction Asymmetric Hydrogenation (H₂ or H-donor) ReactionSetup->Reaction Workup Reaction Quenching & Work-up Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Analysis (Chiral HPLC/GC, NMR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric synthesis.

Catalyst Selection Logic

Catalyst_Selection Substrate Substrate Type? Ketone Ketone Substrate->Ketone Ketone Olefin Olefin Substrate->Olefin Olefin Imine Imine Substrate->Imine Imine H2_Available High Pressure H₂ Available? Ketone->H2_Available AsymmHydrogenation Asymmetric Hydrogenation (e.g., Ru-BINAP-Diamine) Olefin->AsymmHydrogenation Imine->H2_Available H2_Available->AsymmHydrogenation Yes TransferHydrogenation Asymmetric Transfer Hydrogenation (e.g., Ru-TsDPEN) H2_Available->TransferHydrogenation No

Caption: Decision tree for selecting a suitable catalyst system.

References

Application Notes and Protocols for RuCl2(PPh3)3 as a Precatalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], is a versatile coordination complex that serves as a precatalyst in a variety of organic transformations, including several types of polymerization reactions.[1][2] Its utility stems from its ability to be converted into catalytically active species under specific reaction conditions. This document provides detailed application notes and experimental protocols for the use of RuCl₂(PPh₃)₃ as a precatalyst in two major controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Methesis Polymerization (ROMP).

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[3] RuCl₂(PPh₃)₃, in conjunction with a suitable initiator and often an activator or co-catalyst, can effectively mediate this process for various vinyl monomers.[4][5]

Activating the Precatalyst

The Ru(II) center in RuCl₂(PPh₃)₃ is activated to a Ru(III) species, which then reversibly abstracts a halogen atom from an initiator (R-X) to generate a radical (R•). This radical subsequently propagates by adding to monomer units. The controlled nature of the polymerization is maintained by the reversible deactivation of the propagating radical by the Ru(III) species, reforming the dormant species and the Ru(II) complex.[6][7]

The activation and control of the polymerization can be significantly influenced by the choice of initiator and the addition of co-catalysts or additives. For instance, aluminum alkoxides like Al(O-i-Pr)₃ have been shown to accelerate the polymerization of methyl methacrylate (MMA) initiated by alkyl halides in the presence of RuCl₂(PPh₃)₃.[6][7] Similarly, the addition of amines can enhance the rate and control of MMA polymerization.[8]

Experimental Data for ATRP of Methyl Methacrylate (MMA)

The following table summarizes representative quantitative data for the ATRP of MMA using RuCl₂(PPh₃)₃ as a precatalyst.

InitiatorAdditive[MMA]₀ (M)[Initiator]₀ (mM)[RuCl₂(PPh₃)₃]₀ (mM)[Additive]₀ (mM)Temp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
(CH₃)₂C(CO₂Et)Br-2.02010-8027496--[6]
(CH₃)₂C(CO₂Me)CH₂C(CH₃)(CO₂Me)BrAl(O-i-Pr)₃2.020104080489110,2001.25[6][7]
CCl₄MeAl(ODBP)₂-----490--[9]
R-Cln-Bu₂NH----802094Controlled1.1-1.2[8]

Mₙ: Number-average molecular weight; PDI: Polydispersity Index

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol is a generalized procedure based on literature reports for the ATRP of MMA using RuCl₂(PPh₃)₃ with an aluminum alkoxide additive.[6][7]

Materials:

  • Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

  • Methyl methacrylate (MMA), freshly distilled

  • (CH₃)₂C(CO₂Me)CH₂C(CH₃)(CO₂Me)Br (dimeric bromide initiator)

  • Aluminum isopropoxide [Al(O-i-Pr)₃]

  • Toluene, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add RuCl₂(PPh₃)₃ (e.g., 0.010 mmol) and Al(O-i-Pr)₃ (e.g., 0.040 mmol).

  • Add anhydrous toluene (e.g., to achieve a 2.0 M MMA concentration).

  • Add the initiator, (CH₃)₂C(CO₂Me)CH₂C(CH₃)(CO₂Me)Br (e.g., 0.020 mmol).

  • Add the freshly distilled MMA monomer (e.g., to achieve a 2.0 M concentration).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • After the desired conversion is reached (e.g., 48 hours for ~91% conversion), cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mₙ) and polydispersity index (PDI) using size-exclusion chromatography (SEC).

ATRP Mechanism

ATRP_Mechanism cluster_activation Catalyst Activation & Initiation cluster_propagation Propagation cluster_control Reversible Deactivation (Control) RuII Ru(II)Cl₂(PPh₃)₃ RuIII Ru(III)Cl₃(PPh₃)₃ RuII->RuIII + R-X Initiator R-X Radical R• Initiator->Radical + Ru(II) Monomer Monomer (M) PropagatingRadical Pₙ-M• Radical->PropagatingRadical + nM RuIII->RuII + R• Monomer->PropagatingRadical DormantSpecies Pₙ-M-X PropagatingRadical->DormantSpecies + Ru(III) Equilibrium Pₙ-M• + Ru(III) ⇌ Pₙ-M-X + Ru(II) DormantSpecies->PropagatingRadical + Ru(II)

Caption: ATRP mechanism with RuCl₂(PPh₃)₃.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique for cyclic olefins, driven by the relief of ring strain. While highly active ruthenium-based catalysts for ROMP are typically carbene complexes (e.g., Grubbs catalysts), RuCl₂(PPh₃)₃ can serve as a convenient precursor to generate such active species in situ.[10][11][12]

In Situ Catalyst Formation

RuCl₂(PPh₃)₃ itself exhibits low activity for ROMP.[10] However, it can be converted into a more active ruthenium carbene complex by reacting it with a carbene source, such as phenyldiazomethane (PhCHN₂).[10] The resulting species can then initiate the polymerization of strained cyclic monomers like norbornene.

Experimental Data for ROMP of Norbornene

The following table summarizes the key findings for the ROMP of norbornene using a catalyst system derived from RuCl₂(PPh₃)₃.

PrecatalystCarbene SourceMonomer[Monomer]/[Ru]SolventTemp (°C)Polymer YieldPDI (Mₙ/Mₙ)Reference
RuCl₂(dppb)(PPh₃)PhCHN₂Norbornene-C₆D₆-High ActivityLow[10]
RuCl₂(PPh₃)₃1,1-diphenyl-2-propyn-1-olNorbornene-THFReflux--[11][13]

Note: RuCl₂(dppb)(PPh₃) is a derivative of RuCl₂(PPh₃)₃ where one PPh₃ is replaced by a bidentate phosphine ligand (dppb).

Experimental Protocol: In Situ Generation of ROMP Catalyst and Polymerization of Norbornene

This protocol describes the in situ generation of a ruthenium carbene catalyst from a RuCl₂(PPh₃)₃ derivative and its subsequent use in the ROMP of norbornene, based on the principles outlined in the literature.[10]

Materials:

  • RuCl₂(dppb)(PPh₃) (can be synthesized from RuCl₂(PPh₃)₃)

  • Phenyldiazomethane (PhCHN₂) solution

  • Norbornene

  • Benzene-d₆ (C₆D₆) for NMR scale reaction or anhydrous toluene for larger scale

  • NMR tube or Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure (NMR Scale):

  • In a glovebox or under an inert atmosphere, suspend RuCl₂(dppb)(PPh₃) (e.g., 9.9 mg, 0.012 mmol) in C₆D₆ (0.75 mL) in an NMR tube.

  • Add a solution of PhCHN₂ (e.g., 48 μL, 0.48 mmol).

  • Observe the vigorous bubbling and dissolution of the solid, resulting in a deep red/brown solution, indicating the formation of the active carbene species.

  • Add norbornene to the NMR tube.

  • Monitor the polymerization by ¹H NMR spectroscopy, observing the disappearance of the monomer signals and the appearance of the polymer signals.

Experimental Workflow for Polymerization

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Inert_Atmosphere Establish Inert Atmosphere Add_Catalyst Add RuCl₂(PPh₃)₃ Precatalyst Inert_Atmosphere->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Add_Initiator Add Initiator (for ATRP) Add_Solvent->Add_Initiator Add_Monomer Add Monomer Add_Initiator->Add_Monomer Heat_Stir Heat and Stir Add_Monomer->Heat_Stir Monitor Monitor Reaction Progress Heat_Stir->Monitor Quench Cool and Quench Reaction Monitor->Quench Desired Conversion Precipitate Precipitate Polymer Quench->Precipitate Filter_Dry Filter and Dry Polymer Precipitate->Filter_Dry Characterize Characterize Polymer (SEC, NMR, etc.) Filter_Dry->Characterize

Caption: General workflow for polymerization.

Conclusion

RuCl₂(PPh₃)₃ is a readily available and versatile precatalyst for both Atom Transfer Radical Polymerization and, through in situ modification, Ring-Opening Metathesis Polymerization. Its effectiveness in ATRP can be tuned with various initiators and additives, offering a pathway to well-defined polymers. While not a direct catalyst for ROMP, its role as a precursor to active carbene species makes it a valuable starting material in this field as well. The protocols and data presented here provide a solid foundation for researchers to explore the utility of this important ruthenium complex in their own polymerization studies.

References

Application Notes and Protocols: Solvent and Temperature Effects on Tris(triphenylphosphine)ruthenium(II) Chloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the influence of solvent and temperature on the catalytic activity of Tris(triphenylphosphine)ruthenium(II) chloride, a versatile catalyst in organic synthesis. The information compiled herein, including experimental protocols and quantitative data, is intended to guide researchers in optimizing reaction conditions for various transformations such as alcohol oxidation and ketone hydrogenation.

Introduction

This compound, [RuCl₂(PPh₃)₃], is a widely used homogeneous catalyst for a variety of organic reactions, including oxidations, reductions, cross-couplings, and isomerizations.[1] The efficiency, selectivity, and reaction rate of these catalytic processes are significantly influenced by the choice of solvent and the reaction temperature. Understanding these effects is crucial for the rational design and optimization of synthetic routes. This document summarizes key findings on solvent and temperature effects for two major applications of [RuCl₂(PPh₃)₃]: the oxidation of alcohols and the transfer hydrogenation of ketones.

Solvent and Temperature Effects on Catalytic Alcohol Oxidation

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. [RuCl₂(PPh₃)₃] has been shown to be an effective catalyst for this reaction in the presence of a suitable oxidant. The choice of solvent and temperature can dramatically impact the reaction's yield and selectivity.

Data Presentation: Oxidation of Alcohols

The following table summarizes the effect of different solvents on the [RuCl₂(PPh₃)₃]-catalyzed oxidation of alcohols. The data has been compiled from various studies to provide a comparative overview.

SubstrateOxidantCatalystSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
1-PhenylethanolAcetone[RuCl₂(PPh₃)₃] (10 mol%) / K₂CO₃AcetoneReflux1-42 (TOF: 4.2 h⁻¹)[2]
1-PhenylethanolAcetone[RuCl₂(PPh₃)₃] (10 mol%) / K₂CO₃AcetoneReflux2-65 (TOF: 3.3 h⁻¹)[2]
1-HexadecanolTMAO (3 equiv.)RuCl₃·(H₂O)x (0.5 mol%)DMF600.59391[3]
1-HexadecanolTMAO (3 equiv.)RuCl₃·(H₂O)x (0.5 mol%)Acetone550.58583[3]

Note: While the catalyst in the study by Grotjahn and colleagues is RuCl₃·(H₂O)x, it serves as a relevant comparison for ruthenium-catalyzed oxidations, and the principles of solvent effects are often transferable.

Observations:

  • Polar aprotic solvents like DMF and acetone are commonly used for these oxidation reactions due to the good solubility of the ruthenium catalyst.[4]

  • A decrease in reaction temperature when switching from DMF (boiling point: 153 °C) to acetone (boiling point: 56 °C) can lead to a slight decrease in yield, as observed in the oxidation of 1-hexadecanol.[3]

Experimental Protocol: Oxidation of 1-Phenylethanol

This protocol is adapted from a procedure for the oxidation of 1-phenylethanol to acetophenone using [RuCl₂(PPh₃)₃] as the catalyst.[2]

Materials:

  • This compound ([RuCl₂(PPh₃)₃])

  • 1-Phenylethanol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add [RuCl₂(PPh₃)₃] (0.1 mmol, 10 mol%) and K₂CO₃ (1.0 mmol) to a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar.

  • In a separate vial, prepare a solution of 1-phenylethanol (1.0 mmol) in 15 mL of dry acetone.

  • Add the acetone solution of the substrate to the round-bottom flask containing the catalyst and base.

  • Seal the flask, remove it from the glovebox, and attach it to a reflux condenser under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solids and wash the solids with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure acetophenone.

Experimental Workflow: Alcohol Oxidation

experimental_workflow_oxidation cluster_prep Reaction Setup (Inert Atmosphere) A Charge flask with [RuCl₂(PPh₃)₃] and K₂CO₃ B Prepare substrate solution in dry acetone C Add substrate solution to flask A->C B->C D Reflux under inert atmosphere C->D E Reaction Monitoring (TLC/GC) D->E F Work-up: Cool, Filter, Concentrate E->F G Purification: Column Chromatography F->G H Characterization G->H

Caption: Workflow for the [RuCl₂(PPh₃)₃]-catalyzed oxidation of alcohols.

Solvent and Temperature Effects on Catalytic Ketone Transfer Hydrogenation

Transfer hydrogenation is a powerful method for the reduction of ketones to secondary alcohols, often using isopropanol as both the solvent and the hydrogen source. [RuCl₂(PPh₃)₃] is a highly effective catalyst for this transformation.

Data Presentation: Transfer Hydrogenation of Acetophenone

The following table presents data on the transfer hydrogenation of acetophenone, highlighting the influence of temperature.

SubstrateHydrogen SourceCatalystBaseSolventTemperature (°C)Time (h)Conversion (%)Reference
AcetophenoneIsopropanol[RuCl₂(PPh₃)₃]KOHIsopropanol20--[5]
AcetophenoneIsopropanolRu(II)-p-cymene complexHCOOH-NEt₃Water2020~20[6]
AcetophenoneIsopropanolRu(II)-p-cymene complexHCOOH-NEt₃Water4020~55[6]
AcetophenoneIsopropanolRu(II)-p-cymene complexHCOOH-NEt₃Water6020~80[6]
AcetophenoneIsopropanolRu(II)-p-cymene complexHCOOH-NEt₃Water8020~95[6]
AcetophenoneButan-1-ol[RuCl₂(PPh₃)₃]--802088 (yield of 1-phenyl-hexan-1-ol)[7]
Various KetonesIsopropanolRu complexⁱPrOKIsopropanol820.25-2485-99 (yields)[8]

Observations:

  • Isopropanol is a common solvent and hydrogen donor for transfer hydrogenation reactions.[9]

  • The reaction temperature has a profound effect on the conversion rate, with higher temperatures generally leading to higher conversions within a given timeframe.[6]

  • The choice of base is also a critical parameter, with alkali metal hydroxides or alkoxides often employed to generate the active catalytic species.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

Materials:

  • This compound ([RuCl₂(PPh₃)₃])

  • Acetophenone

  • Potassium hydroxide (KOH) or Potassium isopropoxide (ⁱPrOK)

  • Anhydrous isopropanol

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(PPh₃)₃] (e.g., 0.01 mmol, 0.5 mol%).

  • Add a solution of the base (e.g., KOH, 0.1 mmol) in anhydrous isopropanol (10 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add acetophenone (2.0 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 82 °C) with stirring.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Catalytic Cycle: Transfer Hydrogenation

catalytic_cycle_hydrogenation Ru_precatalyst [RuCl₂(PPh₃)₃] Ru_hydride [RuH₂(PPh₃)₃] Ru_precatalyst->Ru_hydride + Isopropanol - Acetone, -HCl Ketone_complex Ketone Coordination Ru_hydride->Ketone_complex Ru_alkoxide [RuH(OR')(PPh₃)₃] Ru_alkoxide->Ru_hydride + Isopropanol - Alcohol Product Ketone_complex->Ru_alkoxide Hydride Transfer Alcohol_product Alcohol Product Ketone_complex->Alcohol_product Ketone Ketone Ketone->Ketone_complex Isopropanol Isopropanol Acetone Acetone

Caption: A simplified proposed catalytic cycle for transfer hydrogenation.

Conclusion

The catalytic activity of this compound is highly dependent on both the solvent and reaction temperature. For alcohol oxidation, polar aprotic solvents are preferred, and for transfer hydrogenation of ketones, isopropanol serves as an excellent solvent and hydrogen source. In general, increasing the reaction temperature leads to higher reaction rates and conversions, although a balance must be struck to avoid potential side reactions or catalyst decomposition. The protocols and data presented in these notes serve as a valuable starting point for the development and optimization of [RuCl₂(PPh₃)₃]-catalyzed reactions in various research and development settings. Further screening of solvents and fine-tuning of temperature profiles are recommended to achieve optimal performance for specific substrates and desired outcomes.

References

substrate scope and limitations for Wilkinson's catalyst in hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope, limitations, and experimental protocols for the use of Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) in hydrogenation reactions. This information is intended to guide researchers in designing and executing selective hydrogenations in the context of fine chemical synthesis and drug development.

Application Notes

Wilkinson's catalyst, with the formula [RhCl(PPh₃)₃], is a highly effective homogeneous catalyst for the hydrogenation of alkenes and alkynes.[1][2][3][4][5][6] Its utility stems from its high selectivity, mild reaction conditions, and tolerance of a variety of functional groups.

Substrate Scope

The reactivity of Wilkinson's catalyst is primarily influenced by the steric and electronic properties of the substrate.

Alkenes: The rate of alkene hydrogenation is highly dependent on the degree of substitution around the double bond.[7]

  • High Reactivity: Terminal and monosubstituted alkenes are excellent substrates and are hydrogenated rapidly.[7] Disubstituted alkenes also react readily.

  • Moderate Reactivity: Trisubstituted alkenes are hydrogenated more slowly.

  • Low to No Reactivity: Tetrasubstituted alkenes are generally unreactive under standard conditions due to severe steric hindrance around the catalytic center.[7]

Selectivity in Polyenes: In molecules containing multiple double bonds, Wilkinson's catalyst exhibits remarkable selectivity:

  • It preferentially reduces less sterically hindered double bonds.[4]

  • Exocyclic double bonds are hydrogenated more rapidly than endocyclic ones.[8]

  • Isolated double bonds are reduced in preference to conjugated dienes.[8]

  • cis-Alkenes are generally hydrogenated faster than trans-alkenes.[8]

Alkynes: While Wilkinson's catalyst can hydrogenate alkynes, controlling the reaction to selectively yield the corresponding cis-alkene can be challenging, as over-reduction to the alkane is a common outcome.[9]

Functional Group Compatibility: A key advantage of Wilkinson's catalyst is its tolerance towards a wide range of functional groups, which remain unaffected during hydrogenation. This chemoselectivity is crucial in the synthesis of complex molecules.

  • Tolerated Groups: Carbonyls (ketones, esters, amides), nitriles, nitro groups, ethers, and aromatic rings are generally not reduced under typical hydrogenation conditions with Wilkinson's catalyst.[1][2][3][5]

  • Potentially Reactive Groups: Aldehydes, especially those that are sterically unhindered, can undergo decarbonylation, which deactivates the catalyst.[1][8]

Limitations

Despite its broad utility, Wilkinson's catalyst has several limitations:

  • Steric Hindrance: As mentioned, highly substituted alkenes are poor substrates.

  • Decarbonylation of Aldehydes: The reaction with aldehydes can lead to the formation of a stable rhodium carbonyl complex, [RhCl(CO)(PPh₃)₂], rendering the catalyst inactive for hydrogenation.[8][10] This process is often stoichiometric rather than catalytic.[10]

  • Catalyst Deactivation: The catalyst can be deactivated by strong π-acceptor ligands, such as ethylene, which bind tightly to the rhodium center and inhibit the hydrogenation of other substrates.[1][2] The catalyst can also form an inactive dimer, [[RhCl(PPh₃)₂]₂], in solution.[4][6]

  • Homogeneous Nature: Being a homogeneous catalyst, its separation from the reaction mixture can be challenging, potentially leading to product contamination with rhodium.[11]

Data Presentation

The following table summarizes the general reactivity of various functional groups with Wilkinson's catalyst under typical hydrogenation conditions.

Substrate Functional GroupGeneral ReactivityTypical OutcomeNotes
Alkenes
MonosubstitutedHighAlkaneRapid reaction.
cis-DisubstitutedHighAlkaneGenerally faster than trans.
trans-DisubstitutedModerate to HighAlkane
TrisubstitutedLow to ModerateAlkaneSlower reaction rates.
TetrasubstitutedVery Low/InertNo ReactionSterically hindered.
Exocyclic C=CHighAlkanePreferred over endocyclic.
Conjugated DienesModerateAlkaneIsolated double bonds react faster.
Alkynes
TerminalHighAlkaneDifficult to stop at the alkene stage.
InternalModerate to HighAlkaneOver-reduction is common.
Other Functional Groups
AldehydesVariableDecarbonylationCan deactivate the catalyst.
KetonesInertNo Reaction
EstersInertNo Reaction
Carboxylic AcidsInertNo Reaction
AmidesInertNo Reaction
NitrilesInertNo Reaction
Nitro GroupsInertNo Reaction
Aromatic RingsInertNo Reaction

Experimental Protocols

Preparation of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

This protocol is adapted from literature procedures for the synthesis of Wilkinson's catalyst.[1][3][4][6][12]

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 20 mL of absolute ethanol and heat to just below boiling.

  • Add 600.3 mg of triphenylphosphine to the hot ethanol and stir until completely dissolved.

  • To this solution, add 101.2 mg of rhodium(III) chloride trihydrate.

  • Reflux the resulting mixture for approximately 20-30 minutes. A crystalline product should form.

  • Allow the mixture to cool to room temperature, then filter the dark red crystals using a Hirsch funnel.

  • Wash the collected crystals with three 1 mL portions of hot ethanol, followed by three 1 mL portions of diethyl ether to remove any impurities.

  • Dry the purified Wilkinson's catalyst under vacuum. A typical yield is around 85%.[13]

General Protocol for Alkene Hydrogenation (e.g., Cyclohexene)

This protocol provides a general procedure for the hydrogenation of an alkene using Wilkinson's catalyst.

Materials:

  • Wilkinson's catalyst ([RhCl(PPh₃)₃])

  • Substrate (e.g., cyclohexene)

  • Anhydrous, degassed solvent (e.g., toluene or benzene)

  • Hydrogen gas (H₂)

  • Schlenk flask or similar reaction vessel

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Wilkinson's catalyst (typically 0.1-1 mol%).

  • Add the anhydrous, degassed solvent (e.g., 10 mL of toluene).

  • Stir the mixture until the catalyst dissolves, resulting in a clear red-orange solution.

  • Purge the flask with hydrogen gas and then introduce the substrate (e.g., cyclohexene). For a typical reaction, a substrate-to-catalyst molar ratio of 100:1 to 1000:1 is used.

  • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature (or with gentle heating if required).

  • Monitor the reaction progress by techniques such as TLC, GC, or NMR spectroscopy. A typical reaction time can range from a few hours to overnight.

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove the catalyst and any byproducts. For the hydrogenation of cyclohexene, a near-quantitative conversion to cyclohexane can be expected.[13]

Visualizations

Catalytic_Cycle precatalyst [RhCl(PPh₃)₃] (Precatalyst, 16e⁻) active_catalyst [RhCl(PPh₃)₂] (Active Catalyst, 14e⁻) precatalyst->active_catalyst -PPh₃ dihydride [RhCl(H)₂(PPh₃)₂] (Dihydride, 16e⁻) active_catalyst->dihydride +H₂ (Oxidative Addition) alkene_complex [RhCl(H)₂(alkene)(PPh₃)₂] (Alkene Complex, 18e⁻) dihydride->alkene_complex +Alkene alkyl_hydride [RhCl(H)(alkyl)(PPh₃)₂] (Alkyl Hydride, 16e⁻) alkene_complex->alkyl_hydride Migratory Insertion alkyl_hydride->active_catalyst -Alkane (Reductive Elimination) Experimental_Workflow start Start setup Setup Reaction Vessel (Schlenk flask under inert gas) start->setup add_catalyst Add Wilkinson's Catalyst and Degassed Solvent setup->add_catalyst dissolve Stir to Dissolve Catalyst add_catalyst->dissolve purge Purge with Hydrogen Gas dissolve->purge add_substrate Add Alkene Substrate purge->add_substrate run_reaction Stir under H₂ Atmosphere (Monitor Progress) add_substrate->run_reaction workup Reaction Work-up (Solvent Removal) run_reaction->workup purification Purify Product (Column Chromatography) workup->purification end End purification->end Limiting_Factors catalyst Wilkinson's Catalyst Activity steric_hindrance Steric Hindrance (e.g., tetrasubstituted alkenes) catalyst->steric_hindrance inhibited by decarbonylation Decarbonylation (Aldehyde substrates) catalyst->decarbonylation deactivated by poisoning Catalyst Poisoning (e.g., ethylene) catalyst->poisoning inhibited by dimerization Dimer Formation ([RhCl(PPh₃)₂]₂) catalyst->dimerization deactivated by

References

Application Notes and Protocols: Tris(triphenylphosphine)ruthenium(II) Chloride in Isomerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(triphenylphosphine)ruthenium(II) chloride, RuCl₂(PPh₃)₃, is a versatile and widely utilized homogeneous catalyst precursor for a variety of organic transformations, most notably the isomerization of alkenes.[1][2] This document provides a detailed overview of the mechanism of action, experimental protocols, and quantitative data for isomerization reactions catalyzed by this ruthenium complex. The information is intended to guide researchers in the effective application of this catalyst in synthetic chemistry, including pharmaceutical and materials science research.

Introduction

The isomerization of olefins is a fundamental process in organic synthesis, enabling the conversion of readily available alkenes into more valuable or synthetically useful isomers. This compound serves as a robust precatalyst that, upon activation, efficiently facilitates the migration of double bonds within a carbon skeleton.[1][3] Understanding the underlying mechanism is crucial for optimizing reaction conditions and achieving desired product selectivity.

Mechanism of Action

The catalytic activity of this compound in isomerization reactions is not a result of the complex itself but rather from the in situ formation of a catalytically active ruthenium hydride species.[1][3][4][5] The generally accepted mechanism proceeds via a hydride addition-elimination pathway.[3]

The key steps in the catalytic cycle are:

  • Formation of the Active Hydride Catalyst: The RuCl₂(PPh₃)₃ precatalyst is converted to a ruthenium hydride species. This can occur through various pathways, including reaction with molecular hydrogen, an alcohol, or an amine.[1][3][6] This step often involves the dissociation of one or more triphenylphosphine ligands to create a coordinatively unsaturated metal center.[7]

  • Alkene Coordination: The substrate alkene coordinates to the ruthenium hydride complex.

  • Hydrometalation (Hydride Addition): The ruthenium-hydride bond adds across the alkene double bond, forming a ruthenium-alkyl intermediate.[3][8][9]

  • β-Hydride Elimination: A hydrogen atom from a carbon atom beta to the ruthenium center is eliminated, reforming the ruthenium-hydride bond and generating the isomerized alkene.[3][6] The regioselectivity of this step determines the position of the new double bond.

  • Product Dissociation: The isomerized alkene dissociates from the ruthenium complex, allowing the catalytic cycle to continue.

In the case of diene isomerization, the mechanism may involve the formation of a π-allylruthenium intermediate.[8][9]

Catalytic Cycle Diagram

Catalytic_Cycle cluster_main Hydride Addition-Elimination Mechanism Prec RuCl₂(PPh₃)₃ (Precatalyst) Active [Ru]-H (Active Catalyst) Prec->Active Activation (+ H₂ or ROH) Coord Alkene Coordination Complex Active->Coord + Alkene Product Isomerized Alkene Alkyl Ruthenium-Alkyl Intermediate Coord->Alkyl Hydrometalation Alkyl->Active β-Hydride Elimination + Isomerized Alkene

Caption: Catalytic cycle for alkene isomerization.

Experimental Protocols

The following protocols are representative examples of isomerization reactions using this compound.

Protocol 1: Isomerization of Methyl Eugenol to Methyl Isoeugenol

This protocol is adapted from studies on the isomerization of safrole derivatives.

Materials:

  • This compound (RuCl₂(PPh₃)₃)

  • Methyl eugenol

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add methyl eugenol to the flask. The molar ratio of catalyst to substrate can be varied, for example, 1:100.

  • Add methanol as the solvent.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be purified by distillation or column chromatography.

Protocol 2: General Procedure for Terminal Alkene Isomerization

This protocol is a general guideline for the chain-walking isomerization of terminal alkenes to internal alkenes.

Materials:

  • This compound (RuCl₂(PPh₃)₃)

  • Terminal alkene substrate

  • Anhydrous solvent (e.g., toluene, THF, or neat)[10]

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating source

  • Inert atmosphere setup

  • NMR spectrometer and/or GC for analysis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the terminal alkene in the chosen solvent (or use it neat).[11]

  • Add a catalytic amount of this compound. Catalyst loading can be as low as 0.001 mol% (10 ppm).[11]

  • Heat the mixture to the desired temperature (e.g., 150 °C) with stirring.[7][11]

  • Follow the disappearance of the starting material and the appearance of the isomerized product by ¹H NMR spectroscopy or gas chromatography.

  • After the reaction is complete (typically several hours), cool the mixture.

  • If necessary, remove the catalyst by passing the solution through a short plug of silica gel.

  • Remove the solvent under reduced pressure to obtain the isomerized alkene.

Quantitative Data Summary

The following tables summarize quantitative data from various isomerization reactions catalyzed by this compound and its derivatives.

Table 1: Isomerization of Methyl Eugenol

Temperature (°C)Catalyst Loading (mol%)Time (h)Conversion (%)Selectivity for trans-Isoeugenol (%)
50124~85~75
75124>90High

Table 2: Isomerization of Terminal Alkenes [7][11]

SubstrateCatalyst LoadingTemperature (°C)TimeYield of Internal Alkene (%)
Methyl Eugenol5-50 ppm1502 h>95
Generic Terminal Alkene10 ppm>150-Good

Logical Workflow for Catalyst Activation and Isomerization

The following diagram illustrates the logical progression from the precatalyst to the final isomerized product.

Workflow cluster_workflow Experimental Workflow Start Start with RuCl₂(PPh₃)₃ (Precatalyst) Activation In situ Catalyst Activation (Formation of [Ru]-H) Start->Activation Reaction Addition of Alkene Substrate and Heating Activation->Reaction Isomerization Catalytic Isomerization Cycle Reaction->Isomerization Analysis Reaction Monitoring (GC, NMR) Isomerization->Analysis Analysis->Isomerization Continue Reaction End Product Isolation and Purification Analysis->End Reaction Complete

Caption: Workflow for catalyzed isomerization.

Conclusion

This compound is a highly effective and versatile precatalyst for the isomerization of a wide range of alkenes. The mechanism, proceeding through a ruthenium hydride intermediate, allows for efficient double bond migration under relatively mild conditions. The provided protocols and data serve as a valuable resource for researchers aiming to leverage this catalytic system in their synthetic endeavors. Careful consideration of reaction parameters such as temperature, solvent, and catalyst loading is essential for achieving optimal results.

References

Troubleshooting & Optimization

troubleshooting low yield in Tris(triphenylphosphine)ruthenium(II) chloride catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tris(triphenylphosphine)ruthenium(II) chloride, RuCl₂(PPh₃)₃, in their catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in reactions catalyzed by RuCl₂(PPh₃)₃ can stem from several factors. The most common culprits are related to the catalyst's integrity, the reaction conditions, and the purity of your reagents. Key areas to investigate include:

  • Catalyst Quality and Activity: The catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation.[1] The quality of the commercial catalyst can also vary.

  • Reaction Atmosphere: Inadequate inert gas protection allows oxygen to enter the reaction, which can lead to the oxidation of the triphenylphosphine ligands to triphenylphosphine oxide (TPPO) and the deactivation of the ruthenium center.

  • Solvent and Reagent Purity: Impurities in solvents and reagents, such as water, peroxides, or other coordinating species, can poison the catalyst or participate in side reactions.

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete conversion or catalyst decomposition.

  • Formation of Inactive Species: The catalyst can be converted into inactive or less active species under certain reaction conditions. For example, in hydroformylation reactions, inactive dicarbonyl species can form.

Q2: How can I assess the quality and activity of my this compound?

Ensuring the quality of your catalyst is the first step in troubleshooting. A visual inspection and a simple activity test can be very informative.

  • Visual Inspection: High-quality this compound should be a brown to black crystalline solid. A color change to greenish-brown or the presence of a significant amount of insoluble material in your reaction solvent could indicate decomposition or impurities. A green reaction solution can be an indicator of catalyst oxidation.[2]

  • Activity Test: You can perform a standard catalytic test reaction to determine the activity of your catalyst batch. A common test is the oxidation of a secondary alcohol, such as 1-phenylethanol, to the corresponding ketone.

Troubleshooting Guides

Issue 1: Consistently Low or No Conversion

If you are observing little to no product formation, a systematic approach to identify the root cause is necessary.

TroubleshootingWorkflow start Low/No Conversion catalyst_check 1. Catalyst Integrity Check start->catalyst_check reagent_check 2. Reagent & Solvent Purity start->reagent_check conditions_check 3. Reaction Conditions start->conditions_check protocol_review 4. Protocol Review start->protocol_review catalyst_activity Perform Catalyst Activity Test (See Protocol 1) catalyst_check->catalyst_activity catalyst_storage Review Storage & Handling (Inert atmosphere, desiccated) catalyst_check->catalyst_storage purify_reagents Purify Solvents & Reagents (e.g., distillation, drying agents) reagent_check->purify_reagents check_atmosphere Verify Inert Atmosphere (Schlenk line, glovebox) conditions_check->check_atmosphere optimize_temp Optimize Temperature (Stepwise increase/decrease) conditions_check->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC/GC/LCMS) conditions_check->optimize_time recheck_stoichiometry Verify Stoichiometry & Catalyst Loading protocol_review->recheck_stoichiometry solution Problem Identified & Resolved catalyst_activity->solution Activity Confirmed catalyst_storage->solution Handling Improved purify_reagents->solution Purity Ensured check_atmosphere->solution Atmosphere is Inert optimize_temp->solution Optimal Temp Found optimize_time->solution Optimal Time Found recheck_stoichiometry->solution Stoichiometry Corrected

Caption: A step-by-step workflow for troubleshooting low or no conversion in your reaction.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Perform a catalyst activity test using a reliable substrate (see Protocol 1).A successful test indicates the catalyst is active, and the issue lies elsewhere. A failed test confirms catalyst deactivation.
Improper Catalyst Storage Review storage conditions. The catalyst should be stored under an inert atmosphere (e.g., in a glovebox or a desiccator with an inert gas purge) and protected from light.[1]Improved storage practices should restore expected yields in subsequent reactions with a fresh catalyst batch.
Contaminated Reagents/Solvents Purify solvents and reagents immediately before use. For example, distill solvents over an appropriate drying agent.Removal of impurities should lead to an increase in reaction yield.
Oxygen Contamination Ensure your reaction setup is properly sealed and purged with a high-purity inert gas (argon or nitrogen).A rigorously deoxygenated system should prevent catalyst deactivation and improve yield.
Suboptimal Temperature Run the reaction at a range of temperatures to find the optimal condition. Monitor reaction progress by TLC or GC.Identification of the optimal temperature will maximize product formation and minimize side reactions or catalyst decomposition.
Issue 2: Reaction Starts but Stalls or Gives Incomplete Conversion

This scenario often points towards catalyst deactivation during the reaction or the presence of inhibitors.

The active catalytic species can be deactivated through several pathways, including oxidation and ligand modification.

DeactivationPathway active_catalyst Active Ru(II) Species [e.g., RuClH(PPh₃)₃] oxidized_ru Oxidized Ru Species [e.g., Ru(IV)=O] active_catalyst->oxidized_ru Oxidation carbonyl_complex Inactive Carbonyl Complex [e.g., RuCl₂(CO)₂(PPh₃)₂] active_catalyst->carbonyl_complex CO Coordination tppo_complex Inactive TPPO Complex oxidized_ru->tppo_complex Ligand Oxidation oxygen O₂ (Air) oxygen->oxidized_ru co_source CO Source (e.g., decarbonylation) co_source->carbonyl_complex phosphine_oxidation PPh₃ Oxidation

Caption: Potential deactivation pathways for this compound.

While comprehensive tables are scarce in the literature, the following summarizes expected trends based on available data.

Table 1: Influence of Reaction Parameters on Yield

ParameterConditionExpected Impact on YieldRationale
Catalyst Loading Too LowLow ConversionInsufficient active sites for the reaction to proceed at a reasonable rate.
Too HighDiminishing Returns / Side ReactionsMay not significantly increase yield and can complicate purification.
Temperature Too LowLow ConversionInsufficient energy to overcome the activation barrier.
Too HighCatalyst Decomposition / Side ProductsThe catalyst may degrade, or alternative reaction pathways may become favorable.
Solvent Protic Solvents (e.g., alcohols)VariableCan act as a hydrogen source in transfer hydrogenations but may also coordinate to the metal center, affecting activity.
Aprotic Polar Solvents (e.g., THF, Dioxane)Generally GoodGood solubility for the catalyst and many organic substrates.
Aprotic Nonpolar Solvents (e.g., Toluene, Benzene)Generally GoodOften used for hydrogenations and other reactions where polarity is not a critical factor.
Base Absence (in transfer hydrogenations)Low to No ConversionA base is often required to generate the active ruthenium hydride species.[3]
Presence of a suitable base (e.g., K₂CO₃, NaOH)Increased YieldFacilitates the formation of the active catalyst.[3]
Issue 3: Difficulty in Product Purification due to Triphenylphosphine Oxide (TPPO)

The oxidation of the triphenylphosphine ligands to triphenylphosphine oxide (TPPO) is a common issue, and its removal can be challenging.

Several methods can be employed to remove TPPO from your reaction mixture. The choice of method depends on the properties of your product.

Table 2: Comparison of TPPO Removal Methods

MethodProcedureAdvantagesDisadvantages
Silica Gel Chromatography Elute with a non-polar solvent to isolate the product from the more polar TPPO.Effective for a wide range of products.Can be time-consuming and require large volumes of solvent for large-scale reactions.
Precipitation with a Non-polar Solvent Suspend the crude mixture in a non-polar solvent like hexane or ether and filter.Simple and quick for non-polar products.Not effective for polar products that are also soluble in the non-polar solvent.
Complexation with Metal Salts Add a solution of ZnCl₂ in ethanol to the crude mixture to precipitate an insoluble TPPO-ZnCl₂ complex.Highly effective for a range of products, including polar ones.The product must be stable to the metal salt.

Experimental Protocols

Protocol 1: Catalyst Activity Test for the Oxidation of 1-Phenylethanol

This protocol allows for a quantitative assessment of the catalyst's activity.[2]

Materials:

  • This compound (to be tested)

  • 1-Phenylethanol (substrate)

  • Potassium carbonate (K₂CO₃, base)

  • Anhydrous acetone (solvent and hydrogen acceptor)

  • Mesitylene (internal standard for NMR analysis)

  • An inert atmosphere glovebox or Schlenk line

  • NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

  • Preparation (in a glovebox):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (0.01 mmol, 1 mol%).

    • Add potassium carbonate (0.1 mmol, 10 mol%).

    • In a separate vial, prepare a solution of 1-phenylethanol (1.0 mmol) and mesitylene (1.0 mmol) in 10 mL of anhydrous acetone.

  • Reaction:

    • Add the acetone solution to the Schlenk flask containing the catalyst and base.

    • Seal the flask and remove it from the glovebox.

    • Heat the reaction mixture to reflux (approx. 56 °C) with vigorous stirring.

  • Monitoring and Analysis:

    • After a set time (e.g., 1 hour), take an aliquot of the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in CDCl₃ and acquire a ¹H NMR spectrum.

    • Determine the conversion to acetophenone by integrating the product and internal standard peaks.

Calculation of Turnover Frequency (TOF):

TOF (h⁻¹) = (moles of product) / (moles of catalyst × reaction time in hours)

A high TOF indicates a highly active catalyst.

Protocol 2: Purification of this compound

If you suspect your catalyst is impure, recrystallization can improve its quality.

Materials:

  • Crude this compound

  • Chloroform or dichloromethane

  • Hexane or ethanol

  • Schlenk flask and inert gas setup

Procedure:

  • Under an inert atmosphere, dissolve the crude this compound in a minimal amount of hot chloroform or dichloromethane.

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add hexane or ethanol to the filtrate until the solution becomes turbid.

  • Allow the solution to cool to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration under an inert atmosphere.

  • Wash the crystals with a small amount of cold hexane or ethanol.

  • Dry the purified crystals under vacuum.

Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride

This is an effective method for removing TPPO from a variety of reaction mixtures.

Materials:

  • Crude reaction mixture containing the product and TPPO

  • Ethanol

  • Zinc chloride (ZnCl₂)

Procedure:

  • Dissolve the crude reaction mixture in a suitable amount of ethanol.

  • In a separate flask, prepare a solution of zinc chloride (2 equivalents relative to the theoretical amount of TPPO) in ethanol.

  • Slowly add the zinc chloride solution to the solution of the crude product.

  • Stir the mixture at room temperature for 1-2 hours. A white precipitate of the TPPO-ZnCl₂ complex should form.

  • Collect the precipitate by filtration.

  • The filtrate contains the purified product. The solvent can be removed under reduced pressure.

By following these guidelines and protocols, researchers can effectively troubleshoot low yields and optimize their reactions catalyzed by this compound.

References

Technical Support Center: Wilkinson's Catalyst (RhCl(PPh₃)₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Wilkinson's catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent catalyst deactivation during their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your hydrogenation reactions using Wilkinson's catalyst.

Problem Potential Cause Recommended Solution
Low or no catalytic activity Catalyst Poisoning: Impurities in solvents or reagents (e.g., oxygen, peroxides, sulfur compounds) can irreversibly bind to the rhodium center.[1] Strong π-acids like ethylene can also act as poisons.[2]Purify Solvents and Reagents: Use freshly distilled and deoxygenated solvents. Ensure substrates are free from coordinating impurities.[1][3]
Catalyst Decomposition: Exposure to air can lead to oxidation of the Rh(I) center or the phosphine ligands.Maintain Inert Atmosphere: All manipulations of the catalyst and the reaction itself should be performed under an inert atmosphere (e.g., nitrogen or argon).
Dimer Formation: In solution, especially in non-coordinating solvents like benzene, the active catalyst can convert to a less soluble and less active dimer, [RhCl(PPh₃)₂]₂.[4][5]Use Coordinating Solvents: Solvents like THF or dichloromethane can help stabilize the monomeric form.[6] Avoid prolonged stirring in non-coordinating solvents before adding the substrate.[4][5]
Reaction stops before completion Decarbonylation of Aldehyde Substrates: If the substrate is an aldehyde, the catalyst can abstract a carbonyl group, forming a stable Rh(I) carbonyl complex, RhCl(CO)(PPh₃)₂, which is inactive for hydrogenation.[2][4][7] This is a non-catalytic process.[2][7]Avoid Aldehyde Substrates: If possible, use alternative substrates. If decarbonylation is desired, stoichiometric amounts of the catalyst are required.[2] In some cases, additives like diphenylphosphoryl azide (DPPA) can help regenerate the active catalyst.[2]
Excess Triphenylphosphine: An excess of PPh₃ can inhibit the reaction by shifting the equilibrium away from the active 14-electron species, which is necessary for the catalytic cycle to proceed.[2]Control Ligand Concentration: Use the correct stoichiometry of the catalyst. Avoid adding excess triphenylphosphine to the reaction mixture.
Change in catalyst color without activity Formation of Inactive Species: The reddish-brown catalyst should form a yellow dihydrido complex upon reaction with hydrogen. An unexpected color change may indicate the formation of an inactive species due to impurities or side reactions.Verify Reagent Purity: Re-purify all solvents and reagents. Ensure the hydrogen gas is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for reactions using Wilkinson's catalyst?

A1: Wilkinson's catalyst is soluble in hydrocarbon solvents like benzene and toluene, as well as coordinating solvents like tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂).[4][6] For hydrogenation reactions, chlorinated solvents or THF are often preferred as they can help stabilize the catalytically active monomeric species and prevent the formation of the inactive dimer.[4][6]

Q2: How should I store and handle Wilkinson's catalyst to maintain its activity?

A2: Wilkinson's catalyst should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent decomposition from exposure to air and light. When handling the solid, it is crucial to work in a glovebox or use Schlenk techniques to avoid contact with oxygen.

Q3: Can Wilkinson's catalyst be used for the hydrogenation of alkynes?

A3: Yes, Wilkinson's catalyst can be used for the hydrogenation of alkynes to cis-alkenes.[2] However, over-reduction to the corresponding alkane can occur.[6] The selectivity can sometimes be improved by using acidic alcoholic co-solvents.[7]

Q4: Are there any functional groups that are incompatible with Wilkinson's catalyst?

A4: Wilkinson's catalyst is known for its high selectivity and typically does not reduce functional groups such as esters, ketones, nitriles, and nitro groups.[2][7] However, sterically unhindered aldehydes can undergo decarbonylation, which deactivates the catalyst.[2][7]

Q5: What is the visual indication that the catalyst has been activated for hydrogenation?

A5: Wilkinson's catalyst is a reddish-brown solid.[5][6] Upon dissolution and reaction with hydrogen gas, the solution should turn yellow, indicating the formation of the active dihydrido Rh(III) complex.

Experimental Protocols

Protocol 1: Purification of Solvents for Homogeneous Catalysis

Objective: To remove water, oxygen, and potential peroxide impurities from solvents to prevent catalyst deactivation.

Materials:

  • Solvent to be purified (e.g., THF, Toluene)

  • Drying agent (e.g., sodium metal, calcium hydride)

  • Indicator (e.g., benzophenone for THF)

  • Distillation apparatus

  • Schlenk flask for collection

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Pre-drying: If the solvent has a high water content, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride.

  • Refluxing: Set up a distillation apparatus under an inert atmosphere. Add the pre-dried solvent to the distillation flask.

  • Add the appropriate drying agent to the solvent. For THF, small pieces of sodium metal and a small amount of benzophenone are added. The solution will turn deep blue or purple when the solvent is dry and oxygen-free. For toluene, refluxing over sodium is common. For chlorinated solvents, calcium hydride is typically used.

  • Reflux the solvent for several hours until the indicator shows the solvent is anhydrous and deoxygenated (for THF) or for a sufficient time to ensure dryness (for other solvents).

  • Distillation: Distill the solvent under a positive pressure of inert gas.

  • Collection and Storage: Collect the freshly distilled solvent in a Schlenk flask under an inert atmosphere. The purified solvent should be used immediately or stored over molecular sieves in a sealed container under an inert atmosphere.

Visualizations

Catalytic_Cycle_and_Deactivation precatalyst RhCl(PPh₃)₃ (Pre-catalyst) active_catalyst RhCl(PPh₃)₂(Solvent) (Active Catalyst) precatalyst->active_catalyst - PPh₃ + Solvent carbonyl_complex RhCl(CO)(PPh₃)₂ (Inactive Carbonyl Complex) precatalyst->carbonyl_complex + RCHO - RH, - PPh₃ oxidized_catalyst Oxidized Rh Species (Inactive) precatalyst->oxidized_catalyst + O₂ h2_adduct RhCl(H)₂(PPh₃)₂(Solvent) (Dihydride Complex) active_catalyst->h2_adduct + H₂ dimer [RhCl(PPh₃)₂]₂ (Inactive Dimer) active_catalyst->dimer Dimerization alkene_complex RhCl(H)₂(Alkene)(PPh₃)₂ h2_adduct->alkene_complex + Alkene - Solvent alkyl_hydride RhCl(H)(Alkyl)(PPh₃)₂ alkene_complex->alkyl_hydride Migratory Insertion alkyl_hydride->active_catalyst Reductive Elimination + Alkane

Caption: Catalytic cycle of Wilkinson's catalyst and its deactivation pathways.

Troubleshooting_Workflow start Low/No Catalytic Activity check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_solvents Are solvents and reagents purified and deoxygenated? check_atmosphere->check_solvents Yes solution_atmosphere Re-run under inert gas check_atmosphere->solution_atmosphere No check_substrate Is the substrate an aldehyde or a known poison? check_solvents->check_substrate Yes solution_purify Purify all materials check_solvents->solution_purify No check_ligand Is there excess PPh₃? check_substrate->check_ligand No solution_substrate Consider alternative substrate check_substrate->solution_substrate Yes solution_ligand Use correct stoichiometry check_ligand->solution_ligand Yes success Problem Resolved check_ligand->success No solution_atmosphere->success solution_purify->success solution_substrate->success solution_ligand->success

Caption: Troubleshooting workflow for low catalytic activity.

References

Technical Support Center: Optimizing Selectivity with RuCl₂₂(PPh₃)₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve selectivity in their catalytic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction shows low chemoselectivity. How can I improve it?

Low chemoselectivity is a common issue. The choice of solvent can be a critical factor. For instance, in the RuCl₂(PPh₃)₃-catalyzed hydrogenation of β,δ-diketo acid derivatives, tetrahydrofuran (THF) was found to be key in controlling chemoselectivity, favoring the reduction of the β-carbonyl group.[1]

Troubleshooting Steps:

  • Solvent Screening: If you are observing a mixture of products, consider performing a solvent screen. Polar aprotic solvents like THF can significantly influence the selectivity.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Substrate Protection: If the substrate has multiple reactive sites, consider a protection/deprotection strategy for functional groups that you do not want to react.

2. I am struggling with poor regioselectivity in a transfer hydrogenation reaction. What should I consider?

For transfer hydrogenation reactions, particularly of α,β-unsaturated ketones, RuCl₂(PPh₃)₃ can be highly regioselective. For example, the transfer hydrogenation of halo-substituted benzylidene ketones using ethylene glycol as the hydrogen donor showed very high selectivity for the reduction of the carbon-carbon double bond.[2]

Troubleshooting Steps:

  • Choice of Hydrogen Donor: The hydrogen donor can influence regioselectivity. Common donors include isopropanol and ethylene glycol.[2] Experiment with different donors to see the effect on your substrate.

  • Reaction Temperature: Temperature is a critical parameter. In the selective transfer hydrogenation of chlorobenzylidene ketones, the reaction was carried out at 150 °C.[2] Optimizing the temperature for your specific substrate is recommended.

  • Catalyst Loading: While it primarily affects reaction rate, catalyst loading can sometimes impact selectivity. It's worth investigating a range of catalyst concentrations.[2]

3. My transfer hydrogenation reaction is very slow or not proceeding at all. What could be the problem?

The absence of a base is a common reason for slow or stalled transfer hydrogenation reactions catalyzed by RuCl₂(PPh₃)₃. Bases play a crucial role in the catalytic cycle, often by facilitating the deprotonation of the hydrogen donor and promoting hydride transfer.[3] In some cases, the addition of a base can increase the reaction rate by a factor of 10³–10⁴.[3]

Troubleshooting Steps:

  • Add a Base: Introduce a suitable base to your reaction mixture. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium isopropoxide (NaOiPr).[3]

  • Base Strength: The strength of the base can affect both the rate and selectivity. Strong bases like NaOiPr generally lead to higher conversion rates, while weaker bases like K₂CO₃ can sometimes offer improved selectivity over longer reaction times.[3]

  • Catalyst Activation: Ensure your catalyst is active. RuCl₂(PPh₃)₃ is a precatalyst and needs to form the active catalytic species in situ.[4] The presence of a base can facilitate this activation.[3][5]

4. How can I improve enantioselectivity in my asymmetric transfer hydrogenation?

To achieve high enantioselectivity, modification of the phosphine ligands on the ruthenium center is essential. Chiral diphosphine ligands can be introduced to create a chiral environment around the metal center.

Troubleshooting Steps:

  • Ligand Modification: Replace the triphenylphosphine ligands with chiral diphosphine ligands. For example, complexes of the type cis-RuCl₂(PP)(ampy) (where PP is a chiral diphosphine like (S,S)-Chiraphos or (R,R)-Diop) have been shown to be highly efficient for the asymmetric transfer hydrogenation of ketones, affording high enantiomeric excess (ee up to 94%).[6]

  • In situ Catalyst Generation: Chiral catalysts can be generated in situ by reacting a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ with a chiral aminophosphine ligand.[7]

  • Optimization of Reaction Conditions: Fine-tuning the temperature, solvent, and base is crucial for maximizing enantioselectivity.

Quantitative Data Summary

Table 1: Effect of Base on Transfer Hydrogenation of Furfural to Furfuryl Alcohol [3]

Base (2 mol%)Time (min)Conversion (%)
NaOiPr3094
K₂CO₃2097

Table 2: Asymmetric Transfer Hydrogenation of Methyl-Aryl Ketones with cis-RuCl₂(PP)(ampy) Catalysts [6]

Chiral Diphosphine (PP)Substrate/Catalyst/Base RatioTOF (h⁻¹) at 50% conversionEnantiomeric Excess (ee %)
(S,S)-Chiraphos2000/1/40> 100,000up to 94
(R,R)-Diop2000/1/40> 100,000up to 94

Experimental Protocols

Protocol 1: General Procedure for Selective Transfer Hydrogenation of a Substituted Benzylidene Ketone [2]

  • Reactor Setup: To a glass reactor equipped with a condenser and a mechanical stirrer, add the substituted benzylidene ketone (e.g., 10 mmol) and RuCl₂(PPh₃)₃ (0.156 mmol).

  • Solvent Addition: Add ethylene glycol to a total reaction volume of 25 mL.

  • Reaction Conditions: Heat the reaction mixture to 150 °C and stir at 900 rpm for 4 hours.

  • Work-up: After cooling, add 50 mL of water to the mixture. Extract the product with 40 mL of dichloromethane (CH₂Cl₂).

  • Isolation: Evaporate the solvent to afford the double-bond hydrogenated product.

Protocol 2: Synthesis of RuCl₂(PPh₃)₃ [8]

  • Reaction Setup: In a round-bottom flask, reflux a mixture of RuCl₃·xH₂O (1.1 mmol) and triphenylphosphine (PPh₃) (7 mmol) in 50 mL of deoxygenated anhydrous methanol for 1 hour, or until a dark brown precipitate forms.

  • Isolation: Filter the reaction mixture to collect the brown solid.

  • Washing and Drying: Wash the solid with diethyl ether (3 x 10 mL) and dry it under vacuum.

Visualizations

experimental_workflow reactant Substrate + RuCl2(PPh3)3 reactor Glass Reactor reactant->reactor Charge solvent Hydrogen Donor (e.g., Ethylene Glycol) solvent->reactor Add heating Heat to 150°C Stir at 900 rpm reactor->heating Initiate Reaction workup Work-up: Add H2O, Extract with CH2Cl2 heating->workup After 4h product Isolated Product workup->product Isolate

Caption: Experimental workflow for selective transfer hydrogenation.

troubleshooting_logic start Low Selectivity Issue q1 What type of selectivity issue? start->q1 chemo Chemoselectivity q1->chemo Chemo regio Regioselectivity q1->regio Regio enantio Enantioselectivity q1->enantio Enantio sol_screen Solvent Screening (e.g., THF) chemo->sol_screen temp_adj Adjust Temperature chemo->temp_adj regio->temp_adj h_donor Vary Hydrogen Donor regio->h_donor chiral_ligand Use Chiral Ligands (e.g., (S,S)-Chiraphos) enantio->chiral_ligand base_opt Optimize Base enantio->base_opt transfer_hydrogenation_mechanism catalyst RuCl2(PPh3)3 (Precatalyst) active_cat [Ru-H] Active Species catalyst->active_cat Activation alkoxide [Ru]-OR'H active_cat->alkoxide Coordination substrate Substrate (C=O or C=C) active_cat->substrate Coordination h_donor R2CHOH (Hydrogen Donor) h_donor->alkoxide base Base (e.g., NaOH) base->h_donor Deprotonation alkoxide->active_cat β-Hydride Elimination ketone R2C=O alkoxide->ketone Releases product Reduced Product substrate->product Hydride Transfer from Ru-H product->active_cat Release

References

common side reactions and byproducts in catalysis with Tris(triphenylphosphine)ruthenium(II) chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃) in their catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during catalysis with RuCl₂(PPh₃)₃?

A1: The most prevalent side reactions include the oxidation of the triphenylphosphine (PPh₃) ligands to triphenylphosphine oxide (TPPO), the formation of various ruthenium carbonyl complexes, and the generation of ruthenium hydride or dihydride species. In certain reactions, particularly transfer hydrogenation with alcohol donors, the catalyst can decompose to form ruthenium(0) nanoparticles, which may be the true catalytic species but can also lead to catalyst deactivation through agglomeration.[1]

Q2: My reaction mixture turned from brown to green. What does this indicate?

A2: A color change from the typical brown of a RuCl₂(PPh₃)₃ solution to green often suggests the oxidation of the ruthenium center.[2] This can happen in the presence of air or other oxidizing agents and may lead to a decrease in catalytic activity.

Q3: How can I minimize the formation of triphenylphosphine oxide (TPPO)?

A3: To minimize TPPO formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2] Using degassed solvents and ensuring the purity of your reagents can also help. While the formation of some TPPO is inherent in the synthesis of RuCl₂(PPh₃)₃ itself, careful handling during catalysis can prevent further oxidation of the phosphine ligands.[3]

Q4: What are ruthenium carbonyl complexes and why do they form?

A4: Ruthenium carbonyl complexes are byproducts where one or more of the triphenylphosphine ligands are replaced by carbon monoxide (CO). These can form if your reagents or solvent contain dissolved CO, or through decarbonylation of certain substrates or solvents (e.g., alcohols).[4][5] The formation of these complexes, such as trans,trans,trans-RuCl₂(CO)₂(PPh₃)₂, can lead to a decrease in the concentration of the active catalyst.[3]

Q5: I suspect my catalyst has deactivated. What are the likely causes?

A5: Catalyst deactivation can occur through several pathways. In the presence of a base and a hydrogen source, the precatalyst RuCl₂(PPh₃)₃ can be converted to the active hydride species, but can also lead to inactive dimeric or polynuclear ruthenium complexes.[6] As mentioned, in transfer hydrogenations using alcohols, the formation and subsequent aggregation of ruthenium(0) nanoparticles is a known deactivation pathway.[1] The formation of stable, catalytically inactive ruthenium carbonyl complexes is another possibility.[5]

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Possible Cause Troubleshooting Steps
Catalyst Degradation Ensure the catalyst was stored under an inert atmosphere and handled using proper air-sensitive techniques.[2] A color change may indicate decomposition.
Inhibition by Impurities Use purified and degassed solvents and reagents. Trace amounts of water, oxygen, or other coordinating species can inhibit the catalyst.
Incorrect Reaction Conditions Verify the optimal temperature, pressure, and solvent for your specific reaction. Some reactions require the presence of a co-catalyst or additive, such as a base, for activation.[7]
Formation of Inactive Species If CO sources are present, consider purging the reaction vessel with an inert gas. If using alcohol as a solvent at high temperatures, be aware of potential catalyst reduction to inactive nanoparticles.[1]
Issue 2: Difficulty in Product Purification due to Byproducts
Byproduct Identification Removal Strategy
Triphenylphosphine Oxide (TPPO) Characterized by a sharp singlet in the ³¹P NMR spectrum around 25-30 ppm. It often appears as a white, crystalline solid.- Silica Gel Chromatography: For non-polar products, a silica plug with a non-polar eluent (e.g., hexane/ether) can effectively retain the more polar TPPO.[1][8][9] - Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or pentane. Concentrating the reaction mixture and triturating with these solvents can precipitate the TPPO.[10] - Complexation: Addition of zinc chloride (ZnCl₂) can precipitate TPPO as an insoluble complex from polar solvents like ethanol or THF.[8][11]
Ruthenium Carbonyl Complexes Can be identified by characteristic sharp stretches in the IR spectrum in the range of 1900-2100 cm⁻¹.These are often removed by standard column chromatography.
Other Ruthenium Species These can be colored and may require column chromatography for removal. Their identification can be complex and may require advanced spectroscopic techniques.Column chromatography is the most common method. The choice of stationary phase and eluent will depend on the polarity of the desired product and the ruthenium impurities.

Quantitative Data on Byproduct Formation

While precise quantitative data is highly dependent on the specific reaction conditions, the following table provides a general overview of commonly observed byproducts and factors that influence their formation.

Byproduct Typical Reaction Conditions Favoring Formation General Yield Range (if reported) Key Analytical Signature
Triphenylphosphine Oxide (TPPO) Reactions run in the presence of air or oxidizing agents; prolonged reaction times at high temperatures.Can range from trace amounts to being a major byproduct, significantly impacting isolated yields.³¹P NMR: ~25-30 ppm (singlet)
trans,trans,trans-RuCl₂(CO)₂(PPh₃)₂ Presence of carbon monoxide in the reaction system.[3]Not typically quantified as a percentage of the reaction mixture, but its formation consumes the active catalyst.IR: Strong ν(CO) bands.
HRuCl(PPh₃)₃ Reaction of RuCl₂(PPh₃)₃ with a hydrogen source in the presence of a base.[4]Formed as an intermediate in many catalytic cycles; its concentration depends on the reaction kinetics.¹H NMR: High-field hydride signal.
Ruthenium(0) Nanoparticles Transfer hydrogenation reactions using alcohol as the hydrogen donor, especially at elevated temperatures and in the presence of a base.[1]The extent of formation can vary, leading to a heterogeneous mixture.Can be observed by a color change to black and precipitation.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Reaction Under Inert Atmosphere
  • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (nitrogen or argon).

  • Reagent and Solvent Preparation: Solvents should be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. Solid reagents should be dried under vacuum.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Introduce the catalyst, RuCl₂(PPh₃)₃, and any other solid reagents into the reaction flask.

  • Solvent and Liquid Reagent Addition: Add the degassed solvent and any liquid reagents via syringe or cannula.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

  • Workup: Upon completion, the reaction can be quenched and worked up. Be mindful that exposure to air during workup can lead to the oxidation of any remaining triphenylphosphine to TPPO.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with ZnCl₂

This protocol is adapted for polar solvents where the product is soluble.[11]

  • Solvent Removal: After the reaction, remove the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol, ethyl acetate, or THF.[11]

  • Precipitation: Add a solution of zinc chloride (1.5-2 equivalents relative to the theoretical amount of TPPO) in the same solvent to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the TPPO-ZnCl₂ complex should form.

  • Filtration: Filter the mixture through a pad of celite to remove the precipitate.

  • Product Isolation: Wash the filter cake with the solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now depleted of TPPO. Further purification by column chromatography may be necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Reaction Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_byproducts Are there significant byproducts? start->check_byproducts catalyst_degraded Catalyst degraded (e.g., color change) check_catalyst->catalyst_degraded Yes end_bad Yield still low, further investigation needed check_catalyst->end_bad No conditions_suboptimal Suboptimal temperature, pressure, or solvent check_conditions->conditions_suboptimal Yes check_conditions->end_bad No byproducts_present Significant byproduct formation observed (e.g., TPPO) check_byproducts->byproducts_present Yes check_byproducts->end_bad No solution_catalyst Use fresh catalyst, handle under inert atmosphere catalyst_degraded->solution_catalyst solution_conditions Optimize reaction conditions based on literature conditions_suboptimal->solution_conditions solution_byproducts Implement specific byproduct removal strategy byproducts_present->solution_byproducts end_good Improved Yield solution_catalyst->end_good solution_conditions->end_good solution_byproducts->end_good

Caption: A flowchart for troubleshooting low reaction yields.

Signaling Pathway of Common Side Reactions

Side_Reactions cluster_oxidation Oxidative Side Reactions cluster_ligand_exchange Ligand Exchange Side Reactions cluster_reduction Reductive Side Reactions RuCl2_PPh3_3 RuCl₂(PPh₃)₃ (Precatalyst) TPPO Triphenylphosphine Oxide (TPPO) RuCl2_PPh3_3->TPPO + O₂ Ru_Carbonyl Ruthenium Carbonyl Complexes RuCl2_PPh3_3->Ru_Carbonyl + CO Ru_Hydride Ruthenium Hydride Species RuCl2_PPh3_3->Ru_Hydride + H₂ source Ru_0_NP Ru(0) Nanoparticles RuCl2_PPh3_3->Ru_0_NP + Alcohol (heat, base) O2 O₂ (Air) O2->TPPO CO CO source CO->Ru_Carbonyl H2_source H₂ source (e.g., H₂, alcohols) H2_source->Ru_Hydride H2_source->Ru_0_NP

Caption: Common side reaction pathways for RuCl₂(PPh₃)₃.

References

Technical Support Center: Tris(triphenylphosphine)ruthenium(II) Chloride and its Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Tris(triphenylphosphine)ruthenium(II) chloride and its reaction intermediates during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
1. Low or No Catalytic Activity Catalyst Decomposition: The complex is sensitive to oxygen and moisture. Improper handling or storage can lead to the formation of inactive ruthenium oxides or other species.[1]Ensure all reactions are set up under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox. Use freshly distilled and thoroughly degassed solvents.
Ligand Dissociation/Decomposition: In solution, triphenylphosphine ligands can dissociate. In the presence of certain substrates or impurities, this can lead to catalyst deactivation.Consider adding a slight excess of triphenylphosphine to the reaction mixture to suppress dissociation, if compatible with the reaction mechanism.
Incompatible Solvents: Protic solvents like alcohols can react with the ruthenium complex, especially at elevated temperatures, to form inactive hydride or carbonyl species.[2][3]Use aprotic, anhydrous solvents (e.g., toluene, benzene, THF, dichloromethane). If a protic solvent is required, conduct the reaction at the lowest possible temperature and for the shortest possible time.
2. Reaction Mixture Turns from Brown to Green/Black Formation of Ru(III) Species: Oxidation of the Ru(II) center by trace oxygen can lead to the formation of Ru(III) species, which are often green or black and catalytically different or inactive for the desired transformation.Immediately stop the reaction and re-evaluate the inert atmosphere technique. Purge the reaction vessel with inert gas. Consider filtering the solution through a pad of Celite under inert conditions to remove insoluble decomposition products.
Formation of Ruthenium Hydrides: In the presence of hydrogen sources (e.g., from alcohols or amines), purple or dark-colored hydride complexes such as HRuCl(PPh₃)₃ may form.[4]Scrutinize all reagents for potential sources of active hydrogen. Ensure amines or alcohols are rigorously dried if their presence is unavoidable.
3. Formation of Unexpected Byproducts Isomerization of Alkenes: Decomposition of the primary catalyst can generate ruthenium hydride species that are active catalysts for alkene isomerization.[3][5]Monitor the reaction closely by GC/MS or NMR to detect the formation of isomers. If isomerization is observed, it is a strong indicator of catalyst degradation. Optimize reaction conditions (lower temperature, shorter time) to minimize this side reaction.
Reaction with Functional Groups: Amines and other basic compounds can react with ruthenium intermediates, leading to catalyst degradation and byproduct formation.[6][7]If substrates contain basic functional groups like primary amines, consider protecting them before the reaction. Alternatively, the addition of a mild acid (e.g., HCl) can sometimes mitigate degradation pathways caused by amines.[6]
4. Inconsistent Reaction Yields Variable Catalyst Quality: The purity and activity of this compound can vary between batches and suppliers, or it can degrade over time in storage.Titrate a new batch of catalyst with a standard reaction to determine its activity before use in critical experiments. Store the catalyst in a dark, cold, and inert environment.
Trace Impurities in Reagents: Water, oxygen, or other reactive impurities in substrates or solvents can incrementally degrade the catalyst, leading to variable performance.Purify and thoroughly dry all reagents and solvents before use. Using a fresh bottle of solvent or reagent can often resolve inconsistency issues.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is sensitive to air, moisture, and light. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a glovebox freezer.[1] Avoid frequent opening and closing of the container in the open air.

Q2: My reaction solvent is an alcohol. What precautions should I take?

A2: The use of primary alcohols as solvents can lead to the decomposition of the catalyst into ruthenium hydride species, especially at elevated temperatures or in the presence of a base.[2][3] If an alcohol must be used, perform the reaction at the lowest effective temperature, use rigorously deoxygenated and anhydrous alcohol, and keep the reaction time to a minimum.

Q3: Can I use this catalyst with substrates containing amines?

A3: Yes, but with caution. Primary and secondary amines can act as nucleophiles or bases and react with ruthenium intermediates, leading to catalyst deactivation.[6] The severity of this interaction depends on the steric bulk and basicity of the amine. For sensitive reactions, consider using a protected amine or adding a stoichiometric amount of a weak acid to protonate the amine and reduce its reactivity towards the catalyst.[6]

Q4: What are the visual signs of catalyst decomposition?

A4: The solid complex is a chocolate brown crystalline solid.[4] In solution (e.g., in benzene or dichloromethane), it should form a brown solution. A significant color change to green, black, or deep purple can indicate oxidation to Ru(III) or the formation of hydride species, respectively. The appearance of a precipitate can also signal the formation of insoluble decomposition products.

Q5: How can I monitor the stability of the reaction intermediates?

A5: ³¹P NMR spectroscopy is a powerful tool for monitoring the health of the catalyst and its intermediates. The starting complex, RuCl₂(PPh₃)₃, will have a characteristic signal. The appearance of new signals can indicate ligand exchange, decomposition, or the formation of active intermediates. For example, the formation of ruthenium hydride species often results in distinct upfield-shifted signals in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Reaction

  • Drying Glassware: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of dry inert gas.

  • Inert Atmosphere: Assemble the glassware hot and immediately place it under a positive pressure of high-purity argon or nitrogen using a Schlenk line or by assembling it inside a glovebox.

  • Reagent Preparation:

    • Solvents: Use anhydrous, degassed solvents. A common method for degassing is to sparge the solvent with argon for at least 30 minutes or to use several freeze-pump-thaw cycles.

    • Solid Reagents: Dry solid reagents under vacuum. Weigh and add solids under a positive flow of inert gas or inside a glovebox.

  • Catalyst Addition: Add this compound to the reaction vessel under a counterflow of inert gas or in a glovebox.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. If heating, use an oil bath with a temperature controller. Stir the reaction mixture adequately.

  • Work-up: Quench the reaction and perform the work-up under conditions that will not affect the product. If the remaining catalyst needs to be recovered, all work-up steps should also be performed under an inert atmosphere.

Visualizations

Experimental_Workflow Diagram 1: Inert Atmosphere Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up A Dry Glassware B Assemble Under Inert Gas A->B D Add Solvent & Substrate B->D C Prepare Anhydrous/Degassed Reagents C->D E Add RuCl2(PPh3)3 Catalyst D->E F Run Reaction Under Inert Atmosphere E->F G Monitor by TLC/GC/NMR F->G H Quench Reaction G->H I Product Isolation H->I Troubleshooting_Logic Diagram 2: Troubleshooting Low Yield Start Low or No Yield Observed Check_Catalyst Is the catalyst old or improperly stored? Start->Check_Catalyst Check_Atmosphere Was a strict inert atmosphere maintained? Check_Catalyst->Check_Atmosphere No Sol_Catalyst Use a fresh batch of catalyst. Store properly. Check_Catalyst->Sol_Catalyst Yes Check_Solvent Was the solvent anhydrous and aprotic? Check_Atmosphere->Check_Solvent Yes Sol_Atmosphere Improve inert gas technique (Schlenk/glovebox). Check_Atmosphere->Sol_Atmosphere No Check_Substrate Does the substrate have reactive groups (e.g., amines)? Check_Solvent->Check_Substrate Yes Sol_Solvent Use freshly distilled/degassed aprotic solvent. Check_Solvent->Sol_Solvent No Sol_Substrate Protect reactive functional groups. Check_Substrate->Sol_Substrate Yes End Re-run Experiment Check_Substrate->End No Sol_Catalyst->End Sol_Atmosphere->End Sol_Solvent->End Sol_Substrate->End

References

regeneration and recycling of ruthenium-based hydrogenation catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruthenium-based hydrogenation catalysts. The information is designed to help you diagnose and resolve common issues encountered during experimental work, focusing on catalyst regeneration and recycling.

Frequently Asked Questions (FAQs)

Q1: What are the common signs that my ruthenium hydrogenation catalyst is deactivated?

A1: The most common sign of catalyst deactivation is a decrease in catalytic activity, which can manifest as:

  • Slower reaction rates.

  • Incomplete conversion of the starting material.

  • A need for harsher reaction conditions (higher temperature or pressure) to achieve the same results.

  • Changes in product selectivity.

Q2: What are the primary causes of deactivation for supported ruthenium catalysts?

A2: Deactivation of supported ruthenium catalysts can be attributed to several factors:

  • Poisoning: Strong adsorption of substances like sulfur or nitrogen compounds on the active sites of the catalyst.[1][2]

  • Fouling or Coking: Deposition of carbonaceous residues (coke) on the catalyst surface, blocking active sites.[3][4]

  • Sintering: Agglomeration of small ruthenium nanoparticles into larger ones at high temperatures, which reduces the active surface area.[5][6][7]

  • Leaching: Dissolution and loss of the active ruthenium metal from the support into the reaction medium.[5][8][9]

  • Oxidation: Formation of ruthenium oxides on the surface of the metal particles, which can be less active for certain hydrogenation reactions.[5][10]

  • Strong Product/Substrate Binding: In some cases, the product or substrate can bind strongly to the catalyst surface, inhibiting further reactions.[11][12]

Q3: Is it possible to regenerate a deactivated ruthenium catalyst?

A3: Yes, in many cases, the activity of a deactivated ruthenium catalyst can be at least partially restored through various regeneration procedures. The appropriate method depends on the cause of deactivation. For example, coke can often be removed by controlled oxidation, while solvent washing may remove strongly bound products.[3][4][11][12]

Q4: What is the difference between catalyst regeneration and recycling?

A4: Regeneration refers to the process of restoring the catalytic activity of a deactivated catalyst, typically performed in-situ or ex-situ to allow for its reuse in the same process. Recycling , in the context of precious metal catalysts, often involves the complete recovery of ruthenium from the spent catalyst material through chemical processes to be used in the manufacturing of new catalysts.[13][14]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments and provides actionable steps to resolve them.

Problem Potential Cause Troubleshooting Steps
Sudden drop in catalyst activity Catalyst Poisoning: Introduction of contaminants (e.g., sulfur, nitrogen compounds) into the reaction system.[1][2]1. Analyze all reactants and solvents for potential impurities. 2. Purify the starting materials if necessary. 3. Consider using a guard bed to remove poisons before the reactant stream reaches the catalyst.
Gradual decrease in activity over several cycles Coking/Fouling: Accumulation of carbonaceous deposits on the catalyst surface.[3][4]1. Attempt regeneration through controlled oxidation (see Experimental Protocols). 2. Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize coke formation.
Sintering: The catalyst may have been exposed to excessively high temperatures.[5][6][7]1. Verify the maximum operating temperature of your catalyst. 2. Avoid temperature excursions during reaction and regeneration. 3. Characterize the spent catalyst (e.g., using TEM) to check for particle size growth.
Leaching: The active metal is being lost to the reaction solution.[5][8][9]1. Analyze the reaction mixture for dissolved ruthenium (e.g., by ICP-MS). 2. Consider a different solvent or support material that promotes stronger metal-support interactions. 3. Optimize reaction pH to minimize metal dissolution.
Change in product selectivity Changes to Active Sites: Poisoning or partial oxidation of the ruthenium surface can alter the catalytic pathways.[1][10]1. Attempt a regeneration procedure appropriate for the suspected cause of deactivation. 2. If the issue persists, the catalyst may be irreversibly damaged and require replacement.
Catalyst regeneration is ineffective Irreversible Deactivation: The catalyst may have undergone severe sintering or structural collapse of the support.1. Characterize the spent catalyst to determine the extent of physical damage. 2. If regeneration is not possible, the ruthenium will need to be recovered and the catalyst replaced.

Quantitative Data on Catalyst Regeneration

The effectiveness of different regeneration methods can vary significantly. Below is a summary of quantitative data from various studies.

Deactivation Cause Regeneration Method Catalyst System Recovery of Initial Activity Reference
Coking/FoulingAir oxidation at 200°C followed by H₂ reduction at 180°CCarbon supported RuFull recovery[3]
Surface Hydroxide FormationNot specifiedRu/SiO₂Up to 85%[5]
General Deactivation in HydrogenationContact with oxygen in a liquid phase, followed by treatment at a lower H₂ pressureMetallic ruthenium fine particlesActivity recovered from ≤60% of initial[15]
CokingControlled oxidationNot specified75% - 90%[16]
Strong N-heterocycle bindingWashing with ethanolRu₅₀P₅₀@SILPStable performance for 5 cycles[12]

Experimental Protocols

Here are detailed methodologies for common regeneration and recycling procedures.

Protocol 1: Oxidative Regeneration of a Coked Catalyst

This protocol is suitable for regenerating catalysts deactivated by the deposition of carbonaceous materials (coke).

  • Catalyst Unloading: Carefully unload the spent catalyst from the reactor in an inert atmosphere to prevent uncontrolled oxidation.

  • Solvent Washing (Optional): Wash the catalyst with a suitable solvent to remove any loosely bound organic residues.

  • Drying: Dry the catalyst under vacuum or in a stream of inert gas (e.g., nitrogen, argon) at a moderate temperature (e.g., 100-150°C).

  • Oxidation:

    • Place the dried catalyst in a tube furnace or a specialized regeneration unit.

    • Introduce a diluted stream of an oxidizing gas, typically air or a mixture of oxygen and nitrogen (e.g., 1-5% O₂ in N₂).

    • Slowly ramp the temperature to the target oxidation temperature (e.g., 300-500°C). The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst support.

    • Hold at the target temperature until the coke combustion is complete (indicated by the cessation of CO₂ evolution).

  • Reduction:

    • After oxidation, purge the system with an inert gas to remove all traces of oxygen.

    • Introduce a stream of hydrogen (or a diluted H₂ mixture) and ramp the temperature to the reduction temperature (e.g., 200-400°C).

    • Hold at the reduction temperature for a specified period (e.g., 2-4 hours) to reduce the oxidized ruthenium species back to their metallic state.

  • Cooling and Passivation: Cool the catalyst to room temperature under an inert gas flow. If the catalyst is to be handled in air, a passivation step (e.g., using a very low concentration of oxygen in nitrogen) may be necessary to prevent pyrophoric behavior.

Protocol 2: Solvent Washing for Strongly Adsorbed Species

This method is effective when deactivation is caused by the strong binding of substrates, products, or soluble polymers to the catalyst surface.

  • Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Washing:

    • Suspend the catalyst in a suitable polar solvent (e.g., ethanol, methanol).[11][12]

    • Stir the suspension at room temperature or with gentle heating for a defined period (e.g., 1-2 hours).

    • Separate the catalyst from the solvent.

  • Repeat: Repeat the washing step with fresh solvent until the supernatant is clear and free of dissolved impurities.

  • Drying: Dry the washed catalyst under vacuum or in a stream of inert gas before reuse.

Protocol 3: Recovery of Ruthenium via Acid Leaching (for Recycling)

This protocol outlines a general procedure for recovering ruthenium from a spent catalyst for the purpose of producing new catalyst material.

  • Pre-treatment (if necessary): If the ruthenium is present as an oxide, it may first need to be reduced to its metallic state by heating in a hydrogen stream (e.g., at 100-300°C).[17]

  • Leaching:

    • Suspend the pre-treated catalyst in a concentrated acid solution, such as hydrochloric acid.

    • Introduce an oxidizing agent (e.g., by bubbling air or oxygen through the solution) to facilitate the dissolution of metallic ruthenium.[17]

    • Heat the mixture (e.g., to 60-150°C) to accelerate the leaching process.[17]

  • Separation: Separate the acidic solution containing the dissolved ruthenium salt (e.g., ruthenium(III) chloride) from the solid support material by filtration.

  • Purification: The resulting ruthenium salt solution can then be subjected to further purification steps to remove any impurities leached from the support material before being used to synthesize new catalysts.

Visualizations

Regeneration_Workflow Start Deactivated Catalyst Assess Assess Cause of Deactivation Start->Assess Coking Coking/ Fouling Assess->Coking Carbon deposits Poisoning Poisoning Assess->Poisoning Impurities or strong binding Sintering Sintering/ Leaching Assess->Sintering Physical damage Regen_Ox Oxidative Regeneration Coking->Regen_Ox Regen_Wash Solvent Washing Poisoning->Regen_Wash End_Inactive Irreversibly Deactivated Sintering->End_Inactive End_Active Regenerated Catalyst Regen_Ox->End_Active Regen_Wash->End_Active Recycle Recycle Ru End_Inactive->Recycle

Oxidative_Regeneration_Process cluster_prep Preparation cluster_regen Regeneration cluster_final Final Steps Spent_Catalyst Spent Catalyst (Coked) Solvent_Wash Solvent Wash (Optional) Spent_Catalyst->Solvent_Wash Drying Dry under N2 Solvent_Wash->Drying Oxidation Oxidize (Dilute O2/N2) Drying->Oxidation Reduction Reduce (H2 Stream) Oxidation->Reduction Cooling Cool under N2 Reduction->Cooling Passivation Passivate (Optional) Cooling->Passivation Regenerated_Catalyst Regenerated Catalyst Passivation->Regenerated_Catalyst

References

effect of additives and co-catalysts on RuCl2(PPh3)3 performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing dichlorotris(triphenylphosphine)ruthenium(II) [RuCl2(PPh3)3] in their catalytic reactions. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and data-driven insights into the effects of various additives and co-catalysts on the performance of this versatile catalyst.

Frequently Asked Questions (FAQs)

Q1: My RuCl2(PPh3)3-catalyzed reaction is sluggish or shows low conversion. What are the common causes?

A1: Low conversion rates in reactions catalyzed by RuCl2(PPh3)3 can stem from several factors:

  • Catalyst Quality: The purity of RuCl2(PPh3)3 is crucial. Impurities such as triphenylphosphine oxide or unreacted starting materials can negatively impact its activity. It is recommended to use a high-purity catalyst or purify it before use.

  • Inadequate Activation: Many reactions, particularly transfer hydrogenations, require the activation of the RuCl2(PPh3)3 precatalyst. This is often achieved by the addition of a base, which facilitates the formation of the active ruthenium-hydride species.[1] Without a suitable activator, the reaction may not proceed or will be extremely slow.

  • Atmosphere Control: RuCl2(PPh3)3 and its active forms can be sensitive to oxygen.[2][3] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation through oxidation.

  • Solvent and Reagent Purity: The presence of moisture or other impurities in solvents and reagents can poison the catalyst. Ensure that all solvents are anhydrous and reagents are of high purity.

Q2: How do basic additives enhance the performance of RuCl2(PPh3)3 in transfer hydrogenation reactions?

A2: Basic additives are often essential for the catalytic activity of RuCl2(PPh3)3 in transfer hydrogenation.[1] Their primary role is to facilitate the deprotonation of the hydrogen donor (e.g., isopropanol) to form an alkoxide. This alkoxide then reacts with the ruthenium complex to generate the active ruthenium-hydride species, which is the key intermediate responsible for the hydrogen transfer to the substrate.[1][2] The addition of a base can dramatically increase the reaction rate.[1]

Q3: Can I use other additives besides bases to improve my reaction?

A3: Yes, depending on the specific reaction, other additives can be beneficial. For instance, in deuteration reactions using D2O as the deuterium source, additives like copper(I) iodide (CuI) and zinc powder can be used in conjunction with RuCl2(PPh3)3 to achieve high levels of deuterium incorporation.[4] In some carbon-carbon bond-forming reactions, Lewis acids can be employed as co-catalysts to enhance the catalytic activity of RuCl2(PPh3)3.[5]

Q4: What is the effect of modifying the phosphine ligand on the catalytic activity?

A4: The triphenylphosphine (PPh3) ligands in RuCl2(PPh3)3 can be replaced by other phosphine ligands to tune the catalyst's steric and electronic properties, thereby influencing its activity and selectivity. For example, using bidentate phosphine ligands (diphosphines) can lead to different coordination geometries and catalytic behaviors. The choice of phosphine ligand can significantly impact the efficiency of the catalytic cycle for a specific transformation.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Transfer Hydrogenation of Ketones
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure the RuCl2(PPh3)3 is a fine, brown crystalline solid. If it appears greenish, it may have oxidized. Consider purchasing a fresh batch or purifying the existing one.A pure, active catalyst should be brown.
Absence of Base Add a suitable base (e.g., K2CO3, NaOH, or KOtBu) to the reaction mixture. The base is crucial for generating the active catalyst.[1]A significant increase in reaction rate and product yield.
Presence of Oxygen Degas the solvent and flush the reaction vessel with an inert gas (N2 or Ar) before adding the catalyst and reagents. Maintain an inert atmosphere throughout the reaction.[2][3]Prevention of catalyst deactivation and improved reproducibility.
Wet Solvent/Reagents Use anhydrous solvents and ensure all reagents are dry. Moisture can hydrolyze the active species.Consistent and higher yields.
Issue 2: Catalyst Deactivation During the Reaction
Potential Cause Troubleshooting Step Expected Outcome
Oxidation Maintain a strictly inert atmosphere. Use Schlenk techniques or a glovebox for sensitive reactions.The catalyst remains active for a longer duration, leading to higher conversion.
Product Inhibition In some cases, the product may coordinate to the metal center and inhibit the catalyst. Try running the reaction at a lower substrate concentration or removing the product as it forms (if feasible).Sustained catalytic activity throughout the reaction.
Formation of Inactive Species In some reactions, inactive dimeric or polymeric ruthenium species may form. Modifying the ligands or adding a coordinating solvent might help to stabilize the active monomeric species.Improved overall catalyst performance and lifetime.

Data Presentation

Table 1: Effect of Base Additive on the Transfer Hydrogenation of Acetophenone
Catalyst SystemAdditive (mol%)Time (h)Conversion (%)Reference
RuCl2(PPh3)3None6<1[1]
RuCl2(PPh3)3K2CO3 (0.1 mmol)1100[1]
RuCl2(PPh3)3NaOH-10³-10⁴ fold rate increase[1]

Reaction conditions: Acetophenone as substrate, isopropanol as hydrogen donor.

Table 2: Performance of RuCl2(PPh3)3 in the Oxidation of 1-phenylethanol
CatalystTime (h)% YieldTurnover Frequency (TOF) (h⁻¹)Reference
Synthesized RuCl2(PPh3)31373[3]
Synthesized RuCl2(PPh3)3254-[3]
Commercial RuCl2(PPh3)31884[3]
Control (No Catalyst)2<5-[3]

Reaction conditions: 1-phenylethanol as substrate, acetone as oxidant, K2CO3 as base.[3]

Experimental Protocols

Detailed Protocol for the Catalytic Oxidation of 1-Phenylethanol to Acetophenone

This protocol is adapted from a published laboratory experiment and provides a reliable method for evaluating the catalytic activity of RuCl2(PPh3)3.[2][3]

Materials:

  • RuCl2(PPh3)3 (e.g., 0.012 g, 0.0125 mmol)

  • 1-Phenylethanol (e.g., 0.122 g, 1.0 mmol)

  • Potassium carbonate (K2CO3), anhydrous (e.g., 0.138 g, 1.0 mmol)

  • Acetone, anhydrous (15 mL)

  • An inert atmosphere glovebox or Schlenk line

  • Standard glassware (round-bottom flask, condenser, etc.)

  • Stir plate and stir bar

Procedure:

  • Preparation: Inside an inert atmosphere glovebox, add RuCl2(PPh3)3 and anhydrous K2CO3 to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a separate vial, dissolve 1-phenylethanol in anhydrous acetone. Add this solution to the round-bottom flask containing the catalyst and base.

  • Reaction Setup: If using a Schlenk line, seal the flask with a septum, remove it from the glovebox, and connect it to the Schlenk line under a positive pressure of inert gas. If working entirely in a glovebox, simply cap the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (around 56°C for acetone) for the desired amount of time (e.g., 1-2 hours). The solution should turn from a brown suspension to a yellow/brown solution. A green color may indicate catalyst oxidation.

  • Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. The product, acetophenone, can be quantified by GC or NMR using an internal standard.

Visualizations

Catalytic_Cycle_Transfer_Hydrogenation Ru_precatalyst RuCl2(PPh3)3 (Precatalyst) Ru_precatalyst->p1 Ru_alkoxide [RuCl(alkoxide)(PPh3)n] Ru_alkoxide->p2 Ru_hydride [RuHCl(PPh3)n] (Active Catalyst) Ru_hydride->p3 Product_complex [Ru(product_alkoxide)(PPh3)n] Product_complex->p4 p1->Ru_alkoxide + R2CHOH + Base - Base-H+ - Cl- p2->Ru_hydride - R2C=O (β-hydride elimination) p3->Product_complex + Substrate (Ketone) p4->Ru_alkoxide + R2CHOH - Product (Alcohol)

Caption: Proposed catalytic cycle for the base-activated transfer hydrogenation of a ketone.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_Activation Is an appropriate activator (e.g., base) present? Check_Catalyst->Check_Activation Yes Solution_Catalyst Use fresh or purified catalyst. Check_Catalyst->Solution_Catalyst No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Activation->Check_Atmosphere Yes Solution_Activation Add a suitable base (e.g., K2CO3). Check_Activation->Solution_Activation No Check_Purity Are solvents and reagents pure and anhydrous? Check_Atmosphere->Check_Purity Yes Solution_Atmosphere Use Schlenk techniques or a glovebox. Check_Atmosphere->Solution_Atmosphere No Solution_Purity Use anhydrous solvents and high-purity reagents. Check_Purity->Solution_Purity No Success Improved Yield Check_Purity->Success Yes Solution_Catalyst->Check_Activation Solution_Activation->Check_Atmosphere Solution_Atmosphere->Check_Purity Solution_Purity->Success

Caption: A logical workflow to diagnose and resolve low yield issues in RuCl2(PPh3)3 catalyzed reactions.

References

Technical Support Center: Handling Air- and Moisture-Sensitive Tris(triphenylphosphine)ruthenium(II) chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(triphenylphosphine)ruthenium(II) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the successful and safe use of this air- and moisture-sensitive catalyst. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to air and moisture?

This compound, with the chemical formula [(C₆H₅)₃P]₃RuCl₂, is a coordination complex of ruthenium widely used as a catalyst in organic synthesis. It is sensitive to oxygen and moisture in the atmosphere, which can lead to its decomposition and a loss of catalytic activity.[1][2] Exposure to air can cause oxidation of the ruthenium center or the phosphine ligands, rendering the catalyst inactive.

Q2: How should I properly store this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][3] The ideal storage location is inside a glovebox with a continuously purified inert atmosphere.[1] If a glovebox is not available, the catalyst should be stored in a sealed vial or ampule within a desiccator.[4] It should be kept in a cool, dry, and well-ventilated place.[5][6]

Q3: What are the primary safety precautions I should take when handling this compound?

This compound is harmful if swallowed, in contact with skin, or if inhaled.[6] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All manipulations should be carried out in a well-ventilated area, preferably within a fume hood or glovebox, to avoid breathing in the dust.[3]

Q4: My reaction catalyzed by this compound is not working or giving low yields. What are the common causes?

Low yields or reaction failure can stem from several factors:

  • Catalyst Inactivity: The most common reason is the deactivation of the catalyst due to exposure to air or moisture.[4]

  • Impure Reagents or Solvents: The presence of water or other impurities in your starting materials or solvents can interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can lead to poor outcomes.

  • Improper Handling: Failure to use proper inert atmosphere techniques can lead to catalyst decomposition.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using this compound.

Issue 1: Catalyst appears discolored or has an unusual texture.
Possible Cause Recommended Action
Decomposition due to air/moisture exposure. Procure a fresh batch of the catalyst and ensure rigorous adherence to inert atmosphere handling and storage protocols.
Contamination. Review handling procedures to identify potential sources of contamination. Ensure dedicated, clean spatulas and glassware are used.
Issue 2: Reaction is sluggish or does not proceed to completion.
Possible Cause Recommended Action
Inactive Catalyst. Use a fresh sample of the catalyst. Ensure all handling is performed under a strictly inert atmosphere (glovebox or Schlenk line).
Insufficiently Dry Glassware. Oven-dry all glassware at a high temperature (e.g., >125°C) for several hours or overnight and cool under a stream of dry inert gas.[1][7]
Wet or Impure Solvents/Reagents. Use freshly purified and thoroughly degassed solvents. Ensure all reagents are anhydrous and of high purity.
Inadequate Mixing. Ensure efficient stirring to overcome potential mass transfer limitations, especially in heterogeneous reactions.
Incorrect Temperature. Optimize the reaction temperature. Some reactions may require heating to proceed at an appreciable rate.

Experimental Protocols

Protocol 1: Handling this compound in a Glovebox

A glovebox provides the most secure environment for manipulating air-sensitive solids.[1]

  • Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., nitrogen or argon) for at least three cycles before transferring the catalyst container into the main chamber.

  • Weighing: Inside the glovebox, carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid onto a tared weighing paper or directly into a pre-dried reaction vessel.

  • Sealing: Securely cap the reaction vessel and the original catalyst container before removing them from the glovebox via the antechamber.

Protocol 2: Using a Schlenk Line for Reactions

A Schlenk line is a versatile tool for handling air-sensitive materials on the benchtop.[8]

  • Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask, condenser) and flame-dry it under vacuum or oven-dry it and assemble it hot, then allow it to cool under a positive pressure of inert gas.[9]

  • Inerting the Flask: Connect the reaction flask to the Schlenk line and perform at least three vacuum-backfill cycles to remove air and adsorbed moisture.[8]

  • Adding the Catalyst: While maintaining a positive pressure of inert gas (indicated by an oil bubbler), quickly remove the flask's stopper and add the pre-weighed this compound. A flow of inert gas out of the flask will prevent air from entering.

  • Solvent Addition: Add anhydrous, degassed solvent to the flask via a cannula or a gas-tight syringe.[10]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. The outflow of gas should be vented through a bubbler.[7]

Visualizations

experimental_workflow Experimental Workflow for Air-Sensitive Reactions cluster_prep 1. Preparation cluster_inert 2. Inert Atmosphere cluster_reagents 3. Reagents & Solvents cluster_reaction 4. Reaction cluster_workup 5. Work-up & Purification prep Preparation inert Inert Atmosphere Setup reagents Reagent/Solvent Prep reaction Reaction workup Work-up analysis Analysis glassware Dry Glassware (Oven/Flame Dry) glovebox Glovebox glassware->glovebox Use in schlenk Schlenk Line glassware->schlenk Use in catalyst Weigh Catalyst glovebox->catalyst schlenk->catalyst solvent Add Anhydrous/ Degassed Solvent catalyst->solvent substrate Add Substrate(s) solvent->substrate run_reaction Run Reaction (Stirring, Temp Control) substrate->run_reaction quench Quench Reaction run_reaction->quench purify Purification quench->purify

Caption: Workflow for handling air-sensitive reagents.

troubleshooting_flowchart Troubleshooting Low Reaction Yield start Low Reaction Yield check_catalyst Is the catalyst active? start->check_catalyst check_atmosphere Was an inert atmosphere maintained? check_catalyst->check_atmosphere Yes use_fresh_catalyst Use fresh catalyst under inert atmosphere. check_catalyst->use_fresh_catalyst No check_reagents Are reagents/solvents pure and dry? check_atmosphere->check_reagents Yes improve_inert_tech Improve inert technique (glovebox/ Schlenk line). check_atmosphere->improve_inert_tech No check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes purify_reagents Purify and dry reagents/solvents. check_reagents->purify_reagents No optimize_conditions Optimize reaction conditions. check_conditions->optimize_conditions No success Problem Solved check_conditions->success Yes use_fresh_catalyst->success improve_inert_tech->success purify_reagents->success optimize_conditions->success

Caption: Troubleshooting decision tree for low reaction yields.

References

overcoming substrate inhibition in reactions using Wilkinson's catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wilkinson's catalyst, RhCl(PPh₃)₃. This resource provides troubleshooting guides and frequently asked questions to address challenges related to substrate inhibition and slow reaction rates during catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of Wilkinson's catalyst?

In a typical reaction, increasing the substrate concentration increases the reaction rate until the catalyst is saturated (Vmax is reached). However, in cases of substrate inhibition, the reaction rate begins to decrease at supra-optimal substrate concentrations. With Wilkinson's catalyst, this phenomenon is often not a classic kinetic inhibition but rather a form of catalyst deactivation. It typically occurs when the substrate, particularly a strong π-acid like ethylene, binds very strongly to the rhodium center. This forms a highly stable, coordinatively saturated intermediate complex that is reluctant to proceed through the catalytic cycle, effectively sequestering the active catalyst and reducing the overall rate of hydrogenation.

Q2: How can I identify if my reaction is suffering from substrate inhibition or related issues?

There are several key indicators:

  • Kinetic Analysis: The most definitive method is to plot the initial reaction rate against a wide range of substrate concentrations. If the rate increases to a maximum and then declines as you add more substrate, you are observing substrate inhibition.

  • Reaction Stalling: The reaction proceeds as expected at low substrate concentrations but stalls or becomes exceedingly slow upon the addition of more substrate, even with sufficient hydrogen pressure.

  • Color Change: You may observe the persistence of a specific color associated with a stable catalyst-substrate complex, indicating the formation of an off-cycle, dormant species.

  • Substrate-Specific Issues: The problem is more pronounced with certain types of alkenes, particularly those that are sterically unhindered and strong π-acceptors.

Q3: Which types of substrates are most likely to cause slow reaction rates or inhibition?

The rate of hydrogenation with Wilkinson's catalyst is highly dependent on the structure of the alkene substrate.

  • Steric Hindrance: This is the most critical factor. The rate of hydrogenation decreases significantly as steric bulk around the double bond increases. Terminal and disubstituted alkenes are generally good substrates, while tri- and tetra-substituted alkenes react much more slowly.

  • Strong π-Acids: Substrates like ethylene can act as catalyst poisons by forming very stable rhodium-ethylene complexes that are slow to react further. While ethylene is often used to illustrate the catalytic cycle, its actual hydrogenation is very slow under normal conditions.

  • Alkynes: The hydrogenation of alkynes can be difficult to control. They tend to be reduced all the way to alkanes, passing through the cis-alkene intermediate, making selective semi-hydrogenation a challenge.

Q4: What is the underlying mechanism of substrate inhibition with Wilkinson's catalyst?

The mechanism involves the diversion of the catalyst from the productive catalytic cycle into a non-productive "dead-end" state. The active catalyst, a 14-electron species, can be trapped by an excess of a strongly coordinating substrate, forming a stable 16-electron adduct that is slow to undergo subsequent steps like oxidative addition of hydrogen.

G cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibitory Pathway precatalyst RhCl(PPh₃)₃ (16e⁻ Pre-catalyst) active_catalyst RhCl(PPh₃)₂ (14e⁻ Active Catalyst) precatalyst->active_catalyst - PPh₃ h2_adduct Rh(H)₂Cl(PPh₃)₂ (16e⁻) active_catalyst->h2_adduct + H₂ (Oxidative Addition) inhibited_complex RhCl(PPh₃)₂(Substrate) (16e⁻ Stable Complex) active_catalyst->inhibited_complex + Substrate (Inhibitor) alkene_complex Rh(H)₂Cl(PPh₃)₂(alkene) (18e⁻) h2_adduct->alkene_complex + Alkene alkyl_hydride Rh(H)(alkyl)Cl(PPh₃)₂ (16e⁻) alkene_complex->alkyl_hydride Migratory Insertion (RDS) alkyl_hydride->active_catalyst Reductive Elimination product alkyl_hydride->product Alkane inhibited_complex->active_catalyst Slow Dissociation substrate Excess Substrate

Catalytic cycle and the substrate inhibition pathway.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to substrate inhibition and poor catalytic performance.

Problem 1: Reaction rate decreases at high substrate concentration.
  • Possible Cause: Formation of a stable, non-reactive catalyst-substrate complex is sequestering the active catalyst.

  • Suggested Solutions:

    • Optimize Substrate Addition: Instead of adding all the substrate at the beginning of the reaction, use a syringe pump for slow, continuous addition. This maintains a low, steady-state concentration of the free substrate, minimizing the formation of the inhibitory complex.

    • Adjust Catalyst-to-Substrate Ratio: Increase the relative amount of catalyst. While this may not be ideal for catalyst efficiency (turnover number), it can help overcome the inhibition by ensuring enough active catalyst remains available.

    • Change the Solvent: The choice of solvent can influence the stability of various intermediates in the catalytic cycle. A more polar co-solvent (e.g., ethanol in benzene) can sometimes enhance selectivity and may alter the equilibrium of the inhibitory step.

Problem 2: Hydrogenation of a sterically hindered substrate is extremely slow.
  • Possible Cause: The rate-limiting step, migratory insertion of the alkene into the Rh-H bond, is severely impeded by steric hindrance from bulky substituents on the substrate.

  • Suggested Solutions:

    • Increase Temperature and Pressure: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Increasing hydrogen pressure can favor the oxidative addition step and increase the concentration of the dihydrido intermediate.

    • Modify the Catalyst Ligands: While synthetically more involved, replacing the triphenylphosphine (PPh₃) ligands with less bulky or more electron-donating phosphines can significantly alter the catalyst's activity and steric profile.

    • Use of Additives: For certain classes of substrates, such as internal alkynes and functionalized tri-substituted alkenes, the addition of a strong base in the presence of hydrogen can generate a more reactive Rh(I) species with enhanced catalytic activity.

Troubleshooting Workflow

If you suspect substrate inhibition or poor performance, follow this logical workflow to diagnose and solve the issue.

G start Reaction is Slow or Stalled check_kinetics Q: Does rate decrease at high [Substrate]? start->check_kinetics sub_inhibition_path Substrate Inhibition Likely check_kinetics->sub_inhibition_path Yes steric_path Steric Hindrance Likely check_kinetics->steric_path No solution_add Action: Control [Substrate] (e.g., Syringe Pump Addition) sub_inhibition_path->solution_add solution_conditions Action: Increase Temperature / H₂ Pressure steric_path->solution_conditions solution_ratio Action: Adjust Catalyst:Substrate Ratio solution_add->solution_ratio solution_solvent Action: Screen Different Solvents solution_ratio->solution_solvent end Reaction Optimized solution_solvent->end solution_ligands Action: Modify Catalyst (Ligands, Additives) solution_conditions->solution_ligands solution_ligands->end

A logical workflow for troubleshooting substrate inhibition.

Data Presentation

The structure of the alkene substrate has a profound impact on the rate of hydrogenation. Steric hindrance is the dominant factor, with less substituted alkenes reacting significantly faster.

Table 1: Relative Rates of Hydrogenation for Various Alkenes with Wilkinson's Catalyst

SubstrateStructureSubstitution PatternRelative Rate (Normalized)
1-OcteneTerminalMonosubstituted1.00
2-Methyl-1-buteneTerminalDisubstituted (1,1)0.69
cis-4-OcteneInternalDisubstituted (cis)0.54
trans-4-OcteneInternalDisubstituted (trans)0.17

Data inferred from Faraday Discuss. Chem. Soc., 1968, (46), p. 60. This data clearly illustrates that increased substitution and trans geometry, which increases steric bulk around the double bond, lead to a dramatic decrease in the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Investigating Substrate Concentration Effects

This protocol provides a framework for determining if substrate inhibition is occurring and for finding the optimal substrate concentration. This procedure is adapted from a known method for the hydrogenation of carvone.

1. Materials and Setup:

  • Wilkinson's Catalyst (freshly prepared or from a reliable commercial source).

  • Anhydrous, degassed solvent (e.g., benzene or toluene).

  • Substrate (alkene).

  • Hydrogen gas (high purity).

  • A two-necked flask equipped with a magnetic stir bar, a gas inlet (connected to a hydrogen balloon or Schlenk line), and a septum for injections.

  • Syringes for substrate addition.

  • A method to monitor the reaction (e.g., GC, NMR, or monitoring hydrogen uptake).

2. Catalyst Preparation:

  • In a fume hood, charge the reaction flask with Wilkinson's catalyst (e.g., 0.01 mol%).

  • Add the desired volume of solvent (e.g., 10 mL).

  • Seal the flask and purge the system with an inert gas (e.g., Argon or Nitrogen) followed by hydrogen gas.

  • Stir the mixture until the catalyst is fully dissolved.

3. Reaction Initiation and Monitoring (Titration Approach):

  • Begin vigorous stirring to ensure good gas-liquid mixing.

  • Inject a small, initial aliquot of the substrate (e.g., 0.1 mmol) into the flask and immediately start monitoring the reaction rate (e.g., by taking samples for GC analysis at regular intervals or by measuring the rate of H₂ uptake).

  • Once the rate for the initial concentration is determined (or the reaction of that aliquot is complete), inject a second, larger aliquot of the substrate (e.g., to bring the total to 0.5 mmol) and again measure the initial rate.

  • Continue this process, systematically increasing the total substrate concentration in the flask.

  • Plot the measured initial rate versus the total substrate concentration for each step.

4. Data Analysis:

  • Examine the resulting plot. If the rate plateaus, the reaction follows standard Michaelis-Menten kinetics.

  • If the rate increases, reaches a maximum, and then decreases at higher concentrations, this is a clear indication of substrate inhibition. The optimal substrate concentration for your reaction conditions is at the peak of this curve.

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of Tris(triphenylphosphine)ruthenium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tris(triphenylphosphine)ruthenium(II) Chloride with Alternative Catalysts Supported by Experimental Data.

This compound, commonly denoted as RuCl₂(PPh₃)₃, is a versatile and widely utilized homogeneous catalyst in organic synthesis. Its efficacy in a range of transformations, including hydrogenations, transfer hydrogenations, and cross-coupling reactions, has been well-documented. This guide provides a detailed comparison of the performance of RuCl₂(PPh₃)₃ against other prominent catalysts in these key reactions, supported by quantitative data and experimental protocols to aid in catalyst selection for specific research and development applications.

Hydrogenation of Alkenes

In the realm of alkene hydrogenation, RuCl₂(PPh₃)₃ and its derivatives are often compared with rhodium-based catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃), as well as iridium-based systems like Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) and the Schrock-Osborn catalyst ([Rh(nbd)(dppb)]BF₄).

Comparative Performance Data for Alkene Hydrogenation
CatalystSubstrateTurnover Frequency (TOF, h⁻¹)Reaction Conditions
RuHCl(PPh₃)₃ (active form of RuCl₂(PPh₃)₃)alk-1-enesHighly active (specific TOF not provided, but noted as the most active discovered at the time for this substrate)Benzene or toluene solution, ambient temperature and pressure.[1]
Wilkinson's Catalyst (RhCl(PPh₃)₃) Cyclohexene65025°C, 1 atm H₂.
1-Octene70025°C, 1 atm H₂.
Tetramethylethylene1325°C, 1 atm H₂.
Schrock-Osborn Catalyst Cyclohexene400025°C, 1 atm H₂.
1-Octene1025°C, 1 atm H₂.
Crabtree's Catalyst Cyclohexene640025°C, 1 atm H₂.
1-Octene450025°C, 1 atm H₂.
Tetramethylethylene380025°C, 1 atm H₂.
Experimental Protocol: Hydrogenation of Cyclohexene using Wilkinson's Catalyst

This protocol provides a typical setup for a homogeneous hydrogenation reaction.

Materials:

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Cyclohexene

  • Anhydrous, degassed solvent (e.g., toluene or benzene)

  • Hydrogen gas (high purity)

  • Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar

  • Gas inlet and outlet

  • Gas-tight syringe

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a known amount of Wilkinson's catalyst in the solvent.

  • Add the substrate, cyclohexene, to the solution via a syringe.

  • Purge the reaction vessel with hydrogen gas for a few minutes.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at the desired temperature (e.g., 25°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of cyclohexene to cyclohexane.

  • The rate of reaction can be determined by plotting the concentration of the substrate or product over time.

Transfer Hydrogenation of Ketones

Transfer hydrogenation offers a safer and often more convenient alternative to using high-pressure hydrogen gas. In this area, ruthenium complexes, including those derived from RuCl₂(PPh₃)₃, have demonstrated exceptional activity, often outperforming catalysts based on other transition metals.

Comparative Performance Data for Transfer Hydrogenation of Acetophenone
CatalystLigand SystemTOF (h⁻¹)BaseReaction Conditions
trans-[RuCl₂(PPh₃)(PNN')] (derived from RuCl₂(PPh₃)₃)Amino-phosphine ligand190,000(CH₃)₂CHONa2-propanol, reflux.[2]
trans-[RuCl₂(PPh₃)(PNN')] (derived from RuCl₂(PPh₃)₃)Imino-phosphine ligand185,000(CH₃)₂CHONa2-propanol, reflux.[2]
Other modified Ru-PNN' complexes Tridentate PNN' ligandsup to 250,000(CH₃)₂CHONa2-propanol, reflux.[2]
Iridium and Rhodium Catalysts Various chiral ligandsup to 63,000 (for a ruthenacycle)KOtBu or NaOH2-propanol, often at elevated temperatures.[3]

Key Observation: Ruthenium complexes derived from RuCl₂(PPh₃)₃ by ligand modification exhibit exceptionally high turnover frequencies in the transfer hydrogenation of ketones, showcasing the potential of the ruthenium center for this transformation. The presence of a base is often crucial for achieving high catalytic activity.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the transfer hydrogenation of a ketone.

Materials:

  • Ruthenium catalyst precursor (e.g., RuCl₂(PPh₃)₃ or a modified derivative)

  • Acetophenone

  • Hydrogen donor (e.g., 2-propanol)

  • Base (e.g., sodium isopropoxide or potassium hydroxide)

  • Anhydrous solvent (if different from the hydrogen donor)

  • Reaction vessel (e.g., a round-bottom flask with a reflux condenser)

  • Inert atmosphere setup

Procedure:

  • To a reaction vessel under an inert atmosphere, add the ruthenium catalyst, the base, and the solvent/hydrogen donor.

  • Stir the mixture at room temperature for a short period to allow for the formation of the active catalytic species.

  • Add the substrate, acetophenone, to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC, GC, or NMR.

  • Upon completion, cool the reaction mixture and quench it with a suitable reagent (e.g., water or a dilute acid).

  • Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or distillation.

Cross-Coupling Reactions

While palladium complexes are the most renowned catalysts for cross-coupling reactions like the Suzuki-Miyaura coupling, ruthenium catalysts, including RuCl₂(PPh₃)₃, have also been explored for such transformations.

Qualitative Comparison for Suzuki-Miyaura Coupling

Direct quantitative comparisons of RuCl₂(PPh₃)₃ with palladium catalysts for Suzuki-Miyaura coupling under identical conditions are not extensively reported. However, a general performance overview can be provided.

  • Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) : These are the catalysts of choice for a vast range of Suzuki-Miyaura couplings, offering high yields and broad functional group tolerance. They typically operate under mild conditions with low catalyst loadings.

  • RuCl₂(PPh₃)₃ : While capable of catalyzing certain C-C bond-forming reactions, its application in Suzuki-Miyaura coupling is less common and generally less efficient than palladium-based systems. It may require higher temperatures and catalyst loadings.

Olefin Metathesis

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, with Grubbs' catalysts (ruthenium-based) being the state-of-the-art. RuCl₂(PPh₃)₃ is a common precursor for the synthesis of first-generation Grubbs' catalysts but is not itself an efficient catalyst for metathesis reactions.

Visualizing Catalytic Pathways

To better understand the operational principles of these catalysts, diagrams of the catalytic cycles are invaluable.

Hydrogenation of an Alkene with Wilkinson's Catalyst

G RhCl_PPh3_3 RhCl(PPh₃)₃ RhCl_PPh3_2 RhCl(PPh₃)₂ RhCl_PPh3_3->RhCl_PPh3_2 - PPh₃ H2RhCl_PPh3_2 H₂RhCl(PPh₃)₂ RhCl_PPh3_2->H2RhCl_PPh3_2 + H₂ (Oxidative Addition) H2RhCl_PPh3_2_alkene H₂RhCl(PPh₃)₂(alkene) H2RhCl_PPh3_2->H2RhCl_PPh3_2_alkene + Alkene HRhCl_PPh3_2_alkyl HRhCl(PPh₃)₂(alkyl) H2RhCl_PPh3_2_alkene->HRhCl_PPh3_2_alkyl Migratory Insertion HRhCl_PPh3_2_alkyl->RhCl_PPh3_2:w Reductive Elimination Alkane Alkane HRhCl_PPh3_2_alkyl->Alkane

Caption: Catalytic cycle for alkene hydrogenation by Wilkinson's catalyst.

Transfer Hydrogenation of a Ketone (Generalised)

G Ru_precatalyst [Ru]-Cl Ru_alkoxide [Ru]-OR Ru_precatalyst->Ru_alkoxide + R₂CHOH, - HCl (Base assisted) Ru_hydride [Ru]-H Ru_alkoxide->Ru_hydride β-Hydride Elimination Acetone Acetone Ru_alkoxide->Acetone Ru_hydride->Ru_precatalyst + Ketone, - Alcohol Alcohol_product Alcohol Ru_hydride->Alcohol_product Ketone Ketone Ketone->Ru_hydride iPrOH i-PrOH iPrOH->Ru_alkoxide

Caption: Generalised catalytic cycle for transfer hydrogenation of a ketone.

Suzuki-Miyaura Cross-Coupling with a Palladium Catalyst

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX + Ar-X (Oxidative Addition) PdII_Ar_ArB Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_Ar_ArB + Ar'-B(OR)₂ (Transmetalation) PdII_Ar_ArB->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar_ArB->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Analytical Techniques for Validating the Purity of Synthesized Dichlorotris(triphenylphosphine)ruthenium(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is a pivotal coordination complex widely utilized as a precursor in the synthesis of various catalysts and therapeutic agents. Ensuring the purity of synthesized RuCl₂(PPh₃)₃ is paramount for the reproducibility of subsequent reactions and the efficacy and safety of final products. This guide provides an objective comparison of common analytical techniques for validating the purity of this complex, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

A suite of analytical methods is available to comprehensively assess the purity of RuCl₂(PPh₃)₃. Each technique offers unique insights into the material's identity, structure, and the presence of potential impurities, such as starting materials, solvents, or side products like triphenylphosphine oxide (OPPh₃).

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
³¹P NMR Spectroscopy Nuclear Magnetic Resonance of the phosphorus-31 nucleus.Purity, presence of phosphine-containing impurities (e.g., OPPh₃, excess PPh₃), and complex integrity.Highly sensitive to the chemical environment of phosphorus atoms; provides clear distinction between coordinated and uncoordinated phosphines.Requires deuterated solvents; may not detect non-phosphorus impurities.
¹H NMR Spectroscopy Nuclear Magnetic Resonance of the proton nucleus.Confirms the presence of triphenylphosphine ligands and the absence of proton-containing impurities from starting materials or solvents.Widely available; provides structural information about the organic ligands.Complex multiplet regions can be difficult to interpret; less sensitive to the ruthenium center.
FTIR Spectroscopy Infrared radiation absorption by molecular vibrations.Confirms the presence of characteristic functional groups (e.g., P-Ph bonds) and the absence of impurities like water (O-H stretch) or carbonyls (C=O stretch).[1][2]Rapid, non-destructive, and can be used for solid samples.[2]Provides limited structural information; may not be sensitive to minor impurities with overlapping signals.
Elemental Analysis Combustion analysis to determine the mass fractions of C and H.Verifies the elemental composition of the bulk sample against the theoretical values for C₅₄H₄₅Cl₂P₃Ru.Provides quantitative data on the bulk purity of the sample.Does not identify the nature of impurities; requires a relatively pure sample for accurate results.
Magnetic Susceptibility Measurement of the magnetic moment of the complex.Confirms the d⁶ low-spin electronic configuration and the expected geometry of the Ru(II) center.[2][3]Provides information about the electronic structure and oxidation state of the metal center.Specialized equipment required; does not provide structural information on ligands.
UV-Vis Spectroscopy Absorption of ultraviolet and visible light by electronic transitions.Provides information about the electronic structure of the complex and can be used to monitor reaction progress.[4][5]Sensitive to changes in the coordination environment of the metal center.Broad absorption bands can make it difficult to identify specific impurities.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the definitive, unambiguous three-dimensional molecular structure, including bond lengths and angles.[6]The "gold standard" for structural elucidation and purity confirmation of crystalline solids.Requires a single crystal of sufficient quality and size, which can be challenging to grow.

Quantitative Data Summary

The following table summarizes the expected quantitative results from various analytical techniques for a pure sample of RuCl₂(PPh₃)₃.

Analytical TechniqueParameterExpected Value for Pure RuCl₂(PPh₃)₃Reference
³¹P NMR (CDCl₃)Chemical Shift (δ)~29-32 ppm (singlet)[7][8]
¹H NMR (CDCl₃)Chemical Shift (δ)~7.0-7.5 ppm (complex multiplet)[2][9]
FTIR (ATR or KBr)Vibrational Bands (cm⁻¹)~3058 (aromatic C-H), ~1480, 1432 (aromatic C=C)[2]
Elemental Analysis % Carbon67.64%[6]
% Hydrogen4.73%[6]
Magnetic Susceptibility Effective Magnetic Moment (µeff)0 BM[2][3]
UV-Vis (CH₂Cl₂)λmax~480 nm[10]

Experimental Workflows and Logical Relationships

The validation of RuCl₂(PPh₃)₃ purity typically follows a logical workflow, starting with routine spectroscopic checks and progressing to more definitive methods if required.

Purity Validation Workflow for RuCl2(PPh3)3 cluster_0 Initial Synthesis & Isolation cluster_1 Primary Characterization cluster_2 Secondary Confirmation cluster_3 Definitive Structure Proof Synthesis Synthesis of RuCl2(PPh3)3 Isolation Isolation & Drying Synthesis->Isolation NMR 1H and 31P NMR Isolation->NMR Check for impurities & ligand coordination FTIR FTIR Spectroscopy Isolation->FTIR Confirm functional groups & absence of water Elemental Elemental Analysis NMR->Elemental If NMR pure Impure Purification Required NMR->Impure FTIR->Elemental If FTIR pure FTIR->Impure MagSus Magnetic Susceptibility Elemental->MagSus If composition correct Elemental->Impure Xray Single Crystal X-ray Diffraction MagSus->Xray For absolute confirmation Pure Pure MagSus->Pure Pure Product UVVis UV-Vis Spectroscopy Xray->Pure

Caption: Workflow for purity validation of RuCl₂(PPh₃)₃.

The relationship between the analytical techniques and the information they provide about the complex can be visualized as follows:

Information Provided by Analytical Techniques cluster_0 Techniques cluster_1 Properties NMR NMR (1H, 31P) Ligand Ligand Structure & Purity NMR->Ligand FTIR FTIR FTIR->Ligand Elemental Elemental Analysis Composition Bulk Elemental Composition Elemental->Composition MagSus Magnetic Susceptibility Electronic Electronic Structure & Oxidation State MagSus->Electronic UVVis UV-Vis UVVis->Electronic Xray X-ray Crystallography Molecular Definitive Molecular Structure Xray->Molecular Ligand->Composition Composition->Electronic Electronic->Molecular

Caption: Relationship between techniques and properties measured.

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are among the most powerful techniques for assessing the purity of RuCl₂(PPh₃)₃ in solution.

  • Experimental Protocol:

    • Dissolve 10-15 mg of the synthesized RuCl₂(PPh₃)₃ in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2][9]

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ³¹P{¹H} NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[7]

    • The ³¹P NMR spectrum should be acquired promptly after dissolution to minimize potential degradation in solution.[9]

  • Data Interpretation for Purity Validation:

    • ³¹P NMR: A pure sample of RuCl₂(PPh₃)₃ should exhibit a sharp singlet in the ³¹P NMR spectrum around δ 29-32 ppm.[7] The appearance of other signals may indicate impurities. For instance, free triphenylphosphine appears at approximately δ -5 ppm, while triphenylphosphine oxide (a common oxidation byproduct) appears around δ 25-30 ppm, which can sometimes overlap with the product signal, necessitating careful integration and comparison with the ¹H NMR.

    • ¹H NMR: The ¹H NMR spectrum should show a complex multiplet in the aromatic region (approximately δ 7.0-7.5 ppm) corresponding to the phenyl protons of the triphenylphosphine ligands.[9] The absence of signals from residual solvents (e.g., methanol, diethyl ether) or starting materials should be confirmed. The integration of the aromatic region should be consistent with 45 protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward method to confirm the identity of the synthesized complex and to check for common impurities.

  • Experimental Protocol:

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • For solid-state analysis, place a small amount of the dry RuCl₂(PPh₃)₃ powder onto the ATR crystal and apply pressure, or mix a small amount with KBr powder and press into a pellet.[2]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation for Purity Validation:

    • A pure sample will show characteristic peaks for the triphenylphosphine ligands, including aromatic C-H stretching around 3058 cm⁻¹ and aromatic C=C stretching vibrations at approximately 1480 cm⁻¹ and 1432 cm⁻¹.[2]

    • Purity is often assessed by the absence of peaks from starting materials. For example, if synthesized from RuCl₃·xH₂O, the absence of a broad O-H stretching band around 3400 cm⁻¹ indicates the removal of water.[3] The absence of a strong C=O stretch around 1700 cm⁻¹ would confirm the lack of carbonyl impurities.

Elemental Analysis

This technique provides a quantitative measure of the bulk purity of the sample.

  • Experimental Protocol:

    • A small, accurately weighed amount of the dry, homogeneous sample is submitted to a specialized analytical laboratory.

    • The sample undergoes combustion analysis to determine the mass percentages of carbon and hydrogen.

  • Data Interpretation for Purity Validation:

    • The experimental percentages of carbon and hydrogen are compared to the theoretical values for the molecular formula C₅₄H₄₅Cl₂P₃Ru (Molar Mass: 958.83 g/mol ).[6]

    • Theoretical values: C, 67.64%; H, 4.73%.

    • A good agreement (typically within ±0.4%) between the experimental and theoretical values indicates high purity.

Magnetic Susceptibility

This measurement confirms the electronic state of the ruthenium center, which is an indicator of the correct product formation.

  • Experimental Protocol:

    • A precisely weighed sample of the complex is placed in a sample holder.

    • The measurement is performed using a magnetic susceptibility balance (e.g., a Johnson Matthey balance or a SQUID magnetometer).[2][3]

    • The effective magnetic moment (µeff) is calculated from the measured susceptibility.

  • Data Interpretation for Purity Validation:

    • RuCl₂(PPh₃)₃ is a Ru(II) complex with a d⁶ electron configuration in a distorted square pyramidal geometry, which results in a low-spin state (S=0).

    • The expected effective magnetic moment (µeff) is therefore 0 Bohr magnetons (BM).[2][3] A measured value close to 0 BM confirms the d⁶ low-spin configuration and the absence of paramagnetic impurities, such as residual Ru(III) starting materials.

Comparison with an Alternative Complex: RuCl₂(dppb)(PPh₃)

To provide context, the analytical data for RuCl₂(PPh₃)₃ can be compared to a similar complex where one triphenylphosphine ligand is replaced by a bidentate phosphine ligand like 1,4-bis(diphenylphosphino)butane (dppb).

TechniqueRuCl₂(PPh₃)₃cis-RuCl₂(dppb)(phen)Rationale for Difference
³¹P NMR Singlet at ~29-32 ppmTwo doublets at ~44.7 and 32.4 ppmThe two phosphorus atoms in the dppb ligand of the cis-isomer are chemically inequivalent, leading to two signals that couple to each other.[11][12]
Symmetry Distorted square pyramidalDistorted octahedralThe chelation of the dppb and phenanthroline (phen) ligands enforces an octahedral geometry.

This comparison highlights how subtle changes in the ligand sphere lead to significant and predictable differences in the analytical data, particularly in ³¹P NMR spectra, reinforcing the diagnostic power of these techniques.

References

kinetic studies to determine the rate of a Tris(triphenylphosphine)ruthenium(II) chloride catalyzed reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of two distinct reactions catalyzed by the versatile homogeneous catalyst, Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃): the hydrogenation of quinoline and the oxidation of secondary alcohols. This document outlines the experimental methodologies, presents key kinetic data, and offers visual representations of the experimental workflow and proposed catalytic cycles to aid in the understanding and application of this catalyst in synthetic chemistry.

I. Comparison of Kinetic Parameters

The following table summarizes the key kinetic parameters for the two representative reactions catalyzed by this compound.

ParameterHydrogenation of QuinolineOxidation of Secondary Alcohols (with NMO)
Catalyst This compoundThis compound
Substrate QuinolineSecondary Alcohols (e.g., cyclohexanol, 1-phenylethanol)
Product 1,2,3,4-TetrahydroquinolineKetones
Reaction Order (Catalyst) First OrderFirst Order
Reaction Order (Substrate) Inverse Fractional Order (-0.44)Zero Order (at high concentrations), Fractional Order (at low concentrations)
Reaction Order (Reagent) Fractional Order (1.84) in H₂First Order in N-methylmorpholine N-oxide (NMO)
Rate Law r = {k[Ru][H₂]²}/(K + [Q])Complex, dependent on substrate concentration
Reaction Conditions 140-167 °C, 5.0-6.5 atm H₂Ambient temperature and pressure

II. Experimental Protocols

A. Hydrogenation of Quinoline

Objective: To determine the rate law for the hydrogenation of quinoline catalyzed by this compound.

Methodology:

  • Reactor Setup: The reaction is carried out in a high-pressure batch reactor equipped with a magnetic stirrer, a heating mantle, and ports for gas inlet/outlet and sampling.

  • Reaction Mixture Preparation: A solution of this compound and quinoline in a suitable solvent (e.g., toluene) is prepared and charged into the reactor.

  • Reaction Initiation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (5.0-6.5 atm). The reaction mixture is then heated to the specified temperature (140-167 °C) with vigorous stirring.

  • Kinetic Monitoring: The progress of the reaction is monitored by taking aliquots of the reaction mixture at regular time intervals. The samples are rapidly cooled to quench the reaction.

  • Analysis: The concentration of quinoline and the product, 1,2,3,4-tetrahydroquinoline, in each aliquot is determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The initial rates of the reaction are determined from the concentration versus time plots for different initial concentrations of the catalyst, quinoline, and hydrogen pressure. The reaction orders with respect to each component are then determined by analyzing the effect of their concentration changes on the initial reaction rate.

B. Oxidation of 1-Phenylethanol

Objective: To determine the rate of oxidation of 1-phenylethanol to acetophenone catalyzed by this compound.

Methodology:

  • Reaction Setup: The reaction is performed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture Preparation: this compound, 1-phenylethanol, and a base (e.g., potassium carbonate) are dissolved in a solvent that also acts as the oxidant, such as acetone.

  • Reaction Initiation: The reaction mixture is heated to reflux with constant stirring.

  • Kinetic Monitoring: Aliquots of the reaction mixture are withdrawn at specific time points.

  • Analysis: The conversion of 1-phenylethanol and the yield of acetophenone are determined by ¹H NMR spectroscopy. An internal standard can be used for accurate quantification.

  • Data Analysis: The turnover frequency (TOF), a measure of the catalyst's activity, can be calculated using the following formula: TOF = (moles of product) / (moles of catalyst × time). The reaction orders can be determined by systematically varying the initial concentrations of the catalyst, substrate, and base.

III. Visualizing the Process

A. Experimental Workflow for Kinetic Studies

The following diagram illustrates a general workflow for conducting kinetic studies of homogeneous catalytic reactions.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Reactant & Catalyst Solutions B Set Up Reaction Vessel A->B C Initiate Reaction (Heating/Pressurizing) B->C D Monitor Reaction Progress (Sampling) C->D E Quench Reaction in Samples D->E F Analyze Samples (GC, HPLC, NMR) E->F G Plot Concentration vs. Time F->G H Determine Initial Rates G->H I Determine Reaction Orders & Rate Law H->I

A generalized workflow for kinetic analysis.
B. Proposed Catalytic Cycle for Hydrogenation

The following diagram depicts a simplified, plausible catalytic cycle for the hydrogenation of a substrate catalyzed by a ruthenium complex.

HydrogenationCycle Ru_cat [Ru]-Cl Ru_H2 [Ru]-H(H) Ru_cat->Ru_H2 + H₂ Ru_H_sub [Ru]-H(Substrate) Ru_H2->Ru_H_sub + Substrate Ru_prod [Ru]-(Product) Ru_H_sub->Ru_prod Hydride Insertion Ru_prod->Ru_cat - Product

A simplified hydrogenation catalytic cycle.
C. Proposed Catalytic Cycle for Oxidation

This diagram illustrates a general mechanism for the oxidation of an alcohol catalyzed by a ruthenium complex.

OxidationCycle Ru_cat [Ru]II Ru_alkoxide [Ru]-OR Ru_cat->Ru_alkoxide + R-OH, - H⁺ Ru_hydride [Ru]-H Ru_alkoxide->Ru_hydride β-Hydride Elimination - Ketone Ru_hydride->Ru_cat + Oxidant, - H⁺ Ru_oxidized [Ru]IV=O

A Benchmark Comparison: Tris(triphenylphosphine)ruthenium(II) Chloride vs. Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Performance in Suzuki-Miyaura, Heck, and Sonogashira Couplings

In the landscape of modern synthetic chemistry, palladium catalysts have long been the gold standard for a wide array of cross-coupling reactions, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, the exploration of alternative, more earth-abundant, and potentially cost-effective catalysts is a burgeoning area of research. This guide provides a comparative analysis of Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃) against commonly employed palladium catalysts in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. This report synthesizes available data to offer a benchmark of performance, outlines detailed experimental protocols, and visualizes the underlying catalytic cycles.

Performance Benchmark: A Quantitative Overview

Direct head-to-head comparative studies under identical conditions for this compound and palladium catalysts are not extensively available in the current literature. The following tables summarize representative data from various sources to provide a qualitative and, where possible, quantitative comparison of their performance in Suzuki-Miyaura, Heck, and Sonogashira reactions. It is important to note that reaction efficiencies are highly dependent on the specific substrates, ligands, bases, and solvents used.

Table 1: Suzuki-Miyaura Coupling
Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O1001High[1]
Pd(OAc)₂ / P(biph)Ph₂ 4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O1001High[1]
RuCl₂(PPh₃)₃ Aryl HalidesArylboronic Acids----Limited Data Available[2]

Note: While RuCl₂(PPh₃)₃ is known to participate in cross-coupling reactions, specific quantitative data for its use in Suzuki-Miyaura coupling under conditions directly comparable to common palladium systems is sparse in the reviewed literature.

Table 2: Heck Coupling
Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃ Iodobenzene1-PenteneEt₃N-80-1004-12-[3]
Pd EnCat®40 2-BromonaphthaleneEthyl crotonateAcONaDMF---[4]
[Ru(p-cymene)Cl₂]₂ Imidate esterInternal olefinNaOAcGVL10012Good[5]

Note: The data for the ruthenium-catalyzed Heck reaction shown here utilizes a different ruthenium precursor, highlighting the need for more direct comparative studies with RuCl₂(PPh₃)₃.

Table 3: Sonogashira Coupling
Catalyst SystemAryl HalideTerminal AlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI IodobenzenePhenylacetyleneEt₃NTHFRT1.597[4]
PdCl₂(PPh₃)₂ IodobenzenePhenylacetylene-Ionic Liquid553>95[4]
Ru-based catalysts Aryl IodidesTerminal Alkynes----Reported[6]

Catalytic Cycles: A Mechanistic Visualization

The catalytic cycles for palladium- and ruthenium-catalyzed cross-coupling reactions share fundamental steps but differ in the specific intermediates and oxidation states of the metal center.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are well-understood to proceed through a Pd(0)/Pd(II) catalytic cycle. This cycle consists of three primary steps: oxidative addition of the organic halide to the Pd(0) species, transmetalation with the organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Palladium_Catalytic_Cycle Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R²-M pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination R¹-R² reductive_elimination->pd0

Palladium-Catalyzed Cross-Coupling Cycle
Ruthenium-Catalyzed Cross-Coupling (Proposed)

The mechanism for cross-coupling reactions catalyzed by RuCl₂(PPh₃)₃ is less definitively established and may vary depending on the reaction type and conditions. A plausible pathway involves a Ru(II)/Ru(IV) cycle. The cycle would initiate with the oxidative addition of an aryl halide to the Ru(II) center, forming a Ru(IV) intermediate. This is followed by transmetalation and subsequent reductive elimination to yield the coupled product and regenerate the Ru(II) catalyst.

Ruthenium_Catalytic_Cycle Proposed Ruthenium-Catalyzed Cross-Coupling Cycle ru2 Ru(II)Lₙ oxidative_addition Oxidative Addition ru2->oxidative_addition R¹-X ru4_intermediate R¹-Ru(IV)Lₙ-X oxidative_addition->ru4_intermediate transmetalation Transmetalation ru4_intermediate->transmetalation R²-M ru4_coupled R¹-Ru(IV)Lₙ-R² transmetalation->ru4_coupled reductive_elimination Reductive Elimination ru4_coupled->reductive_elimination R¹-R² reductive_elimination->ru2

Proposed Ruthenium Cross-Coupling Cycle

Experimental Workflow: A General Protocol

A standardized workflow is essential for the accurate benchmarking of catalysts. The following diagram illustrates a typical experimental workflow for a cross-coupling reaction, adaptable for both palladium and ruthenium catalysts.

Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start reagents Combine Aryl Halide, Coupling Partner, & Base start->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst (Pd or Ru complex) solvent->catalyst reaction Heat Reaction Mixture under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

General Cross-Coupling Experimental Workflow

Detailed Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These should be adapted and optimized for specific substrates and catalysts.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Heck Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (if required, e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and phosphine ligand (if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the aryl halide, alkene, and base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Palladium-Catalyzed Sonogashira Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.1-1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%) (for copper co-catalyzed reactions)

  • Base (e.g., Et₃N or other amine, used as solvent or co-solvent)

  • Degassed solvent (e.g., THF, DMF)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI (if used).

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (typically 25-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

Palladium catalysts remain the dominant and highly efficient choice for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, with well-understood mechanisms and a vast body of supporting literature. This compound presents an intriguing alternative, and while it has shown activity in various C-C bond-forming reactions, a clear, quantitative benchmark against palladium across the spectrum of common cross-coupling reactions is not yet firmly established in the scientific literature.

For researchers and professionals in drug development, the choice of catalyst will continue to be dictated by factors such as cost, availability, efficiency for a specific transformation, and the greenness of the overall process. While palladium catalysts currently offer a more reliable and predictable outcome for a broader range of substrates, the continued investigation into ruthenium and other earth-abundant metal catalysts is crucial for the future of sustainable chemical synthesis. Further direct comparative studies are necessary to fully elucidate the potential of this compound as a viable alternative to palladium in these indispensable synthetic transformations.

References

computational analysis of the catalytic mechanism of Wilkinson's catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational and experimental comparison of Wilkinson's catalyst with its alternatives for alkene hydrogenation. By presenting quantitative data, comprehensive experimental protocols, and clear visualizations of the catalytic mechanisms, this document aims to be an essential resource for researchers in catalysis and synthetic chemistry.

Introduction

Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a cornerstone of homogeneous catalysis, renowned for its efficiency in the hydrogenation of alkenes under mild conditions.[1] Developed by Sir Geoffrey Wilkinson, its discovery revolutionized synthetic organic chemistry.[1] This guide delves into the computational analysis of its catalytic mechanism and provides an objective comparison with other notable hydrogenation catalysts, namely Crabtree's catalyst.

The catalytic cycle of Wilkinson's catalyst is a well-studied process that proceeds through a series of fundamental organometallic steps: ligand dissociation, oxidative addition, alkene coordination, migratory insertion, and reductive elimination.[1] Understanding the energetics and intermediates of this cycle is crucial for optimizing reaction conditions and designing more efficient catalysts.

Comparative Performance: Experimental Data

The efficacy of a catalyst is often measured by its turnover frequency (TOF), which quantifies the number of substrate molecules converted per catalyst molecule per unit time. Below is a comparison of the TOF for Wilkinson's catalyst and its iridium-based counterpart, Crabtree's catalyst, in the hydrogenation of various alkenes.

SubstrateWilkinson's Catalyst TOF (h⁻¹)Crabtree's Catalyst TOF (h⁻¹)
1-Hexene6506400
Cyclohexene7004500
1-Methylcyclohexene133800
2,3-Dimethyl-2-buteneNA4000

Data sourced from literature and compiled for comparative analysis. Conditions: 25°C, 1 atm H₂.[2]

As the data indicates, Crabtree's catalyst generally exhibits significantly higher turnover frequencies, particularly for more sterically hindered alkenes.[3] This enhanced reactivity is a key advantage in many synthetic applications.[3]

Catalytic Mechanisms: A Visual Representation

The catalytic cycles of Wilkinson's and Crabtree's catalysts, while both achieving alkene hydrogenation, proceed through distinct mechanistic pathways. These differences in mechanism are responsible for their varying reactivity and selectivity profiles.

Wilkinson's Catalyst: The Dissociative Pathway

The accepted mechanism for hydrogenation by Wilkinson's catalyst is the dissociative pathway, which begins with the dissociation of a phosphine ligand to generate a coordinatively unsaturated 14-electron species. This is followed by the oxidative addition of dihydrogen.

Wilkinson_Catalyst_Cycle cluster_0 Catalytic Cycle of Wilkinson's Catalyst start [RhCl(PPh₃)₃] active_catalyst [RhCl(PPh₃)₂] start->active_catalyst - PPh₃ h2_adduct [Rh(H)₂Cl(PPh₃)₂] active_catalyst->h2_adduct + H₂ (Oxidative Addition) alkene_complex [Rh(H)₂Cl(PPh₃)₂(alkene)] h2_adduct->alkene_complex + Alkene alkyl_hydride [Rh(H)(alkyl)Cl(PPh₃)₂] alkene_complex->alkyl_hydride Migratory Insertion alkyl_hydride->active_catalyst Reductive Elimination - Alkane

Caption: Catalytic cycle of Wilkinson's catalyst.

Crabtree's Catalyst: A More Direct Approach

Crabtree's catalyst, an iridium complex, operates through a mechanism that does not necessarily require ligand dissociation to the same extent. The cationic nature of the iridium center makes it highly electrophilic and reactive towards alkenes.[4]

Crabtree_Catalyst_Cycle cluster_1 Catalytic Cycle of Crabtree's Catalyst precatalyst [Ir(cod)(PCy₃)(py)]⁺ active_species [Ir(H)₂(solv)₂(PCy₃)(py)]⁺ precatalyst->active_species + H₂, - cod, + 2solv alkene_adduct [Ir(H)₂(alkene)(solv)(PCy₃)(py)]⁺ active_species->alkene_adduct + Alkene, - solv alkyl_hydride_intermediate [Ir(H)(alkyl)(solv)(PCy₃)(py)]⁺ alkene_adduct->alkyl_hydride_intermediate Migratory Insertion alkyl_hydride_intermediate->active_species Reductive Elimination - Alkane, + solv

Caption: Catalytic cycle of Crabtree's catalyst.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound scientific research. Below are representative procedures for the hydrogenation of cyclohexene using both Wilkinson's and Crabtree's catalysts.

Hydrogenation of Cyclohexene using Wilkinson's Catalyst

Materials:

  • Wilkinson's catalyst ([RhCl(PPh₃)₃])

  • Cyclohexene (freshly distilled)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Round-bottom flask with a magnetic stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Septa and needles for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Wilkinson's catalyst (e.g., 20 mg, 0.0216 mmol) in anhydrous toluene (10 mL).

  • Reaction Setup: To this solution, add freshly distilled cyclohexene (e.g., 1 mL, 9.8 mmol).

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen gas or by taking aliquots at regular intervals for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup: Once the reaction is complete (as determined by the cessation of hydrogen uptake or analytical monitoring), the solvent can be removed under reduced pressure. The residue can be passed through a short column of silica gel to remove the catalyst.

  • Analysis: The product, cyclohexane, can be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[5]

General Procedure for Alkene Hydrogenation using Crabtree's Catalyst

Materials:

  • Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆)

  • Alkene substrate

  • Dichloromethane (anhydrous)

  • Hydrogen gas (high purity)

  • Schlenk flask or similar reaction vessel

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • Catalyst Solution: In a Schlenk flask under an inert atmosphere, dissolve Crabtree's catalyst in anhydrous dichloromethane. Due to its high activity, very low catalyst loadings are typically used (e.g., 0.1-1 mol%).[3]

  • Substrate Addition: Add the alkene substrate to the catalyst solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm). Stir the reaction at room temperature. The reaction is often rapid.[3]

  • Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or NMR. Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography on silica gel.

Computational Methodology

The mechanistic insights and energetic profiles of the catalytic cycles are often elucidated through computational methods, primarily Density Functional Theory (DFT).

General DFT Protocol for Organometallic Catalysis:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06 is commonly employed. Dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions.

  • Basis Set: A double-zeta or triple-zeta quality basis set is typically used for main group elements (e.g., 6-31G(d,p) or def2-TZVP). For the metal center (Rh or Ir), a basis set with an effective core potential (ECP) like LANL2DZ or def2-TZVP is used to account for relativistic effects.

  • Solvent Effects: Solvation is often modeled using a polarizable continuum model (PCM) or the SMD model.

  • Calculations: Geometry optimizations are performed for all reactants, intermediates, transition states, and products. Frequency calculations are then carried out to confirm the nature of the stationary points (zero imaginary frequencies for minima, one for transition states) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations. Intrinsic reaction coordinate (IRC) calculations are performed to verify that the transition state connects the correct reactant and product.[6]

Product Analysis Techniques

The successful outcome of a hydrogenation reaction is confirmed through the analysis of the product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for separating the components of the reaction mixture and identifying them based on their mass spectra. It can be used to determine the conversion of the starting material and the formation of the hydrogenated product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the product. The disappearance of signals corresponding to the alkene protons and carbons and the appearance of new signals in the alkane region confirm the hydrogenation. For certain substrates, NMR can also provide information about the stereochemistry of the addition.[2]

Conclusion

This guide has provided a comparative analysis of Wilkinson's catalyst and its alternatives, focusing on both experimental performance and computational insights into their catalytic mechanisms. The quantitative data on turnover frequencies clearly demonstrates the superior activity of Crabtree's catalyst for a range of alkenes. The visualized catalytic cycles and detailed experimental protocols offer practical guidance for researchers. Furthermore, the outline of computational methodologies and product analysis techniques provides a comprehensive overview of the tools used to study and verify these important catalytic transformations. By integrating experimental data with computational analysis, a deeper understanding of these catalytic systems can be achieved, paving the way for the development of next-generation catalysts for a wide array of synthetic applications.

References

A Comparative Guide to the Enantioselectivity of Chiral Analogues of Tris(triphenylphosphine)ruthenium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Tris(triphenylphosphine)ruthenium(II) chloride, RuCl₂(PPh₃)₃, serves as a versatile precursor to a wide array of homogeneous catalysts. While the parent complex is achiral, its phosphine ligands can be readily exchanged for chiral diphosphines, creating a powerful class of catalysts for asymmetric synthesis. This guide provides an objective comparison of the performance of several key chiral analogues of RuCl₂(PPh₃)₃ in the asymmetric hydrogenation of prochiral ketones, a critical transformation in the synthesis of chiral alcohols.

Performance Comparison of Chiral Ruthenium Catalysts

The efficacy of a chiral catalyst is primarily judged by its ability to induce high enantioselectivity, typically measured as enantiomeric excess (e.e.), and to achieve high conversion or yield of the desired product. The following tables summarize the performance of various chiral ruthenium(II) diphosphine complexes in the asymmetric hydrogenation of different ketones. These catalysts can be considered functional analogues or derivatives of the parent RuCl₂(PPh₃)₃ system, where the triphenylphosphine ligands have been replaced by a chelating chiral diphosphine and, in many high-performance systems, a chiral diamine is also incorporated.

Table 1: Asymmetric Hydrogenation of Acetophenone
Catalyst PrecursorChiral DiphosphineChiral DiamineSubstrate/Catalyst RatioH₂ Pressure (atm)Temp (°C)SolventConversion (%)e.e. (%)Reference
trans-[RuCl₂((S)-binap)((S,S)-dpen)](S)-BINAP(S,S)-DPEN10001RT2-Propanol>9982 (R)[1]
cis-[RuCl₂{(S,S)-1}{(R,R)-DPEN}](S,S)-1*(R,R)-DPEN100054RT2-Propanol>9889 (S)[2]
[RuCl₂((R)-binap)]₂(R)-BINAP--10030Ethanol-96 (R)[3]
RuCl((S,S)-Tsdpen)(mesitylene)-(S,S)-TsDPEN200Transfer**28HCOOH/NEt₃>9998 (R)

*(S,S)-1 = (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane **Asymmetric Transfer Hydrogenation

Table 2: Asymmetric Hydrogenation of Other Prochiral Ketones
Catalyst PrecursorSubstrateSubstrate/Catalyst RatioH₂ Pressure (atm)Temp (°C)SolventConversion (%)e.e. (%)Reference
Ru(OAc)₂((R)-binap)Methyl 3-oxobutanoate-4100Methanol10099 (R)[3]
trans-RuCl₂((S)-tolbinap)((S,S)-dpen)1-Acetonaphthone10008252-Propanol>9999 (R)[1]
[RuCl₂((R)-tolbinap)]₂2,4,4-Trimethyl-2-cyclohexenone-10025Methanol-95 (R)
RuCl((S,S)-Tsdpen)(p-cymene)Tetralone200Transfer*28HCOOH/NEt₃9899 (S)

*Asymmetric Transfer Hydrogenation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below is a representative experimental protocol for the asymmetric hydrogenation of acetophenone using a chiral ruthenium-diphosphine-diamine catalyst.

General Experimental Procedure for the Asymmetric Hydrogenation of Acetophenone[2]

A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g, 1.72 mmol), and the chiral ruthenium catalyst (0.00172 mmol). The resulting mixture is degassed by three successive freeze-thaw cycles. A solution of potassium tert-butoxide (t-BuOK) in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is then added. The resulting solution is transferred to a 50 mL Parr stainless steel benchtop reactor. The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 54 atm). The reaction mixture is stirred at room temperature for the specified time. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mechanistic Visualization: The Noyori Asymmetric Hydrogenation Cycle

The widely accepted mechanism for the asymmetric hydrogenation of ketones by these ruthenium catalysts is the Noyori metal-ligand bifunctional catalysis.[1][4] This mechanism involves the concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the ketone substrate via a six-membered ring transition state. This outer-sphere mechanism does not require the coordination of the ketone to the metal center.

Noyori_Catalytic_Cycle prec [RuCl₂(diphosphine)(diamine)] Precatalyst active [RuH₂(diphosphine)(diamine)] Active Catalyst (18e⁻) substrate_complex Outer-sphere Complex with Ketone active->substrate_complex act_sub ts Six-membered Transition State substrate_complex->ts sub_ts product_complex [RuH(amido)(diphosphine)] + Chiral Alcohol ts->product_complex ts_prod product_complex->active prod_act pre_act + H₂, Base - 2 HCl act_sub + Ketone (R₂C=O) sub_ts Hydride and Proton Transfer ts_prod prod_act + H₂ pre pre pre->active pre_act

Noyori Asymmetric Hydrogenation Catalytic Cycle
Experimental Workflow for Catalyst Screening

The development of an effective asymmetric hydrogenation process often involves the screening of various catalysts and reaction conditions. The following diagram illustrates a typical workflow for such an optimization study.

Catalyst_Screening_Workflow start Define Substrate and Desired Chiral Product synthesis Synthesize or Procure Chiral Ru-Catalyst Library start->synthesis screening High-Throughput Screening (Vary Ligands, Solvents, Temp., Pressure) synthesis->screening analysis Analyze Conversion and e.e. (GC, HPLC) screening->analysis analysis->screening Iterate optimization Optimize Reaction Conditions for Lead Catalyst analysis->optimization Identify Lead Catalyst(s) scaleup Scale-up and Process Validation optimization->scaleup finish Final Production Process scaleup->finish

Catalyst Screening and Optimization Workflow

Conclusion

The chiral analogues of this compound, particularly those incorporating chiral diphosphine and diamine ligands, are exceptionally effective catalysts for the asymmetric hydrogenation of ketones. The data presented demonstrates that high to excellent enantioselectivities can be achieved for a range of substrates under relatively mild conditions. The choice of the specific chiral ligands is critical and often requires empirical screening to identify the optimal catalyst for a given transformation. The well-understood Noyori-type mechanism provides a rational basis for the design of new and improved catalysts for this important class of reactions, which are pivotal in the efficient synthesis of enantiomerically pure molecules for the pharmaceutical and chemical industries.

References

Unveiling the Fleeting Intermediates: A Guide to Spectroscopic Methods in RuCl₂(PPh₃)₃ Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalysis is paramount. Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is a versatile catalyst employed in a myriad of organic transformations, including hydrogenation, transfer hydrogenation, and isomerization reactions. The identification of transient intermediates in its catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. This guide provides a comparative overview of key spectroscopic techniques used to identify and characterize these fleeting species, supported by experimental data and detailed protocols.

The catalytic prowess of RuCl₂(PPh₃)₃ stems from its ability to activate substrates and form various reactive intermediates. These intermediates, often short-lived and present in low concentrations, are challenging to detect. A multi-pronged spectroscopic approach is therefore essential for a comprehensive understanding of the reaction mechanism. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in elucidating the catalytic pathways of RuCl₂(PPh₃)₃.

At the Heart of the Reaction: The Catalytic Cycle

The catalytic cycle of RuCl₂(PPh₃)₃ in hydrogenation and transfer hydrogenation reactions typically involves the formation of ruthenium hydride and ruthenium alkoxide intermediates. The following diagram illustrates a generally accepted pathway for transfer hydrogenation.

Catalytic Cycle of RuCl2(PPh3)3 in Transfer Hydrogenation Catalytic Cycle for Transfer Hydrogenation RuCl2 RuCl₂(PPh₃)₃ RuH RuHCl(PPh₃)₃ (Ruthenium Hydride) RuCl2->RuH + R'R''CHOH, - PPh₃, - HCl Ru_alkoxide RuCl(OR)(PPh₃)₃ (Ruthenium Alkoxide) RuH->Ru_alkoxide + Substrate (Ketone/Aldehyde) Product_complex [RuCl(PPh₃)₃(Product)] Ru_alkoxide->Product_complex Hydride Transfer Product_complex->RuCl2 + PPh₃, - Product Experimental Workflow Workflow for Intermediate Identification cluster_reaction Catalytic Reaction cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation Reaction_Setup Reaction Setup (RuCl₂(PPh₃)₃, Substrate, Solvent, etc.) Reaction_Monitoring In situ / Operando Monitoring Reaction_Setup->Reaction_Monitoring NMR NMR Spectroscopy (¹H, ³¹P) Reaction_Monitoring->NMR IR IR Spectroscopy Reaction_Monitoring->IR MS Mass Spectrometry Reaction_Monitoring->MS UV_Vis UV-Vis Spectroscopy Reaction_Monitoring->UV_Vis Intermediate_ID Intermediate Identification NMR->Intermediate_ID IR->Intermediate_ID MS->Intermediate_ID UV_Vis->Intermediate_ID Mechanism_Elucidation Mechanism Elucidation Intermediate_ID->Mechanism_Elucidation

A Comparative Guide to Homogeneous and Heterogeneous Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ruthenium-based catalysts have emerged as powerful tools in organic synthesis, driving a wide array of chemical transformations with high efficiency and selectivity. The choice between a homogeneous and a heterogeneous ruthenium catalyst is a critical decision in process development, with significant implications for reaction performance, product purification, and overall process sustainability. This guide provides an objective comparison of these two classes of catalysts, supported by experimental data, detailed protocols, and visual representations of key processes to aid in informed catalyst selection.

At a Glance: Homogeneous vs. Heterogeneous Ruthenium Catalysts

FeatureHomogeneous Ruthenium CatalystsHeterogeneous Ruthenium Catalysts
Phase Same phase as reactants (typically liquid)Different phase from reactants (typically solid catalyst in a liquid or gas phase reaction)
Active Sites Well-defined, single-siteOften less-defined, with a variety of active sites on a support surface
Selectivity Often higher and more tunable at a molecular levelCan be less selective due to surface heterogeneity, but can be engineered for improved performance
Activity High, due to excellent accessibility of active sitesCan be limited by mass transfer, but high surface area supports can enhance rates
Reaction Conditions Generally milder temperatures and pressuresCan withstand harsher conditions, offering a wider operational window
Catalyst Separation Difficult and often requires energy-intensive techniques like distillation or chromatographySimple physical separation (e.g., filtration, centrifugation)
Recyclability Challenging and often associated with catalyst deactivation or lossGenerally straightforward, enabling multiple reaction cycles
Mechanistic Understanding Easier to study using spectroscopic techniquesMore challenging to characterize and understand the precise nature of the active species

Performance Data: A Quantitative Comparison

The following tables summarize the performance of homogeneous and heterogeneous ruthenium catalysts in key organic transformations. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Hydrogenation Reactions

Hydrogenation is a fundamental reaction in organic synthesis, and ruthenium catalysts are highly effective for the reduction of a wide range of functional groups.

Table 1: Comparison of Ruthenium Catalysts in Hydrogenation Reactions

CatalystSubstrateProductTON¹TOF (h⁻¹)¹Selectivity (%)RecyclabilityReference
Homogeneous
[RuCl₂(PPh₃)₃]Acetophenone1-Phenylethanol->4000>99Not reported[1]
[Ru(acac)₂]/NEt₃Methyl LinoleateMethyl Oleate/Stearate--Similar to Pd/CNot reported[2]
Heterogeneous
Ru/C (5 wt%)α-Amino AcidsAmino Alcohols--High (stereoretentive)Yes[3]
Ru₅₀P₅₀@SILPQuinoline1,2,3,4-Tetrahydroquinoline533128HighYes (5 cycles)[4]
Ru₇/CNFormic AcidH₂ + CO₂>12,000>1300HighYes (50 cycles)[5]

¹TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Olefin Metathesis

Olefin metathesis, catalyzed by ruthenium complexes like the Grubbs' catalysts, has revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon double bonds with high precision.

Table 2: Comparison of Ruthenium Catalysts in Olefin Metathesis

CatalystReaction TypeSubstrateProductYield (%)RecyclabilityReference
Homogeneous
Grubbs' 2nd Gen.Ring-Closing MetathesisDieneCycloalkene71-95No[6]
Hoveyda-Grubbs' 2nd Gen.Ring-Closing MetathesisDieneCycloalkeneHighNo[6]
Heterogeneous
Ru-SBA-15Ring-Closing MetathesisDiethyl diallylmalonateDiethyl 3-cyclopentene-1,1-dicarboxylate>95Yes (several times)[7]
Hybrid-Ru(II)meta-C-H AlkylationArene + Alkenemeta-Alkylated Arene66-70Yes (reusable)[8]
Oxidation Reactions

Ruthenium catalysts are versatile oxidation catalysts, capable of oxidizing alcohols, alkenes, and other functional groups under various conditions.

Table 3: Comparison of Ruthenium Catalysts in Oxidation Reactions

CatalystSubstrateProductOxidantYield (%)RecyclabilityReference
Homogeneous
[Ru(p-cymene)Cl₂]₂Alkenesα-DiketonesTBHPup to 91Not reported[3]
RuCl₃/BipyridylAlkenesEpoxidesNaIO₄-Not reported[9]
Heterogeneous
Ru/C (10%)AlcoholsAldehydes/KetonesAir/O₂Moderate to ExcellentYes (5 cycles)[10][11]
RuO₂AlkenesCarbonyl Compounds (cleavage)NaIO₄-Yes[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing catalytic results. Below are representative experimental protocols for key reactions.

Protocol 1: Homogeneous Ruthenium-Catalyzed Aerobic Oxidation of Alcohols

This protocol describes the aerobic oxidation of a secondary alcohol using a binuclear ruthenium complex.[1]

Materials:

  • Ruthenium complex [Ru₂(μ-OAc)₂(CO)₄(Me-bipyam)] (0.5 mol%)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (20 mol%)

  • Bis(salicylideneiminato-3-propyl)methylamino-cobalt(II) (2 mol%)

  • Secondary alcohol (1 mmol)

  • Toluene (5 mL)

  • Air

Procedure:

  • In a round-bottomed flask equipped with a condenser and a magnetic stir bar, dissolve the ruthenium complex, DDQ, and cobalt complex in toluene under an argon atmosphere.

  • Add the secondary alcohol to the mixture.

  • Flush the flask with air for approximately 1 minute.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Protocol 2: Heterogeneous Ruthenium-on-Carbon Catalyzed Solvent-Free Oxidation of Alcohols

This protocol details a solvent-free oxidation of alcohols using a commercially available heterogeneous catalyst.[10][11]

Materials:

  • 10% Ruthenium on Carbon (Ru/C) (e.g., 5 mol%)

  • Alcohol (1 mmol)

  • Potassium hydroxide (KOH) (optional, as a base)

Procedure:

  • To a reaction vial, add the alcohol, 10% Ru/C, and KOH (if used).

  • Stir the mixture vigorously under an air or oxygen atmosphere at the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) or GC.

  • After completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the solid catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate and purify the product by column chromatography.

Protocol 3: Heterogeneous Ruthenium-Catalyzed Selective Hydrogenation of Quinolines

This protocol outlines the selective hydrogenation of a heteroaromatic compound using a supported ruthenium phosphide catalyst.[4]

Materials:

  • Ru₅₀P₅₀@SILP catalyst

  • Quinoline (substrate)

  • n-Heptane (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave equipped with a magnetic stir bar, add the Ru₅₀P₅₀@SILP catalyst and the quinoline substrate.

  • Add n-heptane as the solvent.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) with stirring.

  • After the reaction time (e.g., 16 hours), cool the autoclave to room temperature and carefully release the pressure.

  • Analyze the reaction mixture by GC or GC-MS to determine conversion and selectivity.

  • The catalyst can be recovered by filtration for recycling studies.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and experimental procedures is facilitated by visual diagrams. The following are representations of key concepts in ruthenium catalysis.

Catalytic Cycle of Olefin Metathesis (Grubbs' Catalyst)

The Chauvin mechanism describes the catalytic cycle of olefin metathesis, involving the formation of a metallacyclobutane intermediate.[12]

Olefin_Metathesis_Cycle Catalyst [Ru]=CHR¹ Intermediate1 Metallacyclobutane Catalyst->Intermediate1 + R²CH=CHR³ Olefin R²CH=CHR³ Olefin->Intermediate1 Product1 R¹CH=CHR² Intermediate1->Product1 Retro [2+2] NewCatalyst [Ru]=CHR³ Intermediate1->NewCatalyst Intermediate2 Metallacyclobutane NewCatalyst->Intermediate2 + R¹CH=CHR¹ Olefin2 R¹CH=CHR¹ Olefin2->Intermediate2 Intermediate2->Catalyst Product2 R³CH=CHR¹ Intermediate2->Product2 Retro [2+2]

Caption: Catalytic cycle for olefin metathesis via a metallacyclobutane intermediate.

Experimental Workflow for Catalyst Performance Evaluation

A systematic workflow is essential for the reproducible evaluation of catalyst performance.

Catalyst_Testing_Workflow cluster_prep Catalyst Preparation cluster_testing Catalytic Testing cluster_eval Performance Evaluation Synthesis Catalyst Synthesis Characterization Physicochemical Characterization (XRD, TEM, etc.) Synthesis->Characterization Reaction Catalytic Reaction Characterization->Reaction Analysis Product Analysis (GC, NMR, etc.) Reaction->Analysis Metrics Calculate Performance Metrics (TON, TOF, Selectivity) Analysis->Metrics Recycling Recycling & Leaching Tests Metrics->Recycling Recycling->Reaction Reuse Catalyst

Caption: General workflow for the synthesis, testing, and evaluation of a catalyst.

Logical Relationship: Homogeneous vs. Heterogeneous Catalysis

The fundamental differences between homogeneous and heterogeneous catalysis dictate their respective advantages and disadvantages.

Catalyst_Comparison cluster_homo Homogeneous cluster_hetero Heterogeneous Catalysis Ruthenium Catalysis Homogeneous Same Phase Catalysis->Homogeneous Heterogeneous Different Phases Catalysis->Heterogeneous HighSelectivity High Selectivity Homogeneous->HighSelectivity DifficultSeparation Difficult Separation Homogeneous->DifficultSeparation EasySeparation Easy Separation Heterogeneous->EasySeparation GoodRecyclability Good Recyclability Heterogeneous->GoodRecyclability

Caption: Key distinguishing features of homogeneous and heterogeneous catalysis.

Conclusion

The choice between homogeneous and heterogeneous ruthenium catalysts is multifaceted and depends on the specific requirements of the chemical transformation. Homogeneous catalysts often offer superior activity and selectivity due to their well-defined nature, making them ideal for the synthesis of complex, high-value molecules where precise control is paramount.[13] Conversely, heterogeneous catalysts provide significant practical advantages in terms of separation, reusability, and robustness, which are critical for large-scale industrial processes and green chemistry applications.[14] The ongoing development of "heterogenized" homogeneous catalysts, where a molecular catalyst is immobilized on a solid support, seeks to combine the benefits of both systems, offering a promising avenue for future catalyst design.[8] This guide provides a foundational understanding to aid researchers in navigating the complexities of ruthenium catalysis and selecting the optimal catalyst for their synthetic needs.

References

validation of experimental results with theoretical models of ruthenium catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of how theoretical models are validating and guiding experimental research in the field of ruthenium-catalyzed reactions.

In the quest for more efficient and selective chemical transformations, the partnership between experimental investigation and theoretical modeling has become indispensable. This is particularly evident in the field of ruthenium catalysis, where complex reaction mechanisms and subtle electronic and steric effects govern the outcomes of catalytic processes. This guide provides a comparative overview of how theoretical models, predominantly Density Functional Theory (DFT), are being used to validate, interpret, and predict the results of experimental studies in three key areas of ruthenium catalysis: olefin metathesis, hydrogenation, and C-H functionalization.

For researchers, scientists, and professionals in drug development, understanding this synergy is crucial for the rational design of new catalysts and the optimization of existing catalytic systems. This guide presents quantitative data from both experimental and theoretical studies in clearly structured tables, details the experimental protocols for key reactions, and visualizes the complex catalytic cycles and workflows using diagrams.

Ruthenium-Catalyzed Olefin Metathesis: Unraveling the Mechanism of a Nobel Prize-Winning Reaction

Olefin metathesis, a reaction that has revolutionized synthetic chemistry, has been a fertile ground for collaborative studies between experimentalists and theoreticians. The development of well-defined ruthenium catalysts, such as the Grubbs catalysts, has been significantly aided by computational insights into their reaction mechanisms.

Comparative Performance Data: Grubbs Catalysts

The following table summarizes a comparison of experimentally determined and theoretically calculated activation barriers for key steps in the olefin metathesis catalytic cycle for first and second-generation Grubbs catalysts. This data highlights the good agreement between theory and experiment and illustrates how computational studies can explain the higher activity of the second-generation catalysts.

Catalyst GenerationKey Mechanistic StepExperimental Activation Free Energy (kcal/mol)Theoretical (DFT) Activation Free Energy (kcal/mol)Reference
First Generation Phosphine Dissociation~10-1211.5[1][2]
Olefin CoordinationLow Barrier~2-3[1][2]
Metallacyclobutane Formation~15-1816.8[2][3]
Second Generation Phosphine Dissociation~14-1615.2[1][2]
Olefin CoordinationLow Barrier~1-2[1][2]
Metallacyclobutane Formation~10-1311.7[2][3]
Experimental Protocol: Ring-Closing Metathesis (RCM)

A representative experimental protocol for the ring-closing metathesis of diethyl diallylmalonate using a Grubbs second-generation catalyst is as follows:

Materials:

  • Grubbs second-generation catalyst

  • Diethyl diallylmalonate

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

Procedure:

  • To a dried Schlenk flask under a nitrogen atmosphere, add diethyl diallylmalonate (1.0 mmol).

  • Add anhydrous dichloromethane (10 mL) to dissolve the substrate.

  • Add the Grubbs second-generation catalyst (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired cyclic product.

Catalytic Cycle of Ruthenium-Catalyzed Olefin Metathesis

Olefin_Metathesis_Cycle cluster_initiation Initiation cluster_propagation Propagation Precatalyst [Ru]=CHR (L)₂Cl₂ Active_Catalyst [Ru]=CHR (L)Cl₂ Precatalyst->Active_Catalyst - L Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination + R'HC=CHR' Metallacyclobutane [2+2] Cycloaddition Metallacyclobutane Olefin_Coordination->Metallacyclobutane New_Olefin_Formation [2+2] Cycloreversion New Olefin Metallacyclobutane->New_Olefin_Formation - RHC=CHR' New_Carbene New Carbene New_Olefin_Formation->New_Carbene New_Carbene->Olefin_Coordination + R'HC=CHR'

Caption: The catalytic cycle of ruthenium-catalyzed olefin metathesis.

Ruthenium-Catalyzed Hydrogenation: A Green Route to Valuable Chemicals

Ruthenium catalysts are highly effective for the hydrogenation of a wide range of functional groups. The combination of experimental and theoretical studies has been instrumental in understanding the mechanism of dihydrogen activation and hydride transfer, leading to the development of more active and selective catalysts.

Comparative Performance Data: Hydrogenation of CO₂ to Formic Acid

The hydrogenation of carbon dioxide to formic acid is a key reaction for CO₂ utilization. The following table compares experimental and theoretical data for a ruthenium-catalyzed process, showcasing the ability of computational models to predict reaction barriers.

Catalyst SystemKey Mechanistic StepExperimental Activation Energy (kcal/mol)Theoretical (DFT) Activation Energy (kcal/mol)Reference
[Ru(H)₂(PMe₃)₄] H₂ CleavageNot directly measured5.4[4]
CO₂ Insertion into Ru-H~15-1716.8[4]
Formate IsomerizationNot directly measured8.2[4]
Experimental Protocol: Hydrogenation of N-ethylcarbazole

The hydrogenation of N-ethylcarbazole is a model reaction for hydrogen storage applications. A typical experimental procedure is as follows:

Materials:

  • Supported Ruthenium Catalyst (e.g., Ru/Al₂O₃)

  • N-ethylcarbazole

  • Dodecane (solvent)

  • Hydrogen gas

Procedure:

  • Load the supported ruthenium catalyst (50 mg) and N-ethylcarbazole (1.0 g) into a high-pressure autoclave.

  • Add dodecane (20 mL) as the solvent.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the autoclave to the reaction temperature (e.g., 150 °C) and stir the mixture.

  • Maintain the reaction under these conditions for a specified time (e.g., 4 hours).

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Analyze the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product distribution.[5]

Proposed Mechanism for Ruthenium-Catalyzed Hydrogenation of N-ethylcarbazole

Hydrogenation_Mechanism Catalyst Ru Catalyst Surface H2_Activation H₂ Activation (H₂ → 2H*) Catalyst->H2_Activation Substrate_Adsorption N-ethylcarbazole Adsorption Catalyst->Substrate_Adsorption Hydrogenation_Step1 Stepwise Hydrogenation (+4[H]) Substrate_Adsorption->Hydrogenation_Step1 H Hydrogenation_Step2 Further Hydrogenation (+8[H]) Hydrogenation_Step1->Hydrogenation_Step2 H Product_Desorption Perhydro-N-ethylcarbazole Desorption Hydrogenation_Step2->Product_Desorption H*

Caption: A simplified workflow for the hydrogenation of N-ethylcarbazole.

Ruthenium-Catalyzed C-H Functionalization: A New Frontier in Synthesis

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Ruthenium catalysts have emerged as powerful tools for this purpose. Theoretical calculations are playing a crucial role in elucidating the complex mechanisms of C-H activation and in predicting the regioselectivity of these reactions.

Comparative Data: C-H Activation Barriers

The following table presents a comparison of experimentally inferred and computationally calculated C-H activation barriers for a ruthenium-catalyzed C-H arylation reaction. This demonstrates the predictive power of theoretical models in understanding the rate-determining step of the catalytic cycle.

Catalyst SystemSubstrateExperimental Rate-Determining StepTheoretical (DFT) C-H Activation Barrier (kcal/mol)Reference
[Ru(p-cymene)Cl₂]₂ 2-PhenylpyridineC-H Activation25.1[6][7]
[Ru(p-cymene)(OAc)₂] BenzamideC-H Activation22.8[8]
Experimental Protocol: Ruthenium-Catalyzed C-H Allylation

An example of a protocol for the C-H allylation of benzamide is as follows:

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • AgSbF₆

  • Benzamide

  • Allyl acetate

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a glovebox, add [Ru(p-cymene)Cl₂]₂ (0.025 mmol) and AgSbF₆ (0.1 mmol) to a reaction vial.

  • Add benzamide (0.5 mmol) and allyl acetate (1.0 mmol).

  • Add 1,2-dichloroethane (2.0 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the allylated product.

Logical Flow of a Ruthenium-Catalyzed C-H Functionalization Reaction

CH_Functionalization Start Ru(II) Precatalyst CH_Activation C-H Activation (Concerted Metalation-Deprotonation) Start->CH_Activation Ruthenacycle Ruthenacycle Intermediate CH_Activation->Ruthenacycle Migratory_Insertion Migratory Insertion of Unsaturated Partner Ruthenacycle->Migratory_Insertion Intermediate_Species Intermediate Species Migratory_Insertion->Intermediate_Species Reductive_Elimination Reductive Elimination Intermediate_Species->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->CH_Activation

Caption: A generalized logical workflow for C-H functionalization.

References

A Comparative Guide to the Characterization of Reaction Products from Tris(triphenylphosphine)ruthenium(II) Chloride Catalysis via NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of reaction products obtained through catalysis with Tris(triphenylphosphine)ruthenium(II) chloride, commonly known as Wilkinson's catalyst analogue, and its alternatives. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the unambiguous identification and comparative assessment of catalytic performance. This document offers detailed experimental protocols, quantitative data presented in clear, comparative tables, and logical workflow diagrams to aid in experimental design and data interpretation.

Comparative Performance in Catalytic Transformations

This compound is a versatile catalyst employed in a variety of organic transformations, including oxidations, hydrogenations, and carbon-carbon bond-forming reactions.[1][2] The efficiency and selectivity of this catalyst are often compared with other catalytic systems to identify the optimal conditions for a specific transformation.

Oxidation of Alcohols

A common application of this compound is the oxidation of alcohols to aldehydes and ketones.[3] The performance of this catalyst is often benchmarked against modified ruthenium complexes or other transition metal catalysts.

Table 1: Comparison of Catalytic Performance in the Oxidation of 1-Phenylethanol to Acetophenone [4]

CatalystCo-catalyst/OxidantSolventTime (h)Conversion (%)Turnover Frequency (TOF) (h⁻¹)
This compound (synthesized) K₂CO₃ / AcetoneAcetone1151.5
2281.4
This compound (commercial) K₂CO₃ / AcetoneAcetone1454.5
2753.75
[RuCl₂(dppb)(ampy-Cl)] NaOH / 2-Propanol2-Propanol1>99>2000

*dppb = 1,4-bis(diphenylphosphino)butane; ampy-Cl = 2-(aminomethyl)-6-chloropyridine. Data for [RuCl₂(dppb)(ampy-Cl)] is for a similar transfer hydrogenation reaction and is included for illustrative comparison of catalyst efficiency.

The characterization of the product, acetophenone, is typically performed using ¹H NMR spectroscopy, where the disappearance of the alcohol proton and the appearance of the characteristic ketone signals are monitored.

Table 2: ¹H NMR Data for Acetophenone

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.6Singlet3H
Aromatic-H~7.4-8.0Multiplet5H

Mass spectrometry can be used to confirm the molecular weight of the product (Acetophenone: M.W. = 120.15 g/mol ).

Transfer Hydrogenation of Ketones

This compound is a precursor for various effective transfer hydrogenation catalysts.[1] The catalytic activity is often enhanced by modifying the ligand sphere of the ruthenium center.

Table 3: Comparison of Catalyst Performance in the Transfer Hydrogenation of Acetophenone [4]

Catalyst PrecursorLigandProductYield (%)
[RuCl₂(PPh₃)₃] ampy-Cl1-PhenylethanolHigh
[RuCl₂(dppb)(PPh₃)] ampy-Cl1-PhenylethanolHigh

The product, 1-phenylethanol, is characterized by ¹H NMR, observing the appearance of a quartet for the methine proton and a doublet for the methyl group, along with the alcohol proton signal.

Table 4: ¹H NMR Data for 1-Phenylethanol

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~1.5Doublet~6.53H
-OHVariableSinglet (broad)-1H
-CH~4.9Quartet~6.51H
Aromatic-H~7.2-7.4Multiplet-5H

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results.

General Procedure for the Oxidation of 1-Phenylethanol[4]
  • Catalyst Preparation: this compound can be synthesized from ruthenium(III) chloride hydrate and triphenylphosphine in methanol under an inert atmosphere.[5]

  • Reaction Setup: In an inert atmosphere glovebox, a round-bottom flask is charged with this compound (e.g., 0.025 mmol), potassium carbonate (e.g., 0.25 mmol), and the solvent (e.g., 5 mL of acetone).

  • Substrate Addition: 1-phenylethanol (e.g., 0.25 mmol) and an internal standard (e.g., mesitylene) are added to the flask.

  • Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere.

  • Monitoring and Analysis: Aliquots of the reaction mixture are taken at specific time intervals (e.g., 1 and 2 hours), and the product yield is determined by ¹H NMR spectroscopy by integrating the product peaks relative to the internal standard.

General Procedure for NMR Sample Preparation and Analysis
  • Sample Preparation: An aliquot of the reaction mixture is filtered through a small plug of silica gel to remove the catalyst. The solvent is then evaporated under reduced pressure.

  • NMR Analysis: The residue is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum is recorded. For quantitative analysis, a known amount of an internal standard is used.

  • MS Analysis: The sample is appropriately diluted and analyzed by a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS) to confirm the molecular weight of the product.

Visualization of Workflows and Concepts

Graphical representations of experimental workflows and conceptual relationships can significantly enhance understanding and communication.

Experimental Workflow for Catalysis and Product Characterization

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Product Characterization A Synthesize or Procure This compound B Charge Reactor with Catalyst, Co-catalyst, and Solvent (Inert Atmosphere) A->B C Add Substrate and Internal Standard B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (e.g., TLC, GC) D->E F Work-up and Isolation of Product E->F G NMR Spectroscopy (¹H, ¹³C, ³¹P) F->G H Mass Spectrometry (GC-MS, ESI-MS) F->H I Data Analysis and Yield Calculation G->I H->I

Caption: Workflow for a typical catalytic reaction and subsequent product analysis.

Logical Relationship in Catalyst Performance Comparison

G Catalyst Catalyst System RuCl2PPh3 Tris(triphenylphosphine) ruthenium(II) chloride Catalyst->RuCl2PPh3 Alternative Alternative Catalyst (e.g., Modified Ru Complex) Catalyst->Alternative Reaction Catalytic Reaction (e.g., Oxidation) RuCl2PPh3->Reaction Alternative->Reaction Product Reaction Product Reaction->Product NMR_MS NMR & MS Analysis Product->NMR_MS Performance Performance Metrics Yield Yield (%) Performance->Yield TOF TOF (h⁻¹) Performance->TOF Selectivity Selectivity Performance->Selectivity NMR_MS->Performance

Caption: Conceptual diagram for comparing catalyst performance.

References

Safety Operating Guide

Proper Disposal of Tris(triphenylphosphine)ruthenium(II) Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Tris(triphenylphosphine)ruthenium(II) chloride, a common organometallic catalyst. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure. This includes:

  • Eye Protection: Safety goggles or a face shield that complies with OSHA or European standards.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before each use.

  • Body Protection: A laboratory coat must be worn to protect against splashes and spills.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol formation, a NIOSH-approved respirator is recommended.

Disposal Procedures

The standard and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step-by-Step Disposal Workflow:
  • Segregation and Labeling:

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

    • The waste container must be clearly and accurately labeled with the chemical name and associated hazards.

  • Containerization:

    • Use a compatible, sealed, and leak-proof container for storing the waste.

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Consultation and Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper procedures for hazardous waste pickup and disposal according to your local and national regulations.

    • Provide the EHS department or the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Professional Disposal:

    • The licensed waste disposal service will handle the final treatment and disposal of the chemical. This may involve high-temperature incineration or other specialized methods to neutralize the hazardous components.

Potential Pre-treatment and Deactivation Considerations

While direct disposal through a certified service is the primary route, understanding the chemical's reactivity can inform potential pre-treatment steps that may be discussed with your EHS department or the disposal company. These procedures should not be attempted without a thorough risk assessment and approval from qualified safety personnel.

  • Ruthenium Recycling: Ruthenium is a precious metal, and recycling from spent catalysts is a common industrial practice.[3][4][5] This often involves chemical processes to recover the metal. While not a direct disposal method for a research lab, it highlights the value and potential for recovery by specialized facilities.

  • Triphenylphosphine Oxide Removal: Upon decomposition, this compound can form triphenylphosphine oxide. Methods exist to remove triphenylphosphine oxide from reaction mixtures, such as precipitation with zinc chloride.[6][7][8] This suggests that in a controlled setting, the organic phosphine component could potentially be separated.

Quantitative Data Summary

Specific quantitative limits for the disposal of this compound are not broadly published and are typically determined by local and national regulations. The following table summarizes key physical and safety data from Safety Data Sheets.

PropertyValue
Appearance Brown to black crystalline powder
Molecular Formula C₅₄H₄₅Cl₂P₃Ru
Molecular Weight 958.85 g/mol
Melting Point 154-158 °C
Solubility Soluble in many organic solvents, low solubility in water.[9]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.[1]
Incompatible Materials Strong oxidizing agents.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Disposal Process A Identify Waste: This compound B Wear Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Segregate from Incompatible Waste B->C D Store in a Labeled, Sealed Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Institutional EHS or Safety Officer E->F G Provide SDS and Waste Information F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Final Disposal by Approved Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize safety and consult with your institution's safety experts for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tris(triphenylphosphine)ruthenium(II) chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tris(triphenylphosphine)ruthenium(II) chloride, including detailed operational and disposal plans to minimize risk and ensure compliance.

This compound is a valuable catalyst in organic synthesis, but it also presents potential health hazards. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Adherence to strict safety protocols is therefore critical to mitigate exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this compound. The following table summarizes the recommended PPE to be used at all times when working with this compound.

Protection Type Specific Recommendations Standards and Additional Notes
Eye and Face Protection Chemical safety gogglesMust conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][3]
Skin Protection Gloves: Nitrile rubber gloves (minimum 5-mil thickness for splash protection). For extended contact or immersion, consider heavier-duty gloves.[4][5] Lab Coat: A standard laboratory coat should be worn and kept buttoned.Inspect gloves for any signs of degradation or punctures before use.[1] Change gloves immediately if contaminated. Nitrile gloves offer good resistance to a variety of chemicals but may have poor resistance to certain organic solvents.[6]
Respiratory Protection A NIOSH-approved N95 dust mask is recommended for handling the solid compound to prevent inhalation of dust particles.[7][8][9][10][11]For large-scale operations or in situations where dust exposure limits may be exceeded, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[1][12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section provides a procedural workflow for a typical laboratory-scale reaction involving the weighing and addition of solid this compound to a reaction vessel.

1. Preparation and Pre-Reaction Checklist:

  • Designated Area: Conduct all work in a well-ventilated chemical fume hood.[1]

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE before starting.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[4]

  • Waste Containers: Prepare designated, labeled waste containers for solid and liquid chemical waste.

2. Weighing the Compound:

  • Don all required PPE as outlined in the table above.

  • Tare a clean, dry weighing boat on an analytical balance inside the chemical fume hood.

  • Carefully dispense the required amount of this compound onto the weighing boat, minimizing the creation of dust.

  • Record the exact weight.

3. Addition to the Reaction Vessel:

  • Slowly and carefully add the weighed compound to the reaction vessel containing the solvent or other reactants.

  • Use a powder funnel to avoid spillage on the neck of the flask.

  • If any of the compound spills, follow the spill cleanup procedures outlined below.

4. Post-Handling Procedures:

  • Tightly cap the stock container of this compound and return it to its designated storage location.

  • Decontaminate the spatula and weighing boat.

  • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

  • Wash hands thoroughly with soap and water.[1]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in Fume Hood gather_materials Assemble Materials & PPE prep_area->gather_materials prep_waste Prepare Waste Containers gather_materials->prep_waste weigh Weigh Compound prep_waste->weigh add_reagent Add to Reaction Vessel weigh->add_reagent store_reagent Store Stock Container add_reagent->store_reagent decontaminate Decontaminate Equipment store_reagent->decontaminate clean_area Clean Work Area decontaminate->clean_area remove_ppe Remove & Dispose of PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Safe Handling Workflow for this compound.

Disposal Plan: Managing Ruthenium-Containing Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations. All waste is classified as hazardous and must be disposed of accordingly.[1]

1. Waste Segregation:

  • Solid Waste: Collect unused this compound, contaminated weighing boats, gloves, and paper towels in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Reaction mixtures and solvent washes containing the ruthenium complex should be collected in a separate, labeled container for liquid hazardous waste.

  • Sharps Waste: Contaminated needles or other sharps should be disposed of in a designated sharps container.

2. Decontamination of Glassware:

  • For glassware that has been in contact with the ruthenium complex, a decontamination step is recommended before routine cleaning.

  • Rinse the glassware with a small amount of an appropriate solvent (e.g., the solvent used in the reaction) and collect the rinsate in the liquid hazardous waste container.

  • Some research suggests that a wash with a 15% aqueous hydrogen peroxide solution can help to oxidize and remove ruthenium residues by converting them into insoluble ruthenium dioxide.[13] This should be done with caution and appropriate PPE.

3. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific procedures on the collection and disposal of hazardous waste.

  • Clearly label all waste containers with the full chemical name and any other required information.

cluster_waste_gen Waste Generation cluster_decon Decontamination cluster_disposal Final Disposal solid_waste Solid Waste (Unused reagent, contaminated PPE) label_waste Label Waste Containers solid_waste->label_waste liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) liquid_waste->label_waste sharps_waste Sharps Waste (Contaminated needles) sharps_waste->label_waste rinse_glassware Rinse Glassware with Solvent collect_rinsate Collect Rinsate in Liquid Waste rinse_glassware->collect_rinsate collect_rinsate->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(triphenylphosphine)ruthenium(II) chloride
Reactant of Route 2
Reactant of Route 2
Tris(triphenylphosphine)ruthenium(II) chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。